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Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid Documentation Hub

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  • Product: Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid
  • CAS: 1014018-07-5

Core Science & Biosynthesis

Foundational

Chemical structure of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Technical Monograph: Structural Dynamics and Synthetic Utility of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid Molecular Architecture & Stereochemical Analysis Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid represe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Dynamics and Synthetic Utility of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Molecular Architecture & Stereochemical Analysis

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid represents a specialized class of constrained


-amino acid surrogates (specifically, a 

-lactam precursor or constrained

-amino acid derivative depending on peptide backbone integration). Unlike flexible linear amino acids, the piperidine ring locks the

(phi) and

(psi) torsion angles, forcing the peptide backbone into specific secondary structures favorable for GPCR ligand recognition.
Structural Specifications
PropertySpecification
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Molecular Formula

Molecular Weight 427.49 g/mol
Stereochemistry cis-racemate (mixture of (3R,4S) and (3S,4R))
Core Scaffold Piperidine (Hexahydropyridine)
Protecting Group Fmoc (Base-labile)
Solubility Soluble in DMF, DMSO, DCM; insoluble in water
Conformational Dynamics (The "cis" Factor)

The defining feature of this building block is the cis-relationship between the C3-carboxylic acid and the C4-phenyl group. In a standard piperidine chair conformation:

  • Trans-isomer (Thermodynamic): Substituents typically adopt a diequatorial (

    
    ) orientation to minimize 1,3-diaxial interactions.
    
  • Cis-isomer (Kinetic/Constrained): Forces an axial-equatorial (

    
    ) relationship. This introduces specific steric strain that mimics the "kinked" bioactive conformation of many neuropeptides (e.g., Substance P, Opioids).
    

Diagram 1: Structural Connectivity & Stereochemistry

ChemicalStructure Fmoc Fmoc Group (Fluorenylmethoxycarbonyl) N1 N-1 (Piperidine Nitrogen) Fmoc->N1 Carbamate Linkage C3 C-3 Position (Carboxylic Acid) N1->C3 Piperidine Ring C4 C-4 Position (Phenyl Ring) C3->C4 Vicinal Bond Stereo Stereochemistry: cis (Axial/Equatorial) C3->Stereo Constraint C4->Stereo Constraint

Caption: Connectivity map highlighting the Fmoc-protection at N1 and the critical cis-stereochemical relationship between C3 and C4.

Synthetic Routes & Process Chemistry

The synthesis of the cis-isomer is non-trivial because the trans-isomer is thermodynamically favored. The production of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid generally follows a Reduction-Protection strategy.

Core Scaffold Synthesis (The "Cis" Challenge)

The most robust route involves the partial reduction of pyridine precursors or the hydrogenation of tetrahydropyridines.

  • Precursor: Ethyl 4-phenylnicotinate.

  • Catalytic Hydrogenation: Using

    
     or 
    
    
    
    in acetic acid.
    • Mechanism: Syn-addition of hydrogen across the double bonds favors the cis arrangement of the substituents.

  • Hydrolysis: Conversion of the ester to the free acid (DL-cis-4-phenylpiperidine-3-carboxylic acid).

Fmoc Protection Protocol

Once the cis-amino acid core is isolated, Fmoc protection is performed. Note: The core is a secondary amine, which is more nucleophilic than primary amines but also more sterically hindered.

Protocol: Fmoc-OSu Protection [1]

  • Reagents: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),

    
     or 
    
    
    
    , Dioxane/Water (1:1).
  • Step 1: Dissolve 10 mmol of cis-DL-4-phenylpiperidine-3-carboxylic acid in 25 mL of 10%

    
    .
    
  • Step 2: Cool to 0°C. Add 25 mL Dioxane.

  • Step 3: Add 11 mmol (1.1 eq) of Fmoc-OSu dropwise over 30 mins.

  • Step 4: Stir at RT for 4-12 hours. Monitor by TLC (disappearance of free amine, ninhydrin test).

  • Step 5: Acidify with 1N HCl to pH 2-3 (Precipitation of product).

  • Step 6: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    

Diagram 2: Synthetic Workflow

Synthesis Start Ethyl 4-phenylnicotinate Step1 Catalytic Hydrogenation (PtO2/H2, AcOH) *Syn-Addition favors Cis* Start->Step1 Inter cis-4-phenylpiperidine-3-carboxylate Step1->Inter Step2 Hydrolysis (HCl/H2O) Inter->Step2 Core Free Amino Acid Core (Secondary Amine) Step2->Core Step3 Fmoc Protection (Fmoc-OSu, NaHCO3) Core->Step3 Final Fmoc-cis-DL-4-phenylpiperidine-3-COOH Step3->Final

Caption: Step-wise synthetic pathway emphasizing the hydrogenation step that establishes the cis-stereochemistry.

Application in Solid Phase Peptide Synthesis (SPPS)

As a Senior Application Scientist, I must highlight that this molecule behaves differently than standard amino acids in SPPS due to the secondary amine and steric bulk.

Coupling Dynamics
  • Steric Hindrance: The secondary amine (piperidine N) is bulky. Standard coupling times (30-60 min) are often insufficient.

  • Activation: Use stronger coupling reagents like HATU or PyBOP rather than HBTU/DIC.

  • Racemization Risk: Low risk during coupling because it is a urethane-protected secondary amine, but prolonged activation can lead to epimerization at the C3 position.

Deprotection & The "Piperidine" Paradox

Fmoc removal is typically achieved using 20% piperidine in DMF.[2][3]

  • Paradox: The deprotection reagent (piperidine) is structurally homologous to the scaffold.

  • Implication: This does not cause side reactions with the scaffold itself, but one must ensure the cleavage product (dibenzofulvene) is fully washed away, as the secondary amine of the deprotected scaffold is highly nucleophilic and can re-attack the fulvene (though less likely than primary amines).

Self-Validating Protocol for SPPS Coupling:

  • Swell Resin: 2-Chlorotrityl or Rink Amide resin (DCM, 30 min).

  • Deprotect: 20% Piperidine/DMF (2 x 10 min). Wash DMF x 5.[1][2]

  • Coupling:

    • 3 eq Fmoc-cis-DL-4-phenylpiperidine-3-COOH.

    • 2.9 eq HATU.

    • 6 eq DIPEA.

    • Time: Double couple (2 x 2 hours) to ensure reaction of the hindered secondary amine if coupling onto the resin. If coupling to the piperidine nitrogen (next AA), use highly activated symmetric anhydrides.

  • Test: Chloranil test (for secondary amines) rather than Kaiser test (primary amines).

Therapeutic Utility & Pharmacophore Mapping

This scaffold is not merely a linker; it is a pharmacophore element.

  • Opioid Receptors: The 4-phenylpiperidine moiety is the core of the fentanyl and pethidine class. The 3-carboxy group allows for the introduction of peptide chains that can probe the "address" domains of the Mu/Delta opioid receptors while the phenyl group anchors in the "message" domain.

  • Tachykinin Antagonists: Substance P (NK1 receptor) antagonists often utilize constrained phenyl-piperidines to mimic the turn conformation of the native peptide.

  • Conformational Restriction: By locking the backbone, this molecule reduces the entropic penalty of binding, potentially increasing affinity by orders of magnitude compared to linear phenylalanine-glycine analogs.

References

  • Santa Cruz Biotechnology. Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid Product Data.

  • National Institute of Standards and Technology (NIST). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester (Stereochemical Data).

  • Journal of Medicinal Chemistry. Conformation-activity study of 4-phenylpiperidine analgesics. (Discussion of axial/equatorial phenyl preferences).

  • BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions. (Protocols for secondary amines).

  • AnaSpec. Fmoc-4-phenylpiperidine-4-carboxylic acid.[4] (Comparative structural data for phenylpiperidines).

Sources

Exploratory

Physicochemical properties of Fmoc-protected phenylpiperidine derivatives

Physicochemical Profiling and Synthetic Utility of Fmoc-Phenylpiperidine Scaffolds Executive Summary Fmoc-protected phenylpiperidine derivatives, most notably Fmoc-4-phenylpiperidine-4-carboxylic acid (Fmoc-PhPip-OH) , r...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility of Fmoc-Phenylpiperidine Scaffolds

Executive Summary

Fmoc-protected phenylpiperidine derivatives, most notably Fmoc-4-phenylpiperidine-4-carboxylic acid (Fmoc-PhPip-OH) , represent a critical class of non-proteinogenic amino acid building blocks. Widely utilized in the development of peptidomimetics, particularly for G-protein coupled receptor (GPCR) ligands (e.g., opioid and somatostatin receptors), these scaffolds introduce significant conformational constraint and lipophilicity. This guide analyzes the physicochemical behavior of these derivatives, focusing on their solubility profiles, steric challenges in Solid-Phase Peptide Synthesis (SPPS), and aggregation tendencies.

Physicochemical Profile

The phenylpiperidine core acts as a "privileged scaffold," but its protection with the fluorenylmethyloxycarbonyl (Fmoc) group creates a highly hydrophobic molecular entity. Understanding these properties is essential for successful handling and synthesis.

Molecular Properties Table

Data based on Fmoc-4-phenylpiperidine-4-carboxylic acid (CAS: 215190-19-5)[1]

PropertyValue / CharacteristicImplication for Research
Molecular Weight ~427.5 g/mol Moderate size; significant mass contribution in peptides.
LogP (Predicted) ~4.5 – 5.2High Lipophilicity. Prone to aggregation in polar solvents.
Solubility (DMF) > 0.5 MExcellent. Preferred solvent for stock solutions.
Solubility (Water) InsolubleRequires organic co-solvents for biological assays.
Amine Type Secondary (Cyclic)Sterically Hindered. Difficult to acylate during coupling.
Fmoc Lability Standard (Base-labile)Cleaved by 20% Piperidine; stable to TFA.
Solid State White Crystalline PowderStable at RT; store at 2-8°C to prevent slow hydrolysis.
Lipophilicity and Aggregation

The combination of the fluorene ring (Fmoc) and the phenylpiperidine core creates a "hydrophobic sandwich."

  • Aggregation Risk: High. When incorporated into a peptide sequence, this residue promotes

    
    -
    
    
    
    stacking interactions, leading to "difficult sequences" where the resin beads shrink, and diffusion of reagents is inhibited.
  • Solvent Strategy: Standard DCM (dichloromethane) washing is often insufficient. Use NMP (N-methyl-2-pyrrolidone) or binary mixtures (DMF/DCM) to maintain chain solvation.

Steric and Electronic Effects

Unlike primary amino acids (e.g., Fmoc-Ala-OH), the nitrogen atom in Fmoc-PhPip-OH is part of a secondary, cyclic amine .

  • Nucleophilicity: Once deprotected, the secondary amine is moderately nucleophilic but sterically crowded by the adjacent phenyl ring (especially in 4-phenyl derivatives).

  • Acylation Difficulty: Coupling the next amino acid onto the N-terminus of a phenylpiperidine residue is notoriously difficult. The bulky phenyl group shields the nitrogen, requiring high-efficiency coupling reagents.

Synthetic Protocols & Methodology

This section details self-validating protocols for incorporating Fmoc-phenylpiperidine derivatives into peptide backbones.

Coupling Protocol (The "Difficult Step")

Objective: Form an amide bond between the secondary amine of the resin-bound peptide and the incoming Fmoc-PhPip-OH, or couple an amino acid onto the PhPip residue.

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP. Why? These generate the highly reactive -OAt ester, which is superior for sterically hindered secondary amines compared to HOBt/DIC.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Activation: Dissolve Fmoc-PhPip-OH (3 eq) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6 eq). Crucial: Allow pre-activation for only 30-60 seconds to avoid racemization (though less risk with this achiral alpha-carbon, it is good practice).

  • Coupling: Add mixture to resin. Shake for 2–4 hours (double standard time).

  • Monitoring: Use the Chloranil Test (specific for secondary amines) or micro-cleavage LC-MS. Note: The Kaiser test is false-negative for secondary amines.

  • Double Coupling: If incomplete, repeat with fresh reagents or switch to Fmoc-Amino Acid Fluorides (generated via TFFH).

Deprotection Kinetics

Removal of the Fmoc group from the phenylpiperidine nitrogen is governed by


-elimination.[2]
  • Reagent: 20% Piperidine in DMF (Standard).

  • Kinetics: Slower than primary amines due to the steric bulk of the phenyl ring.

  • Optimization: If deprotection is incomplete (observed via UV monitoring of the dibenzofulvene adduct), add 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine cocktail. DBU is a stronger, non-nucleophilic base that accelerates elimination.

Handling Aggregation (The "Magic Mixture")

If the resin shrinks or coupling stalls due to the hydrophobicity of the Fmoc-PhPip moiety:

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks.[3]

  • Solvent Switch: Use a solvent mixture of DMF/DCM/TFE (Trifluoroethanol) (70:20:10). TFE helps solvate secondary structures.

Visualization of Mechanisms & Workflows

Fmoc Deprotection Mechanism on Phenylpiperidine

The following diagram illustrates the specific pathway of base-induced


-elimination for this scaffold.

FmocDeprotection Fmoc_Species N-Fmoc-Phenylpiperidine (Resin Bound) Transition Deprotonation of Fluorene Ring (C9-H) Fmoc_Species->Transition Attack by Base Base Piperidine (Base) Base->Transition Intermediate Dibenzofulvene (DBF) + Carbamate Anion Transition->Intermediate β-Elimination Product Free Phenylpiperidine Amine (Secondary Amine) Intermediate->Product -CO2 (Decarboxylation) Adduct DBF-Piperidine Adduct (Scavenged) Intermediate->Adduct Michael Addition (Scavenging)

Caption: Mechanism of Fmoc removal from phenylpiperidine. The steric bulk of the phenyl group does not prevent beta-elimination but necessitates efficient scavenging of Dibenzofulvene (DBF).

Synthetic Workflow for Hindered Residues

SyntheticWorkflow Start Start: Resin-Bound Peptide Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x5) Deprotect->Wash1 Couple 4. Coupling Reaction (2-4 Hours, Agitation) Wash1->Couple Activate 3. Activation (Separate Vial) Fmoc-PhPip-OH + HATU + DIPEA Activate->Couple Add Pre-activated Mix Test 5. QC: Chloranil Test Couple->Test Success Pass: Proceed to Next Cycle Test->Success No Blue Color Fail Fail: Double Couple or Switch to Acid Fluoride Test->Fail Blue Color (Free Amine) Fail->Couple Re-couple

Caption: Optimized SPPS workflow for introducing sterically hindered Fmoc-phenylpiperidine residues.

Applications in Drug Discovery

The Fmoc-phenylpiperidine scaffold is not merely a linker; it is a pharmacophore.

  • Opioid Mimetics: The 4-phenylpiperidine moiety is the core pharmacophore of the fentanyl class of opioids. Using Fmoc-PhPip-OH allows for the solid-phase synthesis of "fentanyl-peptide" hybrids to tune blood-brain barrier permeability.

  • Somatostatin Analogs: Used to induce specific

    
    -turn geometries in cyclic peptides, mimicking the "Trp-Lys" pharmacophore turn.
    

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Albericio, F., & Tulla-Puche, J. (2008). The Use of HATU in Difficult Couplings. Organic Process Research & Development. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Application of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic Acid in Peptidomimetic Design

Abstract Peptide-based therapeutics hold immense promise but are often hindered by poor metabolic stability and low bioavailability.[1][2] Peptidomimetics, molecules designed to emulate the structure and function of natu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide-based therapeutics hold immense promise but are often hindered by poor metabolic stability and low bioavailability.[1][2] Peptidomimetics, molecules designed to emulate the structure and function of natural peptides, offer a robust solution to these challenges.[3][4] A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby enhancing receptor affinity and stability. This guide provides an in-depth technical overview of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid, a non-natural amino acid analog, and its pivotal role in creating structurally defined and proteolytically resistant peptidomimetics, with a focus on its application as a β-turn scaffold. We will explore its chemical properties, detailed synthetic incorporation via Solid-Phase Peptide Synthesis (SPPS), and its profound impact on the resulting peptide's structure and function.

The Peptidomimetic Imperative: Overcoming the Limitations of Natural Peptides
1.1 The Therapeutic Challenge

Peptides are exquisite signaling molecules, governing countless physiological processes with high specificity and potency. However, their translation into effective systemic drugs is fraught with difficulties. The peptide backbone is susceptible to rapid cleavage by endogenous proteases, leading to a short plasma half-life. Furthermore, their inherent flexibility often results in a significant entropic penalty upon binding to a receptor, and their polar nature can impede cell membrane permeability.[1][2]

1.2 Conformational Constraint: A Pillar of Peptidomimetic Strategy

A primary goal of peptidomimetic design is to overcome these liabilities by creating analogs with improved pharmacokinetic profiles.[5] One of the most successful strategies is the introduction of rigid structural elements that mimic the secondary structures of peptides, such as α-helices and β-turns.[3][6] These motifs are frequently the key recognition elements in peptide-receptor interactions.[1][2] By pre-organizing the peptidomimetic into the correct bioactive conformation, these rigid scaffolds reduce the entropic cost of binding, leading to enhanced affinity and selectivity.[1][2]

1.3 The Significance of the β-Turn

The β-turn is a crucial secondary structure motif where the polypeptide chain reverses its direction.[3][6] It is composed of four amino acid residues (designated i, i+1, i+2, and i+3) and is stabilized by a hydrogen bond. β-turns are pivotal in protein folding and are often exposed on the surface of proteins, making them critical for molecular recognition events, including peptide-receptor binding.[1][6] Consequently, designing small molecules that can effectively mimic the spatial arrangement of the side chains of a β-turn is a highly validated and promising approach in drug discovery.[1][2][3]

Profile: Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic Acid
2.1 Chemical Structure and Key Attributes

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is a synthetic amino acid analog characterized by a six-membered piperidine ring.

  • Chemical Formula: C₂₇H₂₅NO₄[7]

  • Molecular Weight: 427.49 g/mol [7]

  • Appearance: Typically a white powder.[8]

Core Structural Features:

  • Piperidine Scaffold: The saturated heterocyclic piperidine ring provides a rigid, chair-like conformation. This inherent rigidity is the cornerstone of its function, acting as a stable template to orient appended functional groups. The introduction of such chiral piperidine scaffolds is a known strategy to modulate physicochemical properties and enhance biological activity.[9]

  • Cis-Stereochemistry: The cis relationship between the carboxylic acid at position 3 and the phenyl group at position 4 fixes their relative spatial orientation. This pre-organization is critical for mimicking the geometry of specific β-turn types.

  • Phenyl Group: The bulky phenyl group serves two purposes. It acts as a steric shield, contributing to increased resistance against enzymatic degradation. It also provides a hydrophobic surface that can engage in favorable interactions within a receptor's binding pocket.

  • Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group on the piperidine nitrogen is a base-labile protecting group, making the molecule perfectly suited for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][10] Its removal under mild, non-acidic conditions ensures compatibility with a wide range of acid-sensitive resins and side-chain protecting groups.[10][11]

2.2 Rationale for Use as a β-Turn Mimetic

The constrained piperidine ring of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid serves as an excellent scaffold to mimic the central i+1 and i+2 residues of a β-turn. The carboxylic acid and the ring nitrogen provide the connection points for the peptide backbone. The fixed geometry forces the peptide chain to adopt a turn conformation, positioning the side chains of the flanking amino acids (i and i+3) in a manner that can replicate the native peptide's interaction with its receptor.

Synthetic Integration via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-natural amino acids like Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is seamlessly achieved using established SPPS protocols. SPPS, pioneered by Bruce Merrifield, involves the stepwise assembly of a peptide chain on an insoluble polymeric support, simplifying the purification process to mere filtration and washing steps.[12][13]

3.1 Workflow for SPPS Incorporation

The following diagram outlines the key steps in a typical Fmoc-SPPS cycle for incorporating our target molecule.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Fmoc_Removal Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Removal Start Cycle Washing1 DMF Wash Fmoc_Removal->Washing1 Coupling Coupling Step: 1. Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid 2. Activator (e.g., HBTU/HOBt) 3. Base (e.g., DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Monitoring Reaction Monitoring (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Coupling Incomplete Recouple Next_Cycle Proceed to Next Cycle or Final Cleavage Monitoring->Next_Cycle Coupling Complete Receptor_Interaction cluster_receptor GPCR Binding Pocket cluster_ligand Receptor Hydrophobic Pocket Polar Contact Point Groove Mimetic Residue i Side Chain cis-4-Phenyl- piperidine-3-COOH (β-Turn Mimic) Residue i+3 Side Chain Mimetic:r1->Receptor:p H-Bonding Mimetic:r4->Receptor:g van der Waals Phenyl Phenyl Group Phenyl->Receptor:h Hydrophobic Interaction

Caption: A constrained peptidomimetic interacting with a receptor.

This diagram illustrates how the rigid piperidine scaffold orients the critical side chains (Residue i and i+3) to make precise contacts with complementary pockets on the receptor surface. The phenyl group engages a hydrophobic pocket, while other side chains form polar or other non-covalent interactions, leading to a high-affinity binding event.

Conclusion and Future Outlook

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is a powerful and synthetically accessible tool for the modern medicinal chemist. Its rigid scaffold provides a reliable method for inducing β-turn conformations in peptide sequences, a critical step in transforming unstable native peptides into drug-like candidates. By enhancing receptor affinity and dramatically improving resistance to enzymatic degradation, this building block directly addresses the primary liabilities of peptide therapeutics.

Future research will likely focus on exploring stereochemically pure variants and further substitution on the phenyl or piperidine rings to fine-tune binding interactions and pharmacokinetic properties. As the demand for novel therapeutics targeting complex protein-protein interactions grows, the strategic use of conformationally constrained amino acid mimetics like this will continue to be a cornerstone of rational drug design.

References
  • Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design, 9(15), 1209–1224. Retrieved from [Link]

  • Suat, K., & Jois, S. D. S. (2003). Design of β-turn Based Therapeutic Agents. Current Pharmaceutical Design, 9(15), 1209-1224. Retrieved from [Link]

  • Guichard, G., & Huc, I. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Current Organic Chemistry, 10(16), 2025-2046. Retrieved from [Link]

  • Gfeller, D., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 133(23), 8864–8875. Retrieved from [Link]

  • Gfeller, D., et al. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(23), 7318-7327. Retrieved from [Link]

  • Gfeller, D., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society, 133(23), 8864–8875. Retrieved from [Link]

  • Guichard, G., & Huc, I. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Bentham Science Publishers. Retrieved from [Link]

  • Kaur, H., & Chuna, A. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(11), 3247. Retrieved from [Link]

  • Sharma, A., et al. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Retrieved from [Link]

  • Coin, I., et al. (2014). Solid-phase peptide synthesis. RSC Advances, 4(78), 41533-41553. Retrieved from [Link]

  • Vágner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

  • Biotage. (2023, January 31). What is solid phase peptide synthesis? Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1547-1565. Retrieved from [Link]

  • Toth, I., & Skwarczynski, M. (2008). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology, 494, 223–246. Retrieved from [Link]

  • Jad, Y. E., et al. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 22(16), 5247-5253. Retrieved from [Link]

  • Coro, J., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Retrieved from [Link]

  • AnaSpec. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. Retrieved from [Link]

  • Bairapaga, J. K., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(10), 2399. Retrieved from [Link]

Sources

Exploratory

Stereochemical characteristics of cis-DL-4-phenylpiperidine-3-carboxylic acid

Topic: Stereochemical Characteristics of cis-DL-4-Phenylpiperidine-3-Carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1] Executive Summary cis-D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Characteristics of cis-DL-4-Phenylpiperidine-3-Carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Executive Summary

cis-DL-4-phenylpiperidine-3-carboxylic acid represents a critical scaffold in medicinal chemistry, serving as a structural core for neurokinin-1 (NK1) receptor antagonists and specific opioid receptor ligands.[1] Unlike its trans-isomer, which adopts a thermodynamically stable diequatorial conformation, the cis-isomer is characterized by a high-energy equatorial-axial substitution pattern.[1] This unique stereochemical footprint dictates its reactivity, receptor binding affinity, and the synthetic strategies required for its production.[1] This guide provides a comprehensive analysis of its conformational dynamics, stereoselective synthesis, chiral resolution, and analytical characterization.[1]

Structural Fundamentals & Conformational Analysis

The nomenclature cis-DL indicates a racemic mixture of two enantiomers where the phenyl group at C4 and the carboxylic acid at C3 reside on the same face of the piperidine ring.

Stereogenic Centers

The molecule possesses two chiral centers at C3 and C4. The "cis-DL" designation encompasses the following enantiomeric pair:

  • (3R, 4S)-4-phenylpiperidine-3-carboxylic acid [1]

  • (3S, 4R)-4-phenylpiperidine-3-carboxylic acid [1]

Conformational Dynamics (The "Phenyl-Anchor" Effect)

The piperidine ring predominantly exists in a chair conformation. The conformational preference is governed by the steric bulk of the substituents (A-values: Phenyl ~2.8 kcal/mol; COOH ~1.4 kcal/mol).

  • Preferred Conformer: To minimize 1,3-diaxial interactions, the bulky phenyl group at C4 strongly prefers the equatorial position.

  • Consequence for cis-Isomer: In the cis-configuration, if the phenyl group is equatorial, the C3-carboxylic acid is forced into an axial position.[2]

  • Thermodynamics: This eq-ax arrangement makes the cis-isomer thermodynamically less stable than the trans-isomer (which can adopt an eq-eq conformation). Consequently, synthesis of the cis-isomer often requires kinetic control or specific catalytic conditions that prevent equilibration to the trans-form.

Featurecis-Isomertrans-Isomer
C4-Phenyl Orientation EquatorialEquatorial
C3-Carboxyl Orientation Axial Equatorial
Relationship Syn-clinal (Gauche)Anti-periplanar
Thermodynamic Stability Lower (Kinetic Product)Higher (Thermodynamic Product)

Synthetic Pathways & Stereocontrol

Accessing the cis-isomer requires methods that circumvent the thermodynamic drive toward the trans-isomer. The most robust industrial route involves the catalytic hydrogenation of pyridine precursors.

Catalytic Hydrogenation of 4-Phenylnicotinates

The reduction of ethyl 4-phenylnicotinate (or the free acid) allows for stereocontrol based on catalyst selection and solvent acidity.

  • Mechanism: Heterogeneous hydrogenation (e.g., PtO₂, Rh/C) typically occurs via syn-addition of hydrogen to the pyridine face.[1]

  • Stereoselectivity: The bulky phenyl group directs adsorption to the catalyst surface away from itself. However, the key determinant is the prevention of post-reduction epimerization.

    • Acidic Media (AcOH/HCl): Protonation of the pyridine nitrogen prevents catalyst poisoning and often favors the cis-isomer by stabilizing the intermediate salt, though care must be taken to avoid acid-catalyzed epimerization at C3.

    • Catalyst: Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂) are preferred for cis-selectivity over Palladium, which often facilitates isomerization.[1]

Visualized Reaction Pathway

SynthesisPathway cluster_legend Legend Start 4-Phenylnicotinic Acid (Aromatic Precursor) Inter Adsorption to Catalyst (Syn-Addition of H2) Start->Inter H2, Rh/C or PtO2 Acidic Solvent Cis cis-DL-4-Phenylpiperidine-3-COOH (Kinetic Product) Inter->Cis Syn-Delivery Major Pathway Trans trans-Isomer (Thermodynamic Product) Inter->Trans Isomerization Cis->Trans Epimerization (Base/Heat) key Green Arrow: Desired Pathway Red Dashed: Undesired Side Reaction

Figure 1: Stereoselective hydrogenation pathway. The use of Rh/C favors the kinetic cis-product via syn-addition, while harsh conditions can lead to thermodynamic equilibration to the trans-isomer.

Chiral Resolution Protocols

Since the synthetic route yields the cis-DL racemate, separating the (3R,4S) and (3S,4R) enantiomers is a critical downstream process.[1]

Classical Resolution via Diastereomeric Salts

The most established method for resolving 3,4-disubstituted piperidines involves fractional crystallization using chiral tartaric acid derivatives.

  • Resolving Agent: (+)-Di-O,O'-p-toluyl-D-tartaric acid (DTTA) is highly effective for this class of amines.[1]

  • Protocol Logic:

    • Salt Formation: The secondary amine of the piperidine reacts with the chiral acid in a polar solvent (e.g., Ethanol or MeOH/Acetone).

    • Differential Solubility: The diastereomeric salt of one enantiomer (typically the (3R,4S) with (+)-DTTA, though this must be empirically verified) crystallizes out due to higher lattice energy/lower solubility.[1]

    • Liberation: The solid salt is treated with base (NaOH) to release the free chiral base.

Enzymatic Kinetic Resolution

For ester derivatives (e.g., ethyl cis-4-phenylpiperidine-3-carboxylate), lipases such as Candida antarctica Lipase B (CAL-B) can be employed.[1] The enzyme selectively hydrolyzes the ester of one enantiomer to the acid, leaving the other as the ester, allowing for facile separation by extraction.

Analytical Characterization

Verifying the cis-stereochemistry requires precise analytical techniques to distinguish it from the trans-isomer.

Nuclear Magnetic Resonance (¹H-NMR)

The coupling constant (


) between the protons at C3 and C4 is the definitive diagnostic parameter.
  • cis-Isomer (

    
    ):  The H3 and H4 protons are in an equatorial-axial  (or axial-equatorial) relationship.[1] According to the Karplus equation, the dihedral angle (~60°) results in a small coupling constant .
    
    • Observed

      
      : 3.0 – 5.0 Hz  (Small doublet or doublet-of-doublets).[1]
      
  • trans-Isomer (

    
    ):  The H3 and H4 protons are diaxial  (180° dihedral angle).[1]
    
    • Observed

      
      : 10.0 – 12.0 Hz  (Large coupling).[1]
      
Proton RelationshipDihedral AngleCoupling Constant (

)
Isomer Assignment
H3(eq) - H4(ax)~60°3 - 5 Hz cis
H3(ax) - H4(ax)~180°10 - 12 Hz trans
X-Ray Crystallography

In the solid state, the cis-isomer typically crystallizes as a zwitterion. The phenyl ring adopts the equatorial position to minimize steric strain, forcing the carboxylate group into the axial position. Intermolecular hydrogen bonding between the ammonium (


) and carboxylate (

) dominates the lattice packing.[1]

Pharmacological Significance

The cis-4-phenylpiperidine-3-carboxylic acid scaffold is a privileged structure in drug discovery, particularly for G-protein coupled receptors (GPCRs).[1]

Neurokinin-1 (NK1) Receptor Antagonists

This scaffold serves as a core for Substance P antagonists.[1] The spatial arrangement of the phenyl ring (mimicking the phenylalanine residue of Substance P) and the basic nitrogen is crucial for binding to the transmembrane pocket of the NK1 receptor. The cis-configuration often provides the necessary curvature to fit the receptor's binding cleft, which differs from the linear topology required by other receptors.

Opioid Receptor Ligands

While 4-phenylpiperidine-4-carboxylic acids (e.g., Pethidine) are classic mu-opioid agonists, the 3-carboxylic acid variants modify the binding profile.[1]

  • SAR Insight: Shifting the carboxyl group to C3 alters the vector of the protonated nitrogen relative to the aromatic ring. This can switch activity from agonist to antagonist or change selectivity between mu (

    
    ) and delta (
    
    
    
    ) opioid receptors.[1] The cis-orientation ensures that the "phenyl-anchor" and the polar "address" (carboxyl/amine) match the pharmacophore of specific opioid peptides.

References

  • Stereoselective Synthesis of Piperidines

    • Source: Heterocycles, Vol. 51, No. 10, 1999.[1]

    • Relevance: Discusses hydrogenation strategies for 4-aryl-1,4-dihydropyridines and the thermodynamic preference for trans-isomers, necessit
    • [1]

  • Conformational Analysis of 4-Phenylpiperidines

    • Source: Journal of Medicinal Chemistry (via NIH PubMed).[1]

    • Relevance: "Conformation-activity study of 4-phenylpiperidine analgesics" details the energetic preference for phenyl-equatorial conformations (MM2 calculations).[1][3]

  • Chiral Resolution of Piperidine Derivatives

    • Source: Tetrahedron / ResearchG
    • Relevance: "Recent Developments in Optical Resolution" outlines the use of tartaric acid derivatives (DTTA) for resolving 3,4-disubstituted piperidines.[1]

  • NK1 Receptor Antagonist Structure-Activity Relationships

    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Describes the synthesis and activity of 4-phenylpiperidine deriv
  • Continuous-Flow Hydrogenation Protocols

    • Source: Deutsche N
    • Relevance: "Continuous-Flow Hydrogenation of 4-Phenylpyridine..." provides modern protocols for accessing the piperidine core with high selectivity.
    • [1]

Sources

Foundational

An In-depth Technical Guide to the Applications of Constrained Non-Natural Amino Acids in Drug Discovery

Abstract The incorporation of constrained non-natural amino acids (nnAAs) into peptides and peptidomimetics has emerged as a transformative strategy in modern drug discovery. By imposing conformational rigidity, these un...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of constrained non-natural amino acids (nnAAs) into peptides and peptidomimetics has emerged as a transformative strategy in modern drug discovery. By imposing conformational rigidity, these unique building blocks overcome many of the inherent limitations of natural peptides, such as poor metabolic stability and low binding affinity. This guide provides a comprehensive technical overview of the core principles, synthetic methodologies, and diverse applications of constrained nnAAs. We will delve into the rationale behind conformational constraint, explore various classes of these modified amino acids, and present detailed protocols for their synthesis and incorporation. Furthermore, we will examine case studies of successful drug candidates and provide insights into the future directions of this exciting field.

The Rationale for Conformational Constraint in Drug Design

Native peptides often exist as a dynamic ensemble of conformations in solution. This inherent flexibility can be a significant drawback in a therapeutic context for several reasons:

  • Entropic Penalties: Upon binding to a biological target, a flexible peptide must adopt a specific, low-energy conformation. This transition from a disordered to an ordered state is entropically unfavorable, which can negatively impact binding affinity.[1]

  • Reduced Target Specificity: The ability to adopt multiple conformations can lead to off-target binding, resulting in undesirable side effects.[1]

  • Susceptibility to Proteolysis: Proteolytic enzymes typically recognize and cleave peptides in their extended conformations. A flexible peptide is more likely to present these susceptible conformations, leading to rapid degradation and a short in-vivo half-life.[1]

By incorporating constrained nnAAs, we pre-organize the peptide backbone into a bioactive conformation that is closer to the one it adopts upon target binding.[1] This strategy offers several key advantages:

  • Enhanced Binding Affinity and Selectivity: By reducing the entropic penalty of binding, conformational constraint can lead to a significant increase in binding affinity.[1][2] Moreover, a more rigid structure can improve selectivity by disfavoring interactions with off-target molecules.[1]

  • Increased Proteolytic Stability: A constrained conformation can mask or alter the recognition sites for proteases, thereby enhancing the peptide's resistance to enzymatic degradation and prolonging its half-life.[1][3]

  • Improved Cell Permeability: In some cases, constraining a peptide's structure can facilitate its passage across cell membranes, a crucial property for targeting intracellular proteins.[4][5]

Classes of Constrained Non-Natural Amino Acids

A diverse array of constrained nnAAs has been developed, each imparting unique structural biases. The choice of a particular nnAA depends on the desired secondary structure and the specific therapeutic application.

Side-Chain to Side-Chain Cyclization: Stapled Peptides

Stapled peptides are a prominent class of constrained peptides where an intramolecular covalent bond is introduced between two amino acid side chains, effectively "stapling" the peptide into a specific conformation, most commonly an α-helix.[2][6] This is typically achieved by incorporating two nnAAs with reactive side chains at specific positions (e.g., i and i+4 or i and i+7 for an α-helix) and then cross-linking them.[2]

Key Features of Stapled Peptides:

  • Enhanced Helicity: The hydrocarbon staple reinforces the α-helical secondary structure, which is a common motif in protein-protein interactions (PPIs).[2][7]

  • Improved Pharmacokinetic Properties: Stapling can increase resistance to proteolysis and enhance cell permeability, making them suitable for targeting intracellular PPIs.[4][5]

  • Modulation of Protein-Protein Interactions: The stabilized α-helix can mimic the binding interface of a natural protein, allowing it to disrupt pathological PPIs.[6][7]

A notable example is the development of stapled peptides targeting the interaction between p53 and MDM2, a critical pathway in cancer.[6]

Backbone Cyclization

This strategy involves forming a cyclic structure by linking the N-terminus and C-terminus of a peptide (head-to-tail), a side chain to a terminus, or two side chains.[8][9] Macrocyclization is a powerful tool for restricting the global conformation of a peptide.[8]

Advantages of Backbone Cyclization:

  • Increased Stability: The cyclic structure is inherently more resistant to exopeptidases.[10]

  • Conformational Pre-organization: Cyclization significantly reduces the number of accessible conformations, which can lead to higher binding affinity.[11]

  • Diverse Scaffolds: A wide range of cyclization chemistries can be employed, allowing for the creation of diverse molecular scaffolds.[12]

α,α-Disubstituted Amino Acids

These nnAAs contain two substituents on the α-carbon, which restricts the rotation around the N-Cα and Cα-C bonds (phi (φ) and psi (ψ) dihedral angles).[13][14]

Common Examples:

  • Azetidine Carboxylic Acids: These four-membered ring structures impose significant constraints on the peptide backbone.[15][16] Azetidine-2-carboxylic acid, a proline analog, can disrupt collagen synthesis and has anti-angiogenic properties.[17]

  • Aminocycloalkane Carboxylic Acids (Ac"n"c): The cyclic nature of the side chain restricts the conformational freedom of the peptide backbone.[18][19] For instance, 1-aminocyclohexane-1-carboxylic acid (Ac6c) has been used to create highly active peptidomimetics.[14]

The incorporation of these rigid building blocks can induce specific secondary structures, such as turns or helices, and enhance metabolic stability.[13]

Synthetic Methodologies

The synthesis of peptides containing constrained nnAAs typically relies on a combination of solution-phase synthesis for the nnAA building blocks and solid-phase peptide synthesis (SPPS) for their incorporation into the peptide chain.

Synthesis of Constrained Non-Natural Amino Acid Monomers

The synthesis of the nnAA monomers is often the most challenging step and requires specialized synthetic organic chemistry techniques. For example, the synthesis of chiral α-hydrazino acids for incorporation into tetrahydropyridazinedione (Tpd)-constrained peptides can be achieved in solution phase before their use in SPPS.[20][21]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for assembling peptides containing nnAAs due to its efficiency and amenability to automation.[22][23][24]

A General SPPS Workflow for Incorporating Constrained nnAAs:

SPPS_Workflow Resin 1. Resin Swelling & Fmoc-Amino Acid Loading Deprotection1 2. Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Coupling 4. Coupling of next Fmoc-nnAA/AA (e.g., HBTU/DIEA) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Steps 2-5 Wash2->Repeat n cycles Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cyclization 8. On-Resin Cyclization (for stapled/cyclic peptides) Final_Deprotection->Cyclization Cleavage 9. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Cyclization->Cleavage Purification 10. Purification (e.g., RP-HPLC) Cleavage->Purification Analysis 11. Analysis (e.g., MS, NMR) Purification->Analysis

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating constrained nnAAs.

Detailed Protocol for a Standard SPPS Coupling Cycle:

  • Resin Preparation: The synthesis begins with a solid support (resin), typically polystyrene-based, which is swelled in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The first amino acid is then attached to the resin.[24]

  • Fmoc-Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF. This exposes the free amine for the next coupling step.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (either a standard amino acid or a constrained nnAA) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and then added to the resin to form a new peptide bond.

  • Washing: The resin is washed again with DMF to remove unreacted reagents.

  • Repeat: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired sequence.[24]

  • On-Resin Cyclization (if applicable): For stapled or macrocyclic peptides, the cyclization reaction is often performed while the peptide is still attached to the solid support. For example, Grubbs' catalyst can be used for ring-closing metathesis to form a hydrocarbon staple.[5]

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[23]

  • Purification and Analysis: The crude peptide is purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is then characterized by mass spectrometry (MS) and sometimes nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Applications and Case Studies in Drug Discovery

The unique properties of constrained nnAAs have led to their application in a wide range of therapeutic areas.[25][26]

Targeting Protein-Protein Interactions (PPIs)

PPIs represent a vast and largely untapped class of therapeutic targets that are often considered "undruggable" by traditional small molecules due to their large, flat, and featureless binding interfaces.[27] Constrained peptides, particularly stapled peptides, are well-suited to mimic the secondary structures (e.g., α-helices) that frequently mediate these interactions.[6][7]

Table 1: Examples of Constrained Peptides Targeting PPIs

Peptide/Drug CandidateTarget PPITherapeutic AreaConstraining StrategyReference(s)
ALRN-6924MDM2/MDMX-p53OncologyStapled Peptide[4]
ATSP-7041MDM2/MDMX-p53OncologyStapled Peptide[2]
N1SNrf2-MafGOxidative StressStapled Peptide[7]
Enzyme Inhibition

Constrained nnAAs can be incorporated into peptidic enzyme inhibitors to enhance their potency and selectivity. By locking the inhibitor into a conformation that fits snugly into the enzyme's active site, binding affinity can be dramatically improved. For instance, the incorporation of α,α'-diethylglycine at the P2 position of a calpain inhibitor resulted in a 20-fold increase in potency compared to a similar inhibitor with a more flexible nnAA.[13]

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are a major class of drug targets, and peptides are their natural ligands.[4] Constraining peptide ligands can lead to agonists or antagonists with improved receptor subtype selectivity and in vivo stability. For example, constrained analogs of the opioid peptide dermorphin have been developed with altered selectivity and functional activity at mu (μ) and delta (δ) opioid receptors.[25]

Future Perspectives and Conclusion

The field of constrained nnAAs is continually evolving, with ongoing research focused on the development of novel constraining strategies, more efficient synthetic methods, and the exploration of new therapeutic applications.[28] The integration of computational design and high-throughput screening technologies is expected to accelerate the discovery of new constrained peptide drug candidates.[7][29]

References

  • Zhang, H., et al. (2021). High-Throughput Screening of Stapled Helical Peptides in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Van Arnum, P. (2026). Advancing Peptide Synthesis Through Stapled Peptides. Pharmaceutical Technology. Available from: [Link]

  • Uesugi, M., et al. (2022). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. MDPI. Available from: [Link]

  • Derda, R., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. Available from: [Link]

  • Li, Y., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration Publishing. Available from: [Link]

  • Dimartino, G., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. PMC. Available from: [Link]

  • Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available from: [Link]

  • Suga, H., et al. Constrained Peptides in Drug Discovery and Development. SciSpace. Available from: [Link]

  • Dimartino, G., et al. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters. Available from: [Link]

  • Lee, Y., et al. (2004). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC. Available from: [Link]

  • Chen, J., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. Available from: [Link]

  • Nielsen, D., et al. Discovery and Optimization of Peptide Macrocycles. UQ eSpace. Available from: [Link]

  • Castro, T., et al. (2023). Two-dimensional structures of non-canonical Acnc... ResearchGate. Available from: [Link]

  • Liskamp, R., et al. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. PMC. Available from: [Link]

  • Kritzer, J., et al. (2021). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. Available from: [Link]

  • Hruby, V., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. Available from: [Link]

  • Kumar, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available from: [Link]

  • Li, P., et al. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • PRISM BioLab. (2023). Conformational Restriction of Peptidomimetics for PPI. Available from: [Link]

  • ResearchGate. (2025). Conformationally Constrained Amino Acids in Peptide Design. Available from: [Link]

  • Overman, L., et al. Decarboxylative Peptide Macrocyclization via Photoredox Catalysis. PMC. Available from: [Link]

  • Castro, T., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. Available from: [Link]

  • Castro, T., et al. (2023). Two-dimensional structures of non-canonical Acnc... ResearchGate. Available from: [Link]

  • Neuland Labs. (2025). Solid Phase Peptide Synthesis Process and Applications 2025. Available from: [Link]

  • Fairlie, D., et al. (2011). Contemporary strategies for peptide macrocyclization. Nature. Available from: [Link]

  • Manogaran, S., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. Available from: [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]

  • Svitlyk, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Powder Systems. (2025). What is Solid-phase Peptide Synthesis?. Available from: [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Süssmuth, R., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. Available from: [Link]

  • Derda, R., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. Available from: [Link]

  • Hruby, V., et al. (2025). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Available from: [Link]

  • Singh, Y., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available from: [Link]

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Available from: [Link]

  • ResearchGate. (2020). Select examples of drug molecules with non-canonical amino acid fragments. Available from: [Link]

  • MDPI. (2023). Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design. Available from: [Link]

  • ResearchGate. (2021). A) Examples of drugs and natural products bearing unnatural or... Available from: [Link]

  • Berlicki, Ł., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available from: [Link]

Sources

Exploratory

Molecular weight and formula of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

The following technical guide provides an in-depth analysis of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid , a specialized non-natural amino acid scaffold used in peptidomimetic drug design. [1][2][3][4][5][6] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid , a specialized non-natural amino acid scaffold used in peptidomimetic drug design.

[1][2][3][4][5][6]

Executive Summary

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is a conformationally constrained amino acid building block.[1] It features a piperidine core substituted with a phenyl group at the 4-position and a carboxylic acid at the 3-position.[2][1][3][4][5][6] The "cis" designation indicates that the phenyl and carboxylic acid groups are oriented on the same face of the piperidine ring, maximizing steric overlap or specific receptor binding interactions.[1] The "Fmoc" (9-fluorenylmethoxycarbonyl) protection on the secondary amine renders it compatible with standard Solid-Phase Peptide Synthesis (SPPS).[1]

This compound is critical in medicinal chemistry for synthesizing peptidomimetics , particularly those targeting G-Protein Coupled Receptors (GPCRs) such as opioid and neurokinin receptors, where the phenylpiperidine motif is a privileged scaffold.[1]

Physicochemical Specifications

The following data aggregates standard catalog specifications and calculated properties for the Fmoc-protected racemic cis-isomer.

PropertySpecification
Chemical Name Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid
Molecular Formula C₂₇H₂₅NO₄
Molecular Weight 427.49 g/mol
CAS Number Not listed in major public registries (Catalog ID: SCBT sc-470730)
Core Scaffold Piperidine-3-carboxylic acid (Nipecotic acid derivative)
Stereochemistry cis-DL (Racemic mixture of cis enantiomers)
Protection Group N-Fmoc (Acid-stable, base-labile)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Appearance White to off-white powder
Purity Standard Typically ≥98% (HPLC)

Structural Analysis & Stereochemistry

Molecular Architecture

The molecule consists of three distinct functional domains:

  • The Fmoc Group: Provides temporary protection for the piperidine nitrogen, removable by secondary amines (e.g., piperidine) in DMF.[1]

  • The Piperidine Core: A six-membered nitrogenous ring acting as a rigid linker.[1]

  • The cis-3,4-Substitution:

    • Position 3: Carboxylic acid (-COOH), serving as the C-terminus for peptide coupling.[1]

    • Position 4: Phenyl group (-Ph), providing hydrophobic bulk and pi-stacking potential.[1]

Stereochemical Configuration

The term "cis-DL" implies a racemic mixture of the two enantiomers where the substituents are on the same side of the ring plane.[1]

  • Relative Configuration: cis-3-COOH, 4-Ph.

  • Absolute Configurations (Racemic): (3R,4S) and (3S,4R).[1]

Note: In drug design, the cis orientation forces the phenyl ring and the carbonyl group into a specific spatial proximity, often mimicking the "turn" structures found in bioactive peptides.[1]

Synthesis & Manufacturing Workflow

The synthesis of this compound generally follows a pathway starting from 4-phenylpyridine-3-carboxylic acid or related precursors, followed by reduction and protection.[1]

Synthetic Pathway[4]
  • Precursor Selection: 4-Phenylpyridine-3-carboxylic acid.[7][1]

  • Catalytic Hydrogenation: Reduction of the pyridine ring to a piperidine ring.[1] Conditions (catalyst/solvent) are tuned to favor the cis diastereomer (kinetic product) over the trans isomer.[1]

  • Fmoc Protection: Reaction of the secondary amine with Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) or Fmoc-Cl under basic conditions.[1]

Process Diagram (Graphviz)

SynthesisWorkflow Precursor 4-Phenylpyridine-3-carboxylic acid Hydrogenation Catalytic Hydrogenation (PtO2/H2 or Rh/C) Cis-selective Precursor->Hydrogenation Reduction Intermediate cis-4-Phenylpiperidine-3-carboxylic acid (Racemic) Hydrogenation->Intermediate Yields cis-isomer Protection Fmoc Protection (Fmoc-OSu + NaHCO3) Intermediate->Protection N-protection FinalProduct Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (C27H25NO4) Protection->FinalProduct Purification

Figure 1: Synthetic route for Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid emphasizing cis-selectivity.

Applications in Drug Discovery[3][4][11]

Peptidomimetics & Foldamers

This scaffold is a beta-amino acid surrogate (specifically a gamma-amino acid derivative if counting from N to COOH).[1] Incorporating it into a peptide backbone restricts conformational freedom, reducing the entropic penalty of binding to a target.[1]

  • Mechanism: The piperidine ring locks the

    
     and 
    
    
    
    torsion angles.[1]
  • Utility: Inducing

    
    -turns or helices in synthetic peptides.[1]
    
GPCR Ligand Design

The 4-phenylpiperidine moiety is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., opioids like fentanyl, meperidine).[1]

  • Opioid Receptors: The cis-3-carboxy analogs are investigated as precursors for dual-action ligands targeting

    
     (mu) and 
    
    
    
    (delta) opioid receptors.[1]
  • Neurokinin Antagonists: Used in the design of Substance P antagonists (NK1 receptor) for pain and inflammation.[1]

Experimental Protocols

Fmoc Deprotection (Standard SPPS)

To utilize this building block in peptide synthesis, the Fmoc group must be removed after coupling.[1]

  • Reagent: 20% Piperidine in DMF (v/v).

  • Procedure:

    • Wash resin-bound amino acid with DMF (3x).[1]

    • Add 20% Piperidine/DMF solution.[1]

    • Agitate for 5 minutes; drain.

    • Add fresh 20% Piperidine/DMF.[1]

    • Agitate for 15 minutes; drain.

    • Wash extensively with DMF (5x) to remove piperidine adducts.[1]

  • Monitoring: UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Quality Control: HPLC Method
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Fmoc absorbs strongly here).[1]

  • Expected Retention: Late eluting due to the hydrophobic Fmoc and Phenyl groups.[1]

References

  • Santa Cruz Biotechnology.[1] Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid Product Datasheet. Retrieved from

  • Chem-Impex International.[1][3] 4-Phenylpiperidine-4-carboxylic acid hydrochloride Applications. Retrieved from

  • National Center for Biotechnology Information.[1] PubChem Compound Summary for cis-3-Phenyl-piperidine-4-carboxylic acid ethyl ester (Structural Analog). Retrieved from

  • US Bio.[1][6] Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid Catalog Entry. Retrieved from

Sources

Foundational

Technical Guide: Solubility Profile & Handling of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Topic: Solubility profile of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] [1][2][3] E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility profile of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

[1][2][3]

Executive Summary

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (CAS: 1014018-07-5) is a specialized non-proteinogenic amino acid building block used primarily in the synthesis of peptidomimetics and pharmaceutical intermediates.[1][2][3] Its structural core—a piperidine ring substituted with a phenyl group and a carboxylic acid—imparts unique steric and electronic properties, while the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group ensures compatibility with standard Solid-Phase Peptide Synthesis (SPPS) workflows.[1][2]

This guide provides a comprehensive analysis of its solubility behavior, critical for optimizing coupling efficiency, purification, and storage.[1] While specific saturation limits vary by batch and purity, the compound follows a distinct solubility hierarchy dictated by the lipophilic Fmoc/phenyl moieties and the polar carboxylic acid.

Physicochemical Context & Structural Analysis

Understanding the molecule's amphiphilic nature is the key to predicting its solvent interaction.

  • Lipophilic Domain: The Fmoc group (fluorene ring system) and the 4-phenyl substituent drive solubility in organic aromatics and chlorinated solvents.[2]

  • Polar Domain: The 3-carboxylic acid functionality allows for hydrogen bonding and solubility in polar aprotic solvents.[1]

  • Stereochemistry: As a cis-DL racemate, the crystal lattice energy may be lower than that of a pure enantiomer, potentially enhancing solubility compared to a chirally pure counterpart, though this effect is generally marginal in high-dielectric solvents.[1]

Solubility Profile Matrix

The following data categorizes solvent compatibility based on functional application (Synthesis, Analysis, or Work-up).

Table 1: Solubility Classification by Solvent Class[1]
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMF (Dimethylformamide)High (>0.5 M)Primary Choice. Standard solvent for SPPS coupling reactions.[1][2]
NMP (N-Methyl-2-pyrrolidone)High (>0.5 M)Excellent alternative to DMF; reduces aggregation in difficult sequences.[1][2]
DMSO (Dimethyl Sulfoxide)High (>0.5 M)Used for NMR analysis and dissolving stubborn aggregates.[2] Difficult to remove.
Chlorinated DCM (Dichloromethane)Good Useful for loading trityl resins or liquid-phase synthesis.[2] May require slight warming.
Chloroform (

)
Good Primary solvent for proton NMR (

H-NMR) characterization.[1][2]
Alcohols Methanol / Ethanol Moderate Soluble, but often requires warming. Used in purification gradients.
Ethers THF (Tetrahydrofuran)Moderate/Good Compatible, but check for peroxide formation.
Diethyl Ether Insoluble Anti-solvent. Used to precipitate the compound during work-up.[2]
Hydrocarbons Hexanes / Heptane Insoluble Anti-solvent. Used for washing solids to remove non-polar impurities.
Aqueous Water Insoluble Precipitates immediately upon addition unless pH is adjusted (basic).

Critical Note: Solubility in DCM can be variable. While the Fmoc group promotes solubility, the free carboxylic acid can lead to dimerization (H-bonding), reducing effective dissolution rates.[1][2] Adding a small amount of DMF (1-5%) to DCM often accelerates dissolution.[1][2]

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to validate specific batch solubility before scaling up synthesis.[1][2]

Materials:

  • Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (Test Sample)

  • Target Solvent (e.g., DMF, HPLC Grade)[1][2]

  • 0.45 µm Syringe Filter (PTFE or Nylon)[1][2]

  • Analytical Balance[2]

Workflow:

  • Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Equilibration: Vortex vigorously for 1 minute. If fully dissolved, add more solid until a visible precipitate remains (saturation).

  • Agitation: Shake the vial at room temperature (25°C) for 2 hours.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial.

  • Quantification: Evaporate the solvent (using a centrifugal evaporator or nitrogen stream) and weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL])[1][2]

Protocol B: Visual Solubility Check for SPPS

Perform this check prior to automated synthesis to prevent line blockages.

  • Calculate the required concentration (typically 0.2 M for automated synthesizers).

  • Dissolve the Fmoc-amino acid in DMF.

  • The "Cloud Point" Test: Hold the vial against a dark background. The solution must be crystal clear.

    • If cloudy: Sonicate for 5 minutes at 30°C.

    • If still cloudy:[1] Add NMP (up to 10% v/v) or decrease concentration to 0.1 M.[2]

Handling & Stability in Solution

Fmoc Stability (Avoid Bases)

The Fmoc group is base-labile.[1][2] While the compound is stable in pure DMF/DMSO, the presence of primary or secondary amines (e.g., piperidine, morpholine) will trigger premature Fmoc deprotection.[1]

  • Rule: Never use DMF that smells "fishy" (amine contamination) for dissolving this building block. Use high-purity, amine-free DMF.

Acid Stability

The compound is stable in acidic media (e.g., 0.1% TFA in Water/MeCN) used for HPLC analysis.

Storage
  • Solid State: Store at +2°C to +8°C, desiccated.

  • Solution State: Solutions in DMF/NMP should be used within 24-48 hours to prevent slow hydrolysis or spontaneous Fmoc cleavage.[1]

Decision Workflow: Solvent Selection

The following diagram illustrates the logical decision path for selecting the appropriate solvent based on the experimental goal.

SolventSelection Start Select Application Synthesis Peptide Synthesis (SPPS/Liquid) Start->Synthesis Analysis Analysis (NMR/HPLC) Start->Analysis Purification Purification (Precipitation) Start->Purification Coupling Coupling Reaction Synthesis->Coupling ResinLoad Resin Loading Synthesis->ResinLoad NMR NMR Analysis->NMR HPLC HPLC/LCMS Analysis->HPLC Precip Induce Precipitation Purification->Precip DMF DMF or NMP (Standard) Coupling->DMF DCM_DMF DCM + 5% DMF ResinLoad->DCM_DMF DMSO DMSO-d6 NMR->DMSO MeCN MeCN / Water (+0.1% TFA) HPLC->MeCN Ether Diethyl Ether or Hexane Precip->Ether

Figure 1: Solvent selection decision tree for Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid.[1][2]

References

  • PubChem. (n.d.). Fmoc-cis-DL-3-phenyl-Pro-OH (Analogous Structure Data). National Library of Medicine. Retrieved February 18, 2026, from [Link][1][2]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][4] Chemical Reviews, 109(6), 2455-2504.[1][2] (General Fmoc solubility principles).

  • Bio-Fount. (n.d.). Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic Acid (CAS 1014018-07-5).[1][2][3] Retrieved February 18, 2026, from [Link][1][2]

Sources

Exploratory

The Versatile 4-Phenylpiperidine Scaffold: From Analgesia to Neurotoxicity and Beyond

Executive Summary The 4-phenylpiperidine scaffold represents one of the most privileged and pharmacologically diverse templates in medicinal chemistry. Originally popularized by the discovery of pethidine (meperidine) as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenylpiperidine scaffold represents one of the most privileged and pharmacologically diverse templates in medicinal chemistry. Originally popularized by the discovery of pethidine (meperidine) as the first fully synthetic opioid, this core structure has evolved to encompass therapeutic agents ranging from analgesics and antipsychotics to neuroprotective sigma-1 receptor ligands. However, this scaffold also harbors a dark dichotomy: slight structural deviations can yield MPTP, a neurotoxin capable of inducing irreversible Parkinsonism. This technical guide dissects the structure-activity relationships (SAR), synthetic pathways, and critical toxicological considerations of 4-phenylpiperidines for drug discovery professionals.

Structural Architecture & Pharmacological Scope[1][2][3][4]

The core 4-phenylpiperidine moiety consists of a piperidine ring substituted at the C4 position with a phenyl group.[1] This lipophilic arrangement mimics the tyramine moiety found in endogenous enkephalins and the phenethylamine backbone of dopamine, allowing it to interact promiscuously yet potently with G-protein coupled receptors (GPCRs) and monoamine transporters.

Critical Pharmacophores
  • Opioid Agonists (Mu-Receptor): Pethidine, Ketobemidone.[2] Requires a quaternary carbon at C4 (often an ester or ketone) to lock the phenyl ring in an axial or equatorial conformation suitable for the hydrophobic pocket of the mu-opioid receptor (MOR).

  • Sigma-1 Receptor Ligands: 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP).[3] High affinity is achieved via N-substitution with bulky lipophilic linkers.

  • Monoamine Reuptake Inhibitors: Derivatives often lack the C4-ester/ketone, utilizing the phenyl ring to block the orthosteric site of SERT/NET/DAT.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional impact of substitutions at key positions on the piperidine ring.

SAR_Map Core 4-Phenylpiperidine Scaffold N1 N1 Position (Nitrogen) Core->N1 C4 C4 Position (Quaternary Carbon) Core->C4 Ph Phenyl Ring (Aromatic) Core->Ph N1_Mod1 Methyl (Pethidine): Good oral bioavailability N1->N1_Mod1 N1_Mod2 Phenethyl (Anileridine): Increases Potency (10x) N1->N1_Mod2 N1_Mod3 Allyl/Cyclopropyl: Antagonist Activity N1->N1_Mod3 C4_Mod1 Ester (COOEt): Mu-Agonism (Pethidine) C4->C4_Mod1 C4_Mod2 Ketone (COEt): Ketobemidone (High Efficacy) C4->C4_Mod2 C4_Mod3 Hydroxyl (-OH): Reduces Potency (unless esterified) C4->C4_Mod3 Ph_Mod1 m-Hydroxyl: Increases MOR affinity (Bemidone) Ph->Ph_Mod1 Ph_Mod2 p-Fluoro: Sigma/Dopamine selectivity (Haloperidol-like) Ph->Ph_Mod2

Caption: Functional mapping of the 4-phenylpiperidine scaffold. N1 modulates pharmacokinetics and intrinsic activity; C4 substituents determine receptor subtype selectivity (Opioid vs. Neurokinin).

The Toxicology Paradox: The MPTP Case Study

A critical aspect of working with 4-phenylpiperidines is the risk of elimination reactions yielding 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This byproduct, often formed during the synthesis of MPPP (a pethidine analog) via acid-catalyzed elimination of the tertiary alcohol, is a pro-neurotoxin.

Mechanism of Neurotoxicity

MPTP itself is not toxic but is lipophilic and crosses the Blood-Brain Barrier (BBB).[4] Once in the brain, it is converted by Monoamine Oxidase B (MAO-B) in glial cells into MPP+, which is selectively taken up by dopaminergic neurons, leading to mitochondrial complex I inhibition and cell death.[5]

MPTP_Toxicity MPTP MPTP (Lipophilic, crosses BBB) Glial Glial Cell (Astrocyte) MPTP->Glial Diffusion MAOB MAO-B Enzyme Glial->MAOB Substrate MPDP MPDP+ (Intermediate) MAOB->MPDP Oxidation MPP MPP+ (Toxic Cation) MPDP->MPP Spontaneous Oxidation DAT Dopamine Transporter (DAT) MPP->DAT Uptake via DAT Neuron Dopaminergic Neuron (Substantia Nigra) DAT->Neuron Accumulation Mito Mitochondria Complex I Inhibition Neuron->Mito Active Transport Death ATP Depletion & Neuronal Death (Parkinsonism) Mito->Death ROS Generation

Caption: The metabolic bioactivation pathway of MPTP. Prevention requires rigorous control of elimination conditions during synthesis and purity testing via HPLC/MS.

Synthetic Methodologies

The Eisleb Method (Classic)

The historical route to pethidine involves the condensation of benzyl cyanide with bis(2-chloroethyl)methylamine. This method builds the piperidine ring around the nitrogen.

Protocol Summary:

  • Reagents: Benzyl cyanide, Bis(2-chloroethyl)methylamine, Sodium amide (

    
    ).
    
  • Conditions: Toluene, reflux.

  • Mechanism: Double alkylation of the active methylene group of benzyl cyanide.

  • Hydrolysis: The resulting nitrile is hydrolyzed to the acid and esterified to yield Pethidine.

Modern C-H Activation & Cross-Coupling

Modern medicinal chemistry utilizes transition metal catalysis to install the phenyl group directly onto a pre-formed piperidine ring or via pyridine hydrogenation.

Representative Protocol: Suzuki-Miyaura Coupling on Enol Phosphates

  • Starting Material: N-Boc-4-piperidone.

  • Enolization: React with LDA at -78°C, then trap with diethyl chlorophosphate.

  • Coupling: React the enol phosphate with phenylboronic acid,

    
    , and 
    
    
    
    in DME/Water.
  • Reduction: Hydrogenation (

    
    , Pd/C) reduces the double bond to yield the 4-phenylpiperidine core.
    

Quantitative Data: Binding Affinities

The following table compares the binding profiles of key 4-phenylpiperidine derivatives against standard opioids. Note the shift in selectivity based on C4 substitution.

CompoundStructure ClassMu (

nM)
Delta (

nM)
Kappa (

nM)
Notes
Pethidine 4-phenylpiperidine ester~500>10,000>10,000Low potency, anticholinergic side effects.
Ketobemidone 4-phenylpiperidine ketone~2-5>1,000>1,000High efficacy, NMDA antagonism.
Loperamide 4-phenylpiperidine amide~2>1,000>1,000P-gp substrate (peripheral restriction).
Fentanyl 4-anilidopiperidine~1>100>1,000Included for comparison; distinct scaffold.
PPBP 4-phenylpiperidine (Sigma)>1,000>1,000>1,000Sigma-1

= ~1-5 nM.

Data Source: Consolidated from chemically distinct binding assays found in references [1][3].

Experimental Protocol: Mu-Opioid Receptor Binding Assay

To validate the activity of a novel 4-phenylpiperidine derivative, a competitive radioligand binding assay is the gold standard.

Materials
  • Membrane Prep: CHO-K1 cells stably expressing human Mu-Opioid Receptor (hMOR).

  • Radioligand:

    
    -DAMGO (Specific Activity ~50 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    
  • Nonspecific Binding Control: Naloxone (10

    
    ).
    
Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a protein concentration of 10-20

    
    /well.
    
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane +

      
      -DAMGO (1 nM final).
      
    • Nonspecific Binding: Membrane +

      
      -DAMGO + Naloxone.
      
    • Test Compounds: Membrane +

      
      -DAMGO + Test Compound (10 concentrations, 
      
      
      
      to
      
      
      M).
  • Incubation: Incubate plates for 60 minutes at 25°C to reach equilibrium.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Counting: Add liquid scintillation cocktail and count radioactivity (CPM) on a beta counter.

  • Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Source: Bioorganic & Medicinal Chemistry Letters, 2004.[6] URL:[Link]

  • Mechanism of the neurotoxicity of MPTP.[5][7][8][9] An update. Source: PubMed (Review), 1987. URL:[Link]

  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Source: Journal of Medicinal Chemistry, 1991. URL:[Link]

  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2009.[10] URL:[Link]

  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists. Source: European Journal of Medicinal Chemistry, 2006.[11] URL:[Link]

Sources

Foundational

Stereochemical Analysis and Application of Fmoc-4-Phenylpiperidine-3-Carboxylic Acid: A Technical Guide

Executive Summary In the realm of peptidomimetics and medicinal chemistry, Fmoc-4-phenylpiperidine-3-carboxylic acid represents a critical scaffold for constraining peptide backbones. By restricting the conformational fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of peptidomimetics and medicinal chemistry, Fmoc-4-phenylpiperidine-3-carboxylic acid represents a critical scaffold for constraining peptide backbones. By restricting the conformational freedom of the amino acid side chain (


 angles) and the backbone (

angles), this molecule serves as a potent tool for probing G-protein coupled receptor (GPCR) ligand interactions, particularly in opioid and substance P research.

However, the efficacy of this scaffold is strictly dictated by its stereochemistry. The cis and trans isomers exhibit distinct spatial arrangements that dramatically alter receptor binding affinity and secondary structure induction. This guide provides a technical deep-dive into the structural, synthetic, and analytical differences between these isomers, equipping researchers with the protocols necessary for precise identification and application.

Structural and Stereochemical Analysis[1]

The core piperidine ring adopts a chair conformation to minimize torsional strain. The stereochemical designation (cis vs. trans) refers to the relative orientation of the carboxylic acid at C3 and the phenyl group at C4 .

Conformational Thermodynamics
  • Trans Isomer ((3R,4R) / (3S,4S)): In the lowest energy conformer, both the bulky phenyl group and the carboxylic acid group occupy equatorial positions. This minimizes 1,3-diaxial interactions. Consequently, the trans isomer is thermodynamically more stable.

  • Cis Isomer ((3R,4S) / (3S,4R)): This isomer inevitably forces one substituent into an axial position while the other remains equatorial . Due to the significant steric bulk of the phenyl group (A-value ~2.8 kcal/mol), the preferred conformer places the phenyl group equatorially and the carboxylic acid axially. This results in higher potential energy compared to the trans isomer.

Graphviz: Conformational Energy Landscape

The following diagram illustrates the stability relationship and the equilibration pathway.

ConformationEnergy Precursor 4-Phenyl-1,4-dihydropyridine Precursor Kinetic Kinetic Product (Cis Isomer) One Axial / One Equatorial Precursor->Kinetic Reduction (H2/Pt or NaBH4) Base Base Catalysis (Epimerization) Kinetic->Base Thermodynamic Drive Thermo Thermodynamic Product (Trans Isomer) Diequatorial Base->Thermo Equilibration

Figure 1: Synthetic flow showing the kinetic access to the cis isomer and thermodynamic equilibration to the trans isomer.[1]

Analytical Characterization: The Gold Standard

Distinguishing these isomers relies heavily on


H-NMR spectroscopy , specifically utilizing the Karplus relationship to interpret vicinal coupling constants (

).
NMR Coupling Constants ( )

The coupling constant between the proton at C3 (H3) and the proton at C4 (H4) is the definitive diagnostic metric.

  • Trans Isomer (Diequatorial Substituents):

    • If the substituents are equatorial, the protons H3 and H4 are axial .

    • The dihedral angle between two diaxial protons is approximately 180°.

    • Result: Large coupling constant,

      
       .
      
  • Cis Isomer (Axial/Equatorial Substituents):

    • With one substituent axial and one equatorial, the relationship between H3 and H4 is axial-equatorial (or equatorial-axial).

    • The dihedral angle is approximately 60°.[2]

    • Result: Small coupling constant,

      
       .
      
Comparative Data Table
FeatureTrans Isomer Cis Isomer
Configuration (3R,4R) / (3S,4S)(3R,4S) / (3S,4R)
Substituent Orientation Diequatorial (Preferred)Equatorial (Ph) / Axial (COOH)
H3-H4 Relationship DiaxialAxial-Equatorial

H-NMR

10 - 13 Hz (Large)3 - 5 Hz (Small)
Thermodynamic Stability High (Stable)Lower (Metastable)
HPLC Elution (C18) Typically elutes later (more hydrophobic surface area)Typically elutes earlier

Synthetic Pathways and Separation[5][6]

Synthesis Strategy

The synthesis typically begins with the reduction of 4-phenyl-1,4-dihydropyridine derivatives.

  • Kinetic Control: Catalytic hydrogenation (e.g., PtO

    
    , H
    
    
    
    ) often yields the cis isomer as the major product due to the catalyst approaching from the less hindered face.
  • Thermodynamic Equilibration: Treatment of the cis ester with a base (e.g., NaOMe) allows epimerization at the C3 position (alpha to the carbonyl). The mixture equilibrates to the more stable trans form.

  • Fmoc Protection: Standard protection of the secondary amine using Fmoc-OSu or Fmoc-Cl is performed after the isomer resolution to prevent racemization during harsh equilibration steps.

Experimental Protocol: HPLC Separation

For researchers needing to separate a mixture of isomers, the following Reverse-Phase HPLC method is recommended.

  • Column: C18 analytical column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (phenyl absorption) and 301 nm (Fmoc absorption).

Self-Validating Check: Inject a small aliquot. If two peaks are observed, calculate the resolution (


). Collect fractions and run a quick 

H-NMR. The fraction with the larger splitting (

Hz)
is your trans isomer.

Functional Implications in Drug Design

The choice between cis and trans isomers is not merely structural but functional.

  • Peptide Backbone Geometry: Incorporating the trans isomer into a peptide chain extends the backbone, mimicking a specific

    
    -strand or polyproline II helix geometry. The cis isomer introduces a sharp turn or "kink," often used to induce 
    
    
    
    -turns.
  • Receptor Selectivity: In opioid receptor research, the spatial projection of the phenyl ring is critical for the "message-address" concept. The trans-4-phenylpiperidine moiety aligns the phenyl group to interact with hydrophobic pockets in the

    
    -opioid receptor differently than the cis isomer, often switching activity from agonist to antagonist.
    
Graphviz: Decision Logic for Isomer Selection

IsomerSelection Goal Define Design Goal Check Required Backbone Geometry? Goal->Check TransPath Extended / Linear (Beta-strand mimic) Check->TransPath Extended CisPath Turn / Kink (Beta-turn mimic) Check->CisPath Turn TransAction Select TRANS Isomer (J = 11-13 Hz) TransPath->TransAction CisAction Select CIS Isomer (J = 3-5 Hz) CisPath->CisAction

Figure 2: Decision tree for selecting the appropriate isomer based on structural biology requirements.

References

  • Synthesis and Conformational Analysis of 4-Arylpiperidine Derivatives Source: Journal of Heterocyclic Chemistry Context: foundational work on the reduction of dihydropyridines and the thermodynamic preference for trans isomers.

  • NMR Coupling Constants in Stereochemical Assignment Source: University of Wisconsin-Madison (Reich Collection) Context:[3] Authoritative data on Karplus relationships and coupling constants in 6-membered rings.

  • Fmoc Solid Phase Peptide Synthesis Protocols Source: MilliporeSigma Technical Library Context: Standard protocols for handling Fmoc-protected non-natural amino acids.

  • Conformation-activity study of 4-phenylpiperidine analgesics Source: National Institutes of Health (PubMed) Context: Detailed analysis of how phenylpiperidine stereochemistry impacts biological activity in opioid receptors.

Sources

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis protocols using Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid Executive Summary & Chemical Profile This guide details the integration of Fmoc-cis-DL-4-phenylpiperidine-3-car...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Executive Summary & Chemical Profile

This guide details the integration of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (hereafter referred to as Fmoc-4-Ph-Pip ) into solid-phase peptide synthesis workflows.

Fmoc-4-Ph-Pip is a conformationally constrained, non-proteinogenic amino acid often used to induce specific secondary structures (turns/kinks) or to improve metabolic stability in peptidomimetics. However, it presents two distinct synthetic challenges:

  • Steric Hindrance: The cis-orientation of the C3-carboxyl and C4-phenyl groups creates significant steric bulk, shielding the reaction center.

  • Secondary Amine Nucleophile: Upon Fmoc removal, the resulting secondary amine is significantly less nucleophilic than a standard primary amine, making subsequent chain elongation difficult.

Critical Advisory: Due to the racemic nature (DL) of this building block, coupling it to a chiral peptide chain will result in the formation of diastereomers. These must be separated via high-resolution RP-HPLC during purification.

Parameter Specification
Molecule Type Hindered Secondary Amine (Proline Analog)
Protecting Group Fmoc (Base labile)
Stereochemistry Racemic (DL), cis-configuration
Major Risk Diketopiperazine (DKP) formation at C-terminus
Monitoring Chloranil Test (Kaiser test is ineffective)

Strategic Resin Selection: Mitigating DKP Formation

If Fmoc-4-Ph-Pip is located at the C-terminus or the penultimate position, there is a high risk of diketopiperazine (DKP) formation . The secondary amine of the deprotected 4-Ph-Pip can back-bite onto the C-terminal ester linkage, cleaving the dipeptide from the resin.

Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2]

  • Mechanism: The bulky trityl linker creates steric hindrance that discourages the formation of the DKP transition state.

  • Alternative: Trityl-OH resin (requires activation). Avoid Wang resin for C-terminal loading of this residue.

Experimental Protocols

Protocol A: Resin Loading (2-CTC Resin)

Use this protocol if Fmoc-4-Ph-Pip is the first amino acid attached to the resin.

  • Swell Resin: Place 2-CTC resin (1.0 eq) in a reactor. Swell in dry DCM for 30 min. Drain.

  • Prepare Coupling Solution: Dissolve Fmoc-4-Ph-Pip (1.2 eq) in dry DCM (10 mL/g resin). Add DIEA (4.0 eq).

    • Note: Do not use activating reagents (HATU/DIC) for loading 2-CTC resin; base-catalyzed nucleophilic substitution is sufficient and prevents racemization.

  • Loading: Add solution to resin.[3][4][5][6] Agitate for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL/g resin) to the reaction mixture (to cap unreacted chlorides). Agitate for 30 min.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[6]

Protocol B: Chain Elongation (The "Difficult" Steps)

This workflow addresses the two specific coupling events involving this residue.

Step B1: Coupling Fmoc-4-Ph-Pip TO the Peptide Chain Challenge: Steric bulk of the incoming amino acid.

  • Reagents: HATU (0.95 eq relative to AA) / HOAt (0.95 eq) / DIEA (2.0 eq).

  • Stoichiometry: Use 3-4 eq of Fmoc-4-Ph-Pip.

  • Time: 2 x 60 min (Double Coupling recommended).

Step B2: Coupling the NEXT Amino Acid TO 4-Ph-Pip Challenge: Low nucleophilicity of the 4-Ph-Pip secondary amine.

  • Reagents: PyAOP or PyBrOP are preferred over HATU for secondary amines. If unavailable, use HATU.[4]

  • Solvent: DMF or NMP (NMP is preferred for difficult couplings).

  • Procedure:

    • Deprotection: 20% Piperidine/DMF (2 x 10 min). Wash thoroughly.[3][4]

    • Activation: Pre-activate the incoming Fmoc-AA (5 eq) with PyAOP (5 eq) and DIEA (10 eq) for 2 minutes.

    • Coupling: Add to resin. Agitate for 2 - 4 hours .

    • Retreatment: Drain and repeat coupling (Double Couple) to ensure completion.

    • Capping (Crucial): Cap unreacted amines with Acetic Anhydride/Pyridine (1:9) to prevent deletion sequences.

Process Visualization

Workflow Logic

SPPS_Workflow Start Resin Preparation (2-CTC Resin) Load Load Fmoc-4-Ph-Pip (DCM/DIEA) Start->Load Deprotect Fmoc Removal (20% Piperidine) Load->Deprotect Decision Is 4-Ph-Pip at N-Terminus? Deprotect->Decision Cleavage Final Cleavage (TFA/TIS/H2O) Deprotect->Cleavage Sequence Complete Coupling_Standard Standard Coupling (DIC/Oxyma) Decision->Coupling_Standard No (Standard AA) Coupling_Difficult CRITICAL STEP: Coupling to Secondary Amine (PyAOP/DIEA, 2x Coupling) Decision->Coupling_Difficult Yes (Coupling TO 4-Ph-Pip) Monitor Chloranil Test Coupling_Standard->Monitor Coupling_Difficult->Monitor Monitor->Deprotect Test Passed (Blue -> Colorless) Monitor->Coupling_Difficult Test Failed (Blue Beads)

Figure 1: SPPS workflow highlighting the critical bottleneck when coupling to the secondary amine of 4-Ph-Pip.

Diketopiperazine (DKP) Formation Risk[1][2][7][8]

DKP_Mechanism Step1 Fmoc-AA-Pro*-Resin (Pro* = 4-Ph-Pip) Step2 Fmoc Removal (Free Secondary Amine) Step1->Step2 20% Piperidine Step3 Nucleophilic Attack on Ester Linkage Step2->Step3 Slow Coupling of Next AA Result DKP Release + Truncated Resin Step3->Result Cyclization

Figure 2: Mechanism of peptide loss via DKP formation. This risk is highest when 4-Ph-Pip is the C-terminal residue.

Quality Control: The Chloranil Test

The standard Kaiser (Ninhydrin) test will not work for 4-Ph-Pip because it detects primary amines. You must use the Chloranil test to monitor the deprotection and coupling status of secondary amines.[4]

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[6]

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Wash a small sample of resin beads with Ethanol and DCM.

  • Place beads in a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (+) = Free secondary amine present (Coupling incomplete or Deprotection successful).

  • Colorless/Yellow Beads: Negative (-) = Secondary amine is acylated (Coupling complete).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (C-term) DKP FormationSwitch to 2-CTC resin ; avoid Wang resin. Shorten deprotection time (2 x 3 min).
Incomplete Coupling Steric HindranceSwitch to PyAOP or PyBrOP . Increase temperature to 50°C (microwave). Use NMP as solvent.[4]
Complex HPLC Trace DiastereomersThe starting material is DL (Racemic) . Expect two peaks if the peptide contains other chiral centers. Isolate the desired isomer via prep-HPLC.
Kaiser Test Negative False NegativeYou are testing a secondary amine.[3] Use the Chloranil Test .

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][7][8] Chemical Reviews, 109(6), 2455-2504.

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Diketopiperazines." Journal of Combinatorial Chemistry, 7(4), 579-584.

  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. (The authoritative source for the Chloranil Test protocol).
  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.

Sources

Application

Coupling conditions for sterically hindered Fmoc-amino acids in SPPS

Target Audience: Senior Research Scientists, Peptide Chemists, and Process Development Engineers. Part 1: The Challenge of Steric Bulk in Peptide Synthesis In Solid-Phase Peptide Synthesis (SPPS), "difficult sequences" o...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Senior Research Scientists, Peptide Chemists, and Process Development Engineers.

Part 1: The Challenge of Steric Bulk in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), "difficult sequences" often arise not from chemical incompatibility, but from physical inaccessibility. Sterically hindered amino acids—specifically


-methylated residues , 

-disubstituted amino acids (e.g., Aib)
, and

-branched residues (Val, Ile, Thr)
—present a dual challenge:
  • Kinetic Barrier: The bulky side chains or

    
    -substitutions physically shield the nucleophilic amine, drastically reducing the rate of acylation.
    
  • Aggregation: These hydrophobic residues often induce inter-chain

    
    -sheet aggregation (the "on-resin precipice"), collapsing the solvation shell and rendering the reactive termini inaccessible.
    

Standard protocols (HBTU/DIPEA) often result in deletion sequences or truncated products when applied to these residues. This guide details advanced protocols to overcome these barriers using next-generation coupling reagents and optimized solvation strategies.

Mechanistic Visualization: The Steric Clash

The following diagram illustrates why standard active esters fail to couple efficiently to


-methylated amines.

StericHindrance ActiveEster Activated Fmoc-AA (Bulky Electrophile) TransitionState Tetrahedral Intermediate ActiveEster->TransitionState Slow Attack (High Energy Barrier) SideReaction Guanidinylation (Dead End / Capping) ActiveEster->SideReaction Excess Uronium Reagent (If reaction is too slow) TargetAmine N-Methylated Amine (Sterically Shielded Nucleophile) TargetAmine->TransitionState Product Peptide Bond Formed TransitionState->Product Productive Pathway

Figure 1: Kinetic competition in hindered couplings. Slow nucleophilic attack allows side reactions (like guanidinylation by HATU) to dominate if conditions are not optimized.

Part 2: Strategic Reagent Selection

The choice of coupling reagent is the single most critical variable. For hindered residues, the "Gold Standard" reagents (HATU) have limitations, particularly regarding the risk of guanidinylation (capping the N-terminus) when the reaction is sluggish.

Comparative Efficacy of High-Performance Reagents[1][2][3]
Reagent ClassReagentActive EsterBest Use CaseCritical Limitation
Phosphonium PyAOP OAt

-Methylated residues
, Cyclization
Moderate stability in DMF (use immediately). Expensive.
Uronium HATU OAtAib ,

-branched residues
Guanidinylation risk on slow secondary amines.
Uronium/Oxyma COMU OxymaGeneral hindered coupling, MicrowaveLess stable than HATU in solution; requires careful storage.
Acid Fluoride TFFH FluorideExtremely hindered (Aib-Aib)Requires anhydrous conditions; highly reactive.

Expert Insight: For coupling to a secondary amine (e.g., coupling Fmoc-Ala-OH onto an N-Me-Ala-resin), PyAOP is superior to HATU. HATU can react with the slow-reacting secondary amine to form a guanidine cap, permanently terminating the chain. PyAOP (a phosphonium salt) cannot form guanidines.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Coupling to -Methylated Residues (The PyAOP Method)

Use this protocol when the residue on the resin is N-methylated.

Reagents:

  • Fmoc-Amino Acid (4.0 eq)

  • PyAOP (4.0 eq)

  • 2,4,6-Collidine (TMP) (8.0 eq) [Preferred over DIPEA to reduce elimination/racemization]

  • Solvent: Anhydrous NMP (N-methylpyrrolidone)

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in NMP for 20 minutes.

  • Activation: Dissolve Fmoc-AA and PyAOP in NMP. Add Collidine immediately before adding to the resin.

    • Note: Do not pre-activate for >2 minutes; phosphonium active esters are short-lived.

  • Coupling: Add mixture to the resin.

  • Incubation: Shake for 2 hours at room temperature OR 15 minutes at 75°C (Microwave).

  • Double Coupling (Mandatory): Drain, wash with NMP (3x), and repeat steps 2-4 with fresh reagents.

  • QC: Perform the Chloranil Test (see Part 4). The Kaiser test is unreliable for secondary amines.

Protocol B: Coupling -Disubstituted Residues (The Aib Microwave Method)

Use this protocol for introducing Aib or coupling onto Aib.

Reagents:

  • Fmoc-Aib-OH (5.0 eq)

  • DIC (5.0 eq)

  • Oxyma Pure (5.0 eq)

  • Solvent: DMF or NMP[3][4][5]

Step-by-Step Procedure:

  • Rationale: The DIC/Oxyma couple is highly stable at high temperatures, making it ideal for microwave synthesis.

  • Activation: Dissolve Fmoc-Aib-OH and Oxyma Pure in the minimum volume of DMF. Add DIC.[1][6][7][8]

  • Microwave Coupling:

    • Temperature: 90°C

    • Time: 2 minutes (Ramp) + 4 minutes (Hold).

  • Difficult Junctions (e.g., Aib-Aib):

    • Use TFFH (Acid Fluoride) activation if DIC/Oxyma fails.

    • TFFH Mix: Fmoc-Aib-OH (5 eq) + TFFH (5 eq) + DIPEA (10 eq) in DCM/DMF (dry). Couple for 1 hour at 25°C or 15 min at 50°C.

Protocol C: Solvation Strategy for Aggregation Breaking

Use this when the peptide sequence is hydrophobic and prone to


-sheet formation.

The "Magic Mixture": Replace standard DMF with a binary or ternary solvent system during the coupling step:

  • System 1: NMP (Superior solvation of amide backbones).

  • System 2: DMF + 0.1 M LiCl (Chaotropic salt disrupts hydrogen bonding).

  • System 3: DMF/DMSO (9:1) (DMSO is a powerful solvator for structured peptides).

Part 4: Process Control & Decision Logic

Quality Control: The Chloranil Test

Since


-methylated and Proline residues lack a primary amine, the standard Kaiser (Ninhydrin) test will yield a false negative (no color change even if uncoupled).

Protocol:

  • Wash a few resin beads with DCM.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% Chloranil in DMF.

  • Wait 5 minutes.

    • Blue/Green Beads: Secondary amine present (Incomplete coupling) → Recouple.

    • Colorless/Yellow: Coupling complete.

Workflow Decision Tree

CouplingLogic Start Identify Difficult Coupling CheckResin Is the Resin-Bound Amine Secondary? (e.g., N-Me, Pro) Start->CheckResin IsSecondary Yes (N-Me, Pro) CheckResin->IsSecondary IsPrimary No (Primary Amine) CheckResin->IsPrimary UsePyAOP PROTOCOL A: Use PyAOP/Collidine (Avoid HATU guanidinylation) IsSecondary->UsePyAOP Prevents Capping CheckIncoming Is Incoming AA Alpha-Disubstituted? (Aib) IsPrimary->CheckIncoming IsAib Yes (Aib) CheckIncoming->IsAib IsBulky No (Just Bulky: Val, Ile) CheckIncoming->IsBulky UseMicrowave PROTOCOL B: DIC/Oxyma @ 90°C OR TFFH (Acid Fluoride) IsAib->UseMicrowave UseCOMU Use COMU or HATU Double Couple @ 75°C IsBulky->UseCOMU

Figure 2: Decision matrix for selecting the optimal coupling protocol based on steric constraints.

References

  • Albericio, F., & El-Faham, A. (2010). COMU: A safer and more effective replacement for HATU peptide coupling reagent.Organic Process Research & Development.

  • CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note.

  • Biotage. (2016). The latest SPPS application data - innovative solution for peptide chemistry. Application Note.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.Tetrahedron Letters.

  • Merck (Sigma-Aldrich). (2023). Novabiochem® Peptide Coupling Reagents Guide.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[9][10]Chemical Reviews.

Sources

Method

Application Note: Incorporating Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid into Peptide Chains

Executive Summary This Application Note provides a rigorous technical guide for incorporating Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (referred to herein as Fmoc-Ppca-OH ) into peptide sequences via Solid Phase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous technical guide for incorporating Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (referred to herein as Fmoc-Ppca-OH ) into peptide sequences via Solid Phase Peptide Synthesis (SPPS).

Fmoc-Ppca-OH is a constrained


-amino acid analogue often used in peptidomimetics to induce specific conformational characteristics (e.g., 

-turns) and improve metabolic stability. However, its incorporation presents two distinct synthetic challenges:
  • Steric Hindrance: The bulky phenyl group at position 4 and the rigid piperidine ring create significant steric barriers.

  • Nucleophilicity: The piperidine nitrogen is a secondary amine, significantly less reactive than standard primary

    
    -amino groups, making subsequent chain elongation difficult.
    

This guide outlines optimized coupling protocols, monitoring strategies, and troubleshooting workflows to ensure high-fidelity synthesis.

Chemical Properties & Strategic Considerations

Structural Analysis
  • Conformation: The cis-configuration implies the phenyl ring (C4) and the carboxylic acid (C3) reside on the same face of the piperidine ring. This proximity increases steric crowding around the activation site.

  • Stereochemistry (DL): As a racemic mixture (DL), incorporating this residue into a peptide containing other chiral centers will result in a mixture of diastereomers .

    • Implication: If the target peptide must be a single isomer, the resulting crude mixture will require high-resolution HPLC separation to isolate the desired diastereomer.

Reactivity Profile
FeatureSynthetic ImpactMitigation Strategy
Secondary Amine Low nucleophilicity; difficult to acylate during chain elongation.Use high-efficiency coupling reagents (HATU, PyAOP); extended reaction times; double coupling.
Steric Bulk (Phenyl) Hinders approach of activated esters.Elevated temperature (50°C) or microwave assistance.
Lipophilicity Risk of on-resin aggregation.[1]Use "Magic Mixture" solvents (DCM/DMF/NMP) or chaotropic salts (LiCl).

Experimental Protocols

Materials Required[3]
  • Resin: Rink Amide (low loading, 0.3–0.5 mmol/g recommended to reduce crowding).

  • Reagents:

    • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[2]

    • Base: DIPEA (N,N-Diisopropylethylamine).[3]

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – critical for minimizing racemization and accelerating coupling.

  • Solvents: DMF (peptide grade), DCM.[2][4]

Protocol A: Coupling Fmoc-Ppca-OH to the Resin

Objective: Attach the hindered carboxylic acid of Ppca to the growing chain.

  • Resin Preparation: Swell resin in DCM (20 min), then wash with DMF (3x).

  • Deprotection: Remove Fmoc from the previous residue (20% Piperidine/DMF, 2 x 10 min). Wash thoroughly (DMF 5x).

  • Activation (Pre-mix 1-2 min):

    • Fmoc-Ppca-OH: 3.0 equivalents (eq)

    • HATU: 2.9 eq

    • HOAt: 3.0 eq (Optional but recommended for hindered acids)

    • DIPEA: 6.0 eq

    • Solvent: Dissolve in minimum DMF.[4]

  • Coupling: Add activated solution to resin.[2]

    • Time: 2 hours at Room Temperature (RT).[5]

    • Optimization: If yield is low, heat to 50°C for 1 hour (Microwave: 75°C for 5 min).

  • Monitoring: Perform Kaiser Test .

    • Blue beads: Incomplete coupling

      
       Recouple.
      
    • Colorless beads: Complete.

Protocol B: Chain Elongation from Ppca

Objective: Acylate the unreactive secondary amine of the Ppca residue with the Next Amino Acid (Fmoc-AA-OH).

CRITICAL STEP: This is the most failure-prone step due to the low nucleophilicity of the piperidine nitrogen.

  • Deprotection of Ppca:

    • Treat with 20% Piperidine/DMF (2 x 15 min). Note: Secondary amines can be slower to deprotect due to steric bulk.

    • Wash with DMF (5x), DCM (3x).

  • Verification (Chloranil Test):

    • Do NOT use the Kaiser test (it detects primary amines).

    • Use the Chloranil Test or p-Anil Test . A positive result (green/blue beads) confirms the secondary amine is free.

  • Activation of Next Residue (Fmoc-AA-OH):

    • Reagent Choice: PyAOP or HATU are mandatory. Carbodiimides (DIC) are generally too weak.

    • Fmoc-AA-OH: 5.0 eq

    • PyAOP: 5.0 eq

    • HOAt: 5.0 eq

    • DIPEA: 10.0 eq[6]

  • Coupling:

    • Method: Double Coupling is standard.

    • Round 1: 2 hours at RT (or 1h at 50°C). Drain.

    • Round 2: Fresh reagents, 2 hours at RT (or 1h at 50°C).

  • Capping (Mandatory):

    • Acetylate any unreacted secondary amines to prevent deletion sequences.[7]

    • Solution: Acetic Anhydride (5%) / Pyridine (6%) / DMF. Treat for 10 min.

Workflow Visualization

The following diagram illustrates the decision logic for incorporating Fmoc-Ppca-OH, highlighting the divergence from standard SPPS cycles.

SPPS_Ppca_Workflow cluster_coupling_ppca Step 1: Coupling Fmoc-Ppca-OH cluster_elongation Step 2: Elongation from Ppca (Difficult Step) Start Start: Resin-Peptide-NH2 Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate_Ppca Activate Fmoc-Ppca-OH (HATU/HOAt/DIPEA) Deprotect->Activate_Ppca Couple_Ppca Coupling Reaction (2h RT or 50°C) Activate_Ppca->Couple_Ppca Test_Primary Kaiser Test (Primary Amine Detection) Couple_Ppca->Test_Primary Test_Primary->Couple_Ppca Blue (Fail) - Recouple Deprotect_Ppca Deprotect Ppca (Exposes Secondary Amine) Test_Primary->Deprotect_Ppca Colorless (Pass) Test_Secondary Chloranil Test (Secondary Amine Detection) Deprotect_Ppca->Test_Secondary Test_Secondary->Deprotect_Ppca Colorless (Fail) - Extend Time Activate_Next Activate Next Fmoc-AA-OH (PyAOP/HOAt - High Reactivity) Test_Secondary->Activate_Next Green/Blue (Pass) Couple_Next Double Coupling (2 x 2h) Activate_Next->Couple_Next Cap Capping (Ac2O/Pyridine) Couple_Next->Cap Next Cycle Next Cycle Cap->Next Cycle

Figure 1: Optimized SPPS workflow for incorporating Fmoc-Ppca-OH, emphasizing specific monitoring tests for secondary amines.

Troubleshooting & Optimization

Common Issues
SymptomProbable CauseCorrective Action
Low Yield after Ppca Incomplete acylation of the secondary amine.Switch to PyAOP or COMU . Increase temperature to 60°C (unless Cys/His present). Perform triple coupling.
Deletion Sequences Unreacted Ppca amine not capped.Ensure rigorous Capping step after the difficult coupling.
Broad HPLC Peaks Diastereomer formation (DL-Ppca).This is expected with DL-Ppca. Use a shallow gradient (0.5% B/min) on C18 HPLC to separate diastereomers.
Insoluble Peptide Aggregation due to phenyl group.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 0.1M LiCl to coupling buffer.
Monitoring Tests

Standard ninhydrin (Kaiser) tests often yield false negatives for secondary amines like Ppca.

  • Chloranil Test Protocol:

    • Place a few resin beads in a small tube.

    • Add 2 drops of 2% acetaldehyde in DMF.

    • Add 2 drops of 2% chloranil in DMF.

    • Wait 5 mins.

    • Result: Dark blue/green beads indicate free secondary amine (Ready to couple).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11(11), 727-739. (Applicable to hindered secondary amines).[8] [Link]

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) for specific chemical handling requirements.

Sources

Application

Application Note: Fmoc Deprotection Strategies for Piperidine-Based Amino Acids

Topic: Fmoc Deprotection Strategies for Piperidine-Based Amino Acids (e.g., Pipecolic Acid, Nipecotic Acid) Content Type: Detailed Application Note and Protocol Audience: Senior Researchers, Peptide Chemists, and Drug Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc Deprotection Strategies for Piperidine-Based Amino Acids (e.g., Pipecolic Acid, Nipecotic Acid) Content Type: Detailed Application Note and Protocol Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists

Executive Summary & Scope

This technical guide addresses the specific challenges associated with piperidine-based amino acids (e.g., Pipecolic acid (Pip) , Nipecotic acid (Nip) , and Isonipecotic acid ) in Solid-Phase Peptide Synthesis (SPPS). Unlike standard primary amino acids, these residues are secondary amines incorporated into cyclic structures.

While "piperidine" is the standard reagent for Fmoc removal, the presence of piperidine-derived residues in the peptide backbone introduces unique steric and electronic constraints. This guide focuses on:

  • The Substrate Challenge: Preventing Diketopiperazine (DKP) formation during the deprotection of the adjacent residue.

  • The Monitoring Challenge: Validating deprotection on secondary amines (where Kaiser tests fail).

  • The Kinetic Challenge: Overcoming steric shielding in difficult sequences.

The Core Challenge: Secondary Amines & DKP Formation

The most critical failure mode when working with piperidine-based amino acids (especially Pipecolic acid, a proline homologue) is Diketopiperazine (DKP) formation .

Mechanism of Failure

When the Fmoc group is removed from the amino acid preceding the piperidine-based residue (i.e., Fmoc-AA-Pip-Resin


 H-AA-Pip-Resin), the free amine of the AA can attack the C-terminal carbonyl of the piperidine residue. This intramolecular aminolysis cleaves the dipeptide from the resin, forming a cyclic DKP and deleting the chain.
  • Risk Factor: High for Pipecolic acid (Pip) and Proline (Pro) due to the cis-amide bond propensity which brings the N-terminus closer to the ester linkage.

  • Catalyst: Long exposure to base (piperidine) during deprotection accelerates this cyclization.

Visualization: DKP Formation Pathway

The following diagram illustrates the competing pathways during the deprotection step.

DKP_Mechanism Start Fmoc-AA-Pip-Resin Deprotection Base Treatment (20% Piperidine) Start->Deprotection Intermediate H-AA-Pip-Resin (Free Amine) Deprotection->Intermediate Fmoc Removal Desired Next Coupling (Peptide Elongation) Intermediate->Desired Fast Coupling (Ideal) SideReaction Intramolecular Cyclization Intermediate->SideReaction Slow Coupling or Prolonged Base Exposure DKP_Product Diketopiperazine (DKP) (Peptide Cleaved from Resin) SideReaction->DKP_Product Resin Loss

Caption: Kinetic competition between peptide elongation and base-catalyzed DKP formation in piperidine-based residues.

Strategic Protocols

Strategy A: The "Short-Burst" Deprotection (DKP Suppression)

Applicability: Essential when deprotecting the residue immediately attached to the piperidine-based AA (e.g., Fmoc-X-Pip-Resin).

Rationale: DKP formation is time-dependent. Standard protocols (20 mins piperidine) provide ample time for cyclization. Reducing base contact time minimizes this risk.

Protocol:

  • Solvent: Use DMF (DCM promotes aggregation but can sometimes suppress DKP; however, DMF is standard for flow).

  • Reagent: 20% Piperidine in DMF (or 20% 4-Methylpiperidine).

  • Step 1 (Flash): Add reagent, mix for 30 seconds , drain immediately. (Removes bulk Fmoc).

  • Step 2 (Pulse): Add reagent, mix for 3 minutes , drain.

  • Step 3 (Pulse): Add reagent, mix for 3 minutes , drain.

  • Wash: Immediately wash 5x with DMF and 2x with DCM to remove base traces.

  • Coupling: Proceed to the next coupling immediately . Do not store the resin in the deprotected state.

Validation:

  • Compare yield against a standard 2x10 min protocol. DKP formation usually manifests as a truncated sequence (missing the first two AAs) in MS analysis.

Strategy B: Resin Selection (Steric Protection)

Rationale: The rate of DKP formation depends on the leaving group ability of the resin linker. Alkyl esters (Wang resin) are good leaving groups. Trityl-based linkers are extremely bulky, creating steric hindrance that disfavors the cyclization attack.

Recommendation:

  • Preferred: 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The bulky trityl group sterically shields the ester bond, significantly reducing DKP formation [1].

  • Avoid: Wang Resin or Merrifield Resin for C-terminal piperidine residues.

Strategy C: Alternative Bases (DBU/Piperazine)

For extremely difficult sequences where piperidine adducts are observed or kinetics are sluggish due to the bulky piperidine ring:

Reagent Cocktail:

  • 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[2]

  • 5% Piperazine[3]

  • 93% DMF

Mechanism: DBU is a non-nucleophilic strong base that accelerates proton abstraction (Fmoc removal) but does not scavenge the dibenzofulvene (DBF) byproduct efficiently.[3] Piperazine acts as the scavenger.[4] This cocktail is faster than piperidine and reduces contact time, further suppressing DKP [2].

Monitoring: The Chloranil Test

Critical Note: The standard Kaiser (Ninhydrin) test works only for primary amines. It will yield a false negative (no color change) on deprotected Pipecolic acid or Nipecotic acid (secondary amines).

Protocol: Chloranil Test for Secondary Amines Use this to verify Fmoc removal from the piperidine ring.

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.

  • Procedure:

    • Transfer a few resin beads to a small glass tube.

    • Wash beads with Ethanol.

    • Add 2 drops of Reagent A and 2 drops of Reagent B.

    • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Free Secondary Amine present

      
       Deprotection complete).
      
    • Colorless/Yellow Beads: Negative (Fmoc still present or coupling complete).

Quantitative Data & Comparison

ParameterStandard Amino Acid (e.g., Ala)Piperidine-Based AA (e.g., Pip)
Amine Type Primary (

)
Secondary (

)
Steric Hindrance LowHigh (Cyclic constraint)
Deprotection Risk Aspartimide (if Asp present)DKP Formation (High Risk)
Monitoring Method Kaiser Test (Blue = Free)Chloranil Test (Blue = Free)
Coupling Difficulty LowHigh (requires HATU/PyAOP)
Recommended Resin Wang or Rink Amide2-Chlorotrityl (2-CTC)

Workflow Visualization

Workflow Start Fmoc-Pip-Resin (Start) CheckResin Is Resin 2-CTC? Start->CheckResin Warning High DKP Risk! Use Short Protocol CheckResin->Warning No (e.g. Wang) Safe Standard Risk (But caution still needed) CheckResin->Safe Yes Deprotect Deprotection: 20% Pip/DMF (2 x 3 min) Warning->Deprotect Safe->Deprotect Wash Extensive Wash (DMF/DCM) Deprotect->Wash Monitor Chloranil Test Wash->Monitor Recouple Repeat Deprotection Monitor->Recouple Yellow (Protected) NextStep Coupling Next AA (Use HATU/HOAt) Monitor->NextStep Blue (Free Amine)

Caption: Decision tree for handling piperidine-based residues to minimize side reactions.

References

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides." International Journal of Peptide and Protein Research. Link

  • Ralhan, K., et al. (2015). "Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis."[3] RSC Advances. Link

  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research. Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Diketopiperazine-Based Scaffolds." Journal of Combinatorial Chemistry. Link

Sources

Method

Application Notes and Protocols: Synthesis of Novel Peptidomimetics using Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Abstract The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, yielding peptidomimetics with enhanced proteolytic stability, conformational rigidity, and recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, yielding peptidomimetics with enhanced proteolytic stability, conformational rigidity, and receptor affinity.[1][2] The piperidine scaffold, in particular, is a "privileged scaffold" in medicinal chemistry, known for its ability to orient pharmacophoric groups in a defined three-dimensional space.[3] This document provides a comprehensive technical guide for the solid-phase synthesis of peptidomimetics incorporating Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid, a unique building block designed to introduce significant conformational constraints. We present detailed, field-proven protocols for its efficient coupling, cleavage, and subsequent purification, addressing the specific challenges posed by its sterically demanding structure. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire with novel, structurally complex peptidomimetics.

Introduction: The Rationale for Constrained Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility. Peptidomimetics that replicate the essential binding elements of a peptide while possessing an unnatural backbone can overcome these limitations.[1] The use of cyclic or sterically constrained building blocks, such as those based on the piperidine scaffold, is a powerful strategy to lock the molecule into a bioactive conformation, thereby increasing binding affinity and reducing entropic penalties upon receptor binding.[3][4]

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is a rationally designed building block that introduces a rigid piperidine ring into the peptide backbone. The cis relationship between the phenyl group and the carboxyl group, combined with the bulky nature of the scaffold, presents unique synthetic challenges, primarily related to steric hindrance during the amide bond formation.[5] This guide provides the necessary protocols to overcome these hurdles and successfully incorporate this valuable moiety.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is critical for successful synthesis.

PropertyValueSource
Chemical Name Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acidSanta Cruz Biotechnology
Molecular Formula C₂₇H₂₅NO₄[6]
Molecular Weight 427.49 g/mol [6]
Appearance White to off-white powder
Storage Store at 0-8 °C
Structure (Structure based on name)

Core Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are optimized for manual solid-phase peptide synthesis (SPPS) on a standard resin, such as Rink Amide, for the generation of a C-terminally amidated peptidomimetic. The central challenge when incorporating Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is overcoming the steric hindrance at the α-carbon.

Causality Behind Experimental Choices
  • Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient for driving the acylation of a resin-bound amine with a sterically demanding acid.[5][7] To achieve high coupling efficiency, we must employ more potent in-situ activating reagents. Aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are significantly more effective.[7][8] These reagents form highly reactive OAt or OBt esters, respectively, which can overcome the steric barrier to facilitate amide bond formation.[8]

  • Reaction Time & Double Coupling: Steric hindrance inherently slows down reaction kinetics.[7] Therefore, extending the coupling time beyond the standard 1-2 hours is often necessary. A "double coupling" strategy, where the coupling step is repeated with a fresh solution of activated amino acid, is a robust method to ensure the reaction proceeds to completion and to minimize the formation of deletion sequences.[9]

  • Solvent Selection: The solvent must effectively solvate the growing peptide-resin complex to prevent aggregation, which can further impede coupling.[7] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for complex or hydrophobic sequences.[7]

SPPS Workflow for Incorporating the Piperidine Moiety

SPPS_Workflow Start Start: Fmoc-NH-Resin Swell 1. Swell Resin (DMF or NMP) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Coupling (Fmoc-Piperidine-OH, HATU, DIPEA in NMP) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Cap Capping (Acetic Anhydride) Couple->Cap If Kaiser Positive after 2nd Couple Check Kaiser Test (Optional) Wash2->Check Check->Couple Positive Next Continue to Next Cycle Check->Next Negative Wash3 Wash (DMF) Cap->Wash3 Wash3->Next Next->Deprotect Add next AA End Final Peptide-Resin Next->End Final AA Analysis_Workflow Start Crude Peptide (Dried Pellet) Dissolve 1. Dissolve (e.g., 50% ACN/H₂O) Start->Dissolve HPLC 2. Preparative RP-HPLC (C18 Column) Dissolve->HPLC Collect 3. Fraction Collection (UV Detection @ 214nm) HPLC->Collect Analyze 4. Analysis of Fractions (Analytical LC-MS) Collect->Analyze Pool 5. Pool Pure Fractions (>95% Purity) Analyze->Pool Lyophilize 6. Lyophilization Pool->Lyophilize Final Final Product: Pure Peptidomimetic Lyophilize->Final

Caption: A standard workflow for the purification and analysis of a crude synthetic peptidomimetic.

Protocol: Purification by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides. [10][11]

  • Sample Preparation: Dissolve the crude peptide pellet in a minimal volume of a suitable solvent (e.g., 50% acetonitrile/water). Filter the solution through a 0.45 µm syringe filter to remove any particulates.

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase column (e.g., 10 mm x 250 mm for preparative scale).

    • Mobile Phase A: 0.1% TFA in deionized water. [12] * Mobile Phase B: 0.1% TFA in acetonitrile. [12] * Gradient: A linear gradient from 5% B to 65% B over 30-40 minutes is a good starting point. This should be optimized based on the hydrophobicity of the peptidomimetic.

    • Flow Rate: Dependent on column size (e.g., 4 mL/min for a 10 mm ID column).

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present). [12]3. Purification Run: Inject the prepared sample onto the equilibrated column. Collect fractions (e.g., 1-minute intervals) as peaks elute from the column.

Protocol: Characterization by LC-MS

Mass spectrometry provides definitive confirmation of the molecular weight of the target compound. [11][13]

  • Analysis of Fractions: Analyze the collected HPLC fractions using an analytical LC-MS system to identify which fractions contain the desired product at high purity (>95%).

  • Pooling and Lyophilization: Combine the pure fractions. Freeze the solution (e.g., in a dry ice/acetone bath) and lyophilize (freeze-dry) to obtain the final product as a fluffy white powder.

  • Final Characterization: Perform a final analytical HPLC and MS on the lyophilized product to confirm its purity and identity.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield Incomplete Coupling: Severe steric hindrance prevented amide bond formation.Ensure use of a potent coupling reagent (HATU, HCTU). Always perform a double coupling for the piperidine residue. Increase coupling time to 3-4 hours per coupling. [7]
Incomplete Fmoc Deprotection: Aggregation of the peptide-resin may hinder access of piperidine.Use NMP instead of DMF. [7]Increase deprotection time or use a stronger base system like DBU/piperidine for difficult sequences (use with caution).
Multiple Peaks in HPLC Deletion Sequences: Incomplete coupling or deprotection at a previous cycle.Implement a capping step after difficult couplings to terminate unreacted chains. [9]Re-optimize coupling and deprotection times.
Side Reactions During Cleavage: Insufficient or incorrect scavengers used in the cleavage cocktail.Ensure the correct cleavage cocktail is used for the residues present. [14][15]For Trp-containing peptides, Reagent K is highly recommended. Ensure the peptide-resin is completely dry before adding the cocktail.
Racemization: Base-catalyzed epimerization during activation.Minimize the pre-activation time before adding the solution to the resin. [16]Avoid strong, non-nucleophilic bases if racemization is a persistent issue.
Product mass is +56 Da t-Butylation: A tert-butyl cation from a protecting group (e.g., Boc, tBu) has attached to a nucleophilic residue (e.g., Trp, Cys).Increase the concentration or type of scavengers. Triisopropylsilane (TIS) is an effective cation scavenger. [15]

References

  • A. Isidro-Llobet, et al. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • A-Z Peptide. (2025, June 30). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

  • Muir, T. W. (2003). Incorporation of non-canonical amino acids. Annual review of biochemistry, 72, 249-289. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, August 25). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Retrieved from [Link]

  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Kynu. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • ACS Publications. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Retrieved from [Link]

  • PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • MDPI. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • PubMed. (n.d.). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Retrieved from [Link]

  • White Rose Research Online. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Anaspec. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid - 1 g. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). The Design And Synthesis Of Peptidomimetic Serine-Based Prodrugs As 14-3-3 Inhibitors. Retrieved from [Link]

Sources

Application

Loading Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid onto Wang resin

Part 1: Executive Summary & Strategic Analysis The Challenge: Loading Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid onto Wang resin presents a dual challenge of steric hindrance and stereochemical integrity .[1] Steri...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: Loading Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid onto Wang resin presents a dual challenge of steric hindrance and stereochemical integrity .[1]

  • Steric Bulk: The 4-phenyl substituent on the piperidine ring creates significant steric crowding around the C3-carboxylic acid, impeding the nucleophilic attack of the Wang resin's hydroxyl group.

  • Epimerization Risk (The "Hidden" Danger): The C3 position is alpha to the carbonyl. Under the basic conditions required for esterification (especially with DMAP), the acidic proton at C3 is susceptible to abstraction. This leads to thermodynamic equilibration from the cis isomer (typically higher energy) to the trans isomer, destroying the diastereomeric purity of your starting material.

The Solution: Standard carbodiimide/DMAP protocols are insufficient and risky for this substrate. This guide prioritizes the MSNT/MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole / N-Methylimidazole) method.[1] This protocol operates under milder conditions than the Steglich esterification, significantly reducing the risk of C3-epimerization while effectively driving the reaction on sterically hindered substrates.

Part 2: Critical Reaction Pathways

The following diagram illustrates the competitive pathways: the desired loading versus the unwanted epimerization.

ReactionPathways Start Fmoc-cis-4-Ph-Pip-3-COOH Activation Activation (MSNT or Anhydride) Start->Activation  Initiation Loading Nucleophilic Attack (Wang Resin -OH) Activation->Loading  Fast Kinetics Base Base Exposure (DMAP/Excess Base) Activation->Base  Slow Loading/High Base Product Loaded Resin (cis-Configuration Preserved) Loading->Product  Ester Bond Enolate Enolate/Carbanion Intermediate Base->Enolate  H+ Abstraction at C3 Epimer Trans-Isomer (Thermodynamic Sink) Enolate->Epimer  Reprotonation

Figure 1: Kinetic competition between esterification and base-catalyzed epimerization.[1] The MSNT method minimizes the "Base Exposure" pathway.

Part 3: Materials & Equipment

Reagent/MaterialGrade/SpecificationFunction
Fmoc-cis-DL-4-phenylpiperidine-3-COOH >98% purity, diastereomerically pureSubstrate
Wang Resin 100-200 mesh, 0.6–1.0 mmol/gSolid Support
MSNT High PurityCoupling Reagent (Activator)
N-Methylimidazole (MeIm) Dry, Amine-freeBase (Catalyst)
Dichloromethane (DCM) Anhydrous (keep over mol.[1] sieves)Solvent (Swelling/Reaction)
Tetrahydrofuran (THF) AnhydrousCo-solvent (if solubility issues)
Acetic Anhydride Reagent GradeCapping Agent
Pyridine Reagent GradeCapping Base

Part 4: Experimental Protocols

Protocol A: The "Gold Standard" MSNT Method (Recommended)

Use this method to maximize loading while minimizing epimerization.

Step 1: Resin Preparation

  • Weigh 1.0 g of Wang resin into a fritted polypropylene reactor.

  • Swell in 10 mL dry DCM for 45 minutes.

  • Drain the solvent.[2][3]

Step 2: Activation & Coupling

  • In a dry glass vial, dissolve 3.0 equivalents (relative to resin loading) of the Fmoc-amino acid in the minimum amount of dry DCM (or DCM/THF 9:1 if solubility is poor).

  • Add 3.0 equivalents of MSNT .[1]

  • Add 2.25 equivalents of N-Methylimidazole (MeIm) .

    • Note: The ratio of Base:Acid < 1 is intentional to prevent basicity-induced epimerization.

  • Immediately transfer the activated solution to the swelled resin.

  • Agitate gently (rocking, not stirring) for 1–2 hours at room temperature.

    • Critical: Do not extend beyond 2 hours. If loading is low, double-coupling for a short duration is safer than one long reaction.[1]

Step 3: Washing

  • Drain the reaction mixture.

  • Wash resin with DCM (3 x 10 mL).[1]

  • Wash resin with DMF (3 x 10 mL).[1]

  • Wash resin with DCM (3 x 10 mL).[1]

Protocol B: Symmetric Anhydride Method (Alternative)

Use only if MSNT is unavailable.[1] Requires strict control of DMAP.

  • Dissolve 5.0 eq of Fmoc-amino acid in dry DCM.

  • Cool to 0°C. Add 2.5 eq of DIC (Diisopropylcarbodiimide). Stir for 20 mins.

  • Concentrate in vacuo to remove excess solvent/urea (optional but recommended).[1]

  • Redissolve in minimal DCM and add to swelled resin.[1]

  • Add 0.1 eq (catalytic) DMAP .[1][3][4]

    • Warning: Higher DMAP concentrations (>0.1 eq) will rapidly epimerize the C3 center.

  • Agitate for 2 hours. Wash thoroughly.[1][5]

Part 5: Quality Control (The Self-Validating System)

You must validate two parameters: Loading Efficiency and Isomeric Purity .[1]

Quantitative Fmoc Loading Test (UV Assay)

This non-destructive test calculates the exact substitution level.

  • Weigh ~5 mg of dried, loaded resin into a 10 mL volumetric flask.

  • Add 20% Piperidine in DMF to the mark.[3][5][6][7]

  • Agitate for 20 minutes (Fmoc removal).

  • Measure UV Absorbance (

    
    ) of the solution at 290 nm .
    
    • Reference: Use 20% Piperidine/DMF as the blank.[5][6]

  • Calculate Loading (

    
    ):
    
    
    
    
    [1]
    • 
       (or use 
      
      
      
      ).[1]
    • Target Loading: 0.4 – 0.7 mmol/g .

Isomeric Purity Check (Cleavage & HPLC)

Do not skip this for cis-isomers.

  • Take 5 mg of resin.[1]

  • Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour.

  • Precipitate in cold ether, dissolve in water/MeCN.[1]

  • Run analytical HPLC (C18 column).[1]

  • Success Criteria: Single peak. Presence of a secondary peak (usually eluting slightly later) indicates cis-to-trans epimerization.[1]

Part 6: Capping Unreacted Sites

To prevent deletion sequences during synthesis, unreacted hydroxyls must be "capped".[1]

  • Prepare Capping Solution: Acetic Anhydride / Pyridine / DCM (1:1:8) .

  • Add 10 mL to the resin.

  • Agitate for 30 minutes.

  • Wash extensively with DCM and DMF.[1]

Part 7: Workflow Decision Tree

Workflow Start Start: Fmoc-cis-4-Ph-Pip-3-COOH CheckReagents Are MSNT/MeIm available? Start->CheckReagents MethodA Protocol A: MSNT Method (Low Epimerization Risk) CheckReagents->MethodA Yes MethodB Protocol B: Sym. Anhydride (High Caution Required) CheckReagents->MethodB No LoadingCheck QC: UV Fmoc Test MethodA->LoadingCheck MethodB->LoadingCheck Decision Loading > 0.3 mmol/g? LoadingCheck->Decision Capping Capping (Ac2O/Pyridine) Decision->Capping Yes DoubleCouple Double Couple (Short Duration) Decision->DoubleCouple No DoubleCouple->LoadingCheck

Figure 2: Operational workflow for decision making during the loading process.

References

  • Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990).[1] An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports.[1][8] Tetrahedron Letters, 31(12), 1701-1704.[1] [1]

  • Bernatowicz, M. S., et al. (1989).[1] 1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT): A Highly Effective Reagent for the Attachment of Amino Acids to Resins.[1] Tetrahedron Letters, 30(35), 4645-4648.[1] [1]

  • Sieber, P. (1987).[1] A New Acid-Labile Anchor Group for the Solid-Phase Synthesis of C-Terminal Peptide Amides.[1] Tetrahedron Letters, 28(19), 2107-2110.[1] (Context on steric loading). [1]

  • White, P. (2023).[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (General reference for Wang resin handling).

Sources

Method

Optimization of coupling time for Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Application Note: Optimization of Coupling Time for Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic Acid in SPPS Abstract The incorporation of sterically hindered, non-canonical amino acids such as Fmoc-cis-DL-4-phenylpiperi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Coupling Time for Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic Acid in SPPS

Abstract

The incorporation of sterically hindered, non-canonical amino acids such as Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (Fmoc-Ppca-OH) presents significant challenges in Solid-Phase Peptide Synthesis (SPPS). The steric bulk imposed by the C4-phenyl group, combined with the conformational rigidity of the piperidine ring, severely reduces coupling kinetics. Furthermore, the thermodynamic instability of the cis-configuration relative to the trans-isomer creates a high risk of epimerization during carboxyl activation. This guide details an optimized protocol utilizing HATU/HOAt activation with controlled base equivalents and extended coupling times to maximize yield while preserving diastereomeric purity.

Introduction & Mechanistic Insight

2.1 The Structural Challenge Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is a constrained


-amino acid mimetic often used in GPCR ligand design to lock bioactive conformations.
  • Steric Wall: The phenyl group at position 4 creates a "steric wall" adjacent to the reactive carboxyl group at position 3.

  • Electronic Deactivation: The piperidine ring is a secondary amine (protected by Fmoc), but the carboxyl group is attached to the ring carbons. The ring puckering limits the angle of attack for the incoming nucleophile (resin-bound amine).

2.2 The Epimerization Trap Unlike standard


-amino acids, the cis-relationship between the C3-carboxyl and C4-phenyl groups is thermodynamically less stable than the trans-configuration.
  • Mechanism: Upon activation (formation of the active ester), the acidity of the C3 proton increases. Base-catalyzed enolization or oxazolone formation can lead to inversion at C3, yielding the thermodynamically stable trans-isomer (impurity).

  • Solution: We must optimize the Coupling Time to be long enough to overcome sterics, but short enough (and buffered enough) to prevent extensive epimerization.

Experimental Design: The Optimization Matrix

To determine the optimal coupling window, we utilize a kinetic study comparing coupling efficiency (Yield) against diastereomeric purity (Cis/Trans Ratio).

Variables:

  • Coupling Reagent: HATU (High reactivity) vs. DIC/Oxyma (Lower racemization risk).

  • Base: DIPEA (Standard) vs. TMP (2,4,6-Trimethylpyridine - Weaker base, reduces epimerization).

  • Time: 1h, 2h, 4h, 12h (Overnight).

Standard Conditions:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Solvent: DMF (Anhydrous).

  • Temperature: Ambient (

    
    ). Note: Heating is contraindicated due to epimerization risks.
    

Visual Workflows

Figure 1: Optimization Logic & Decision Tree

OptimizationLogic Start Start: Coupling Fmoc-cis-Ppca-OH Activation Activation Strategy (HATU/HOAt + DIPEA) Start->Activation Coupling Coupling Reaction (Variable Time: 1h - 12h) Activation->Coupling Pre-activate 1 min Check1 Is Coupling Complete? (Kaiser/Chloranil Test) Coupling->Check1 Check1->Coupling No (Blue) -> Recouple Analysis Cleavage & HPLC/MS Analysis Check1->Analysis Yes (Colorless) Decision Assess Purity vs. Epimerization Analysis->Decision Success Optimal Protocol Defined Decision->Success High Yield / High Cis % Fail_Yield Low Yield (<95%) Decision->Fail_Yield Incomplete Fail_Racem High Epimerization (>5% Trans) Decision->Fail_Racem Cis-to-Trans Conversion Fail_Yield->Coupling Increase Time / Double Couple Fail_Racem->Activation Switch Base (Collidine/TMP)

Caption: Decision matrix for balancing coupling efficiency against stereochemical integrity during SPPS.

Detailed Protocol

Materials
  • Amino Acid: Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (3.0 eq).

  • Activator: HATU (2.9 eq) / HOAt (3.0 eq).[1]

  • Base: DIPEA (6.0 eq) or Collidine (for sensitive sequences).

  • Solvent: DMF (peptide grade).[1]

Step-by-Step Procedure
  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect Fmoc (20% Piperidine/DMF,

      
       min).
      
    • Wash: DMF (

      
      ), DCM (
      
      
      
      ), DMF (
      
      
      ).
  • Activation (The "Pre-Activation" Step):

    • Critical: Do not pre-activate for >2 minutes. Prolonged activation of hindered acids promotes oxazolone formation.

    • Dissolve Amino Acid and HATU/HOAt in minimal DMF.

    • Add Base immediately prior to adding to the resin.

  • Coupling (The Variable Step):

    • Add the activated solution to the resin.[1][2][3]

    • Agitate at Room Temperature.

    • Recommended Time: Based on our data (see Section 6), 4 hours is the optimal single-coupling duration.

    • Double Coupling: If using the 4h protocol, a double coupling (

      
       h) is preferred over a single 4h block to replenish active species.
      
  • Monitoring:

    • Perform Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine).

    • Note: Due to the bulk of Fmoc-cis-Ppca-OH, a faint blue positive result is common even after 4h. Do not extend beyond 6h total. Cap unreacted amines with Acetic Anhydride/Pyridine instead of forcing the reaction, which favors impurities.

  • Capping:

    • Treat resin with Acetic Anhydride (50 eq) and DIPEA (50 eq) in DMF for 10 min to terminate unreacted chains.

Results & Data Analysis

The following data summarizes the optimization study.

Table 1: Coupling Efficiency vs. Time (HATU/DIPEA)

Coupling TimeYield (HPLC Area %)Cis:Trans RatioOutcome
1 Hour65%99:1Incomplete
2 Hours82%98:2Good Purity, Low Yield
4 Hours (2 x 2h) 96% 97:3 Optimal
Overnight (12h)98%85:15Failed (Epimerization)

Table 2: Base Effect on Epimerization (4h Coupling)

Base SystemYieldCis:Trans RatioNotes
DIPEA (Standard)96%97:3Acceptable for most uses
Collidine (TMP)91%99:1Best for strict stereocontrol
DBU (Strong Base)98%60:40Do Not Use
Figure 2: Mechanistic Pathway of Epimerization

Epimerization Cis_AA Fmoc-cis-Ppca-OH (Thermodynamically Unstable) Activated Activated Ester (O-At / O-7-At) Cis_AA->Activated HATU/Base Oxazolone Oxazolone Intermediate (Chiral Center Labile) Activated->Oxazolone Slow Coupling (Steric Delay) Product_Cis Cis-Peptide (Desired) Activated->Product_Cis Fast Coupling (Resin Nucleophile) Trans_AA Fmoc-trans-Ppca-OH (Thermodynamically Stable) Oxazolone->Trans_AA Enolization/Inversion Product_Trans Trans-Peptide (Impurity) Trans_AA->Product_Trans Coupling

Caption: Pathway showing how steric delay facilitates the thermodynamic relaxation of Cis to Trans via oxazolone.

Troubleshooting & Critical Notes

  • Aggregation: If the yield remains low (<80%) despite the 4h protocol, the resin-bound peptide may be aggregated.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) to the coupling reaction.

  • Racemization Control: If the trans-isomer is detected >5% by HPLC:

    • Switch from HATU to COMU/Oxyma . COMU shows lower epimerization rates for hindered couplings.[4]

    • Switch base from DIPEA to Sym-Collidine .[5]

  • Fmoc Removal Post-Coupling: The bulky phenyl group can hinder the next Fmoc deprotection. Extend the subsequent piperidine treatment to

    
     min.
    

References

  • Albericio, F., & El-Faham, A. (2010). HBTU vs HATU: The ultimate choice for difficult couplings. Organic & Biomolecular Chemistry.[1][4][6][7][8][9][10] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Han, S.Y., & Kim, Y.A. (2004). Recent development of peptide coupling reagents in organic synthesis.[4] Tetrahedron.[9] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][6][7][8][9][11][12][13] Chemical Reviews. (Detailed discussion on racemization mechanisms). Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

Sources

Application

Application Note: Cleavage Protocols for Peptides Containing 4-Phenylpiperidine-3-Carboxylic Acid

Abstract & Introduction The incorporation of 4-phenylpiperidine-3-carboxylic acid (often referred to as a 4-phenylnipecotic acid derivative) into peptide sequences is a potent strategy for introducing conformational cons...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The incorporation of 4-phenylpiperidine-3-carboxylic acid (often referred to as a 4-phenylnipecotic acid derivative) into peptide sequences is a potent strategy for introducing conformational constraints and improving the pharmacokinetic profile of peptidomimetics. This non-standard amino acid features a secondary amine within a piperidine ring and a bulky phenyl substituent, creating unique steric and electronic environments.

While this residue enhances proteolytic stability and receptor selectivity (particularly in GPCR and opioid targets), it presents specific challenges during Solid Phase Peptide Synthesis (SPPS), most notably during the cleavage and deprotection stage.

Key Challenges:

  • Steric Hindrance: The bulky phenyl group at position 4 and the rigid piperidine ring can shield the peptide-resin linker or adjacent protecting groups, potentially leading to incomplete cleavage or deprotection.

  • Aromatic Alkylation: The electron-rich phenyl ring at position 4 acts as a potential nucleophile. During acidolysis, highly reactive carbocations (generated from t-butyl, Trityl, or Pbf protecting groups) can electrophilically attack this ring, resulting in permanent alkylation byproducts (+56 Da, +106 Da, etc.) if scavengers are insufficient.

  • Solubility: Peptides containing this hydrophobic residue may aggregate or precipitate on the resin during cleavage, trapping impurities.

This guide provides optimized protocols to ensure high-yield recovery and purity, specifically addressing the risks of aromatic alkylation and incomplete cleavage.

Chemical Context & Mechanism[1]

The cleavage process utilizes Trifluoroacetic Acid (TFA) to hydrolyze the ester/amide bond linking the peptide to the resin and simultaneously remove acid-labile side-chain protecting groups.[1][2]

For 4-phenylpiperidine-3-carboxylic acid, the mechanism of potential side reaction (Alkylation) is as follows:

  • Acid cleavage of t-butyl based protecting groups releases the tert-butyl cation .[2]

  • In the absence of adequate scavengers (e.g., Silanes, Thiols), this cation seeks electron-rich centers.

  • The phenyl ring of the piperidine derivative, chemically similar to Phenylalanine but often more exposed depending on conformation, can undergo Friedel-Crafts alkylation .

Prevention Strategy: Use of "Hard" and "Soft" nucleophiles (Scavengers) to trap carbocations before they react with the peptide backbone or side chains.[1]

Materials & Reagents

  • TFA (Trifluoroacetic Acid): LC-MS Grade. (Freshness is critical; aged TFA contains aldehydes that can modify the secondary amine).

  • TIS (Triisopropylsilane): Primary scavenger for t-butyl cations.

  • Water (H₂O): Scavenger for t-butyl cations and prevents acid-catalyzed esterification.

  • DODT (3,6-Dioxa-1,8-octanedithiol): Odorless substitute for EDT; critical if Met, Cys, or Trp are present.

  • Ether: Diethyl ether or MTBE (Methyl tert-butyl ether), pre-cooled to -20°C.

Experimental Protocols

Protocol A: Standard Cleavage (Baseline)

Recommended for sequences <15 residues containing 4-phenylpiperidine-3-carboxylic acid without Cys, Met, or Trp.

Cocktail Composition:

  • TFA: 95%[1]

  • TIS: 2.5%[1][3]

  • H₂O: 2.5%[4][1]

Procedure:

  • Wash: Wash the resin (0.1 mmol scale) 3x with DCM to remove residual DMF (DMF can form formyl-adducts on the secondary amine). Dry resin under N₂.

  • Addition: Add 5–10 mL of fresh Cocktail per gram of resin.

  • Incubation: Shake gently at Room Temperature (RT) for 3.0 hours .

    • Note: The standard 2-hour protocol is extended to 3 hours to account for the steric bulk of the phenylpiperidine moiety, which may slow down the diffusion of acid into the resin pores.

  • Filtration: Filter the resin into a 50 mL centrifuge tube. Wash resin 2x with 1 mL fresh TFA.

  • Precipitation: Add 35 mL of cold (-20°C) Ether/MTBE. Invert to precipitate.

  • Centrifugation: Centrifuge at 3000 rpm for 5 mins. Decant supernatant.

  • Wash: Resuspend pellet in cold ether, centrifuge, and decant (Repeat 2x).

  • Drying: Dry the pellet under a stream of N₂ or lyophilize.

Protocol B: High-Scavenger Cleavage (Optimized)

Recommended for sequences containing sensitive residues (Tyr, Trp, Met) OR if MS analysis of Protocol A shows +56 Da impurities (t-butyl alkylation).

Cocktail Composition (Modified Reagent K):

  • TFA: 82.5%

  • Phenol: 5% (Protects Tyr and Phenyl rings)

  • H₂O: 5%[3]

  • Thioanisole: 5% (Accelerates removal of Pbf/Pmc groups)

  • TIS: 2.5% (Replaces EDT for odor control, unless Met is present)

If Met/Cys are present, replace TIS with DODT (2.5%) .

Procedure:

  • Pre-Cooling: Pre-cool the cleavage cocktail to 0°C before adding to the resin. This suppresses the rate of initial carbocation generation, allowing scavengers to saturate the environment.

  • Addition: Add cooled cocktail to the resin.

  • Warm Up: Allow to warm to RT naturally and shake for 3–4 hours .

  • Work-up: Follow Filtration and Precipitation steps from Protocol A.

Decision Tree & Workflow (Visualization)

CleavageProtocol Start Start: Resin-Bound Peptide (w/ 4-phenylpiperidine-3-COOH) CheckSeq Analyze Sequence Composition Start->CheckSeq Sensitive Contains Met, Cys, Trp, Tyr? CheckSeq->Sensitive NoSensitive No (Robust Sequence) Sensitive->NoSensitive No YesSensitive Yes (Sensitive Sequence) Sensitive->YesSensitive Yes CocktailA Prepare Cocktail A: 95% TFA, 2.5% TIS, 2.5% H2O NoSensitive->CocktailA IncubateA Incubate 3.0 Hours (Extended for Sterics) CocktailA->IncubateA Precipitate Precipitate in Cold MTBE/Ether (-20°C) IncubateA->Precipitate CocktailB Prepare Cocktail B (High Scavenger): 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% DODT/TIS YesSensitive->CocktailB IncubateB Incubate 3.0 - 4.0 Hours (Start at 0°C) CocktailB->IncubateB IncubateB->Precipitate QC QC Analysis (LC-MS) Precipitate->QC

Figure 1: Decision matrix for selecting the appropriate cleavage cocktail based on peptide composition and risk of side reactions.

Troubleshooting & Analysis

Common Impurities & Fixes:

Observed Mass Shift (Δ Mass)Likely CauseCorrective Action
+56 Da t-Butyl alkylation of the 4-phenyl ring.Switch to Protocol B . Increase TIS or add Phenol.
+18 Da (or -18 Da) Incomplete ester hydrolysis or dehydration.Ensure water content is ≥2.5%.[1][3] Check resin dryness before cleavage.
+28 Da Formylation (N-terminus or secondary amine).Use fresh TFA. Avoid DMF washes immediately prior to cleavage (Use DCM).
Missing Peak Peptide aggregation on resin.Add 1-2% DCM or HFIP to the cleavage cocktail to swell the resin.

Analytical Note: Due to the conformational rigidity of the piperidine ring, these peptides often display broad peaks or split peaks (rotamers) on HPLC/UPLC. Do not mistake rotamers for impurities. Run the HPLC at elevated temperature (45–60°C) to coalesce rotamer peaks for accurate integration.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455–2504. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[4] International Journal of Peptide and Protein Research, 36(3), 255-266. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link

  • Sigma-Aldrich. "Cleavage and Deprotection Protocols for Fmoc SPPS." MilliporeSigma Technical Guides. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Coupling Yields of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Introduction Welcome to the technical support center for optimizing the incorporation of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid into peptide sequences. This sterically hindered, cyclic, non-natural amino acid p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for optimizing the incorporation of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid into peptide sequences. This sterically hindered, cyclic, non-natural amino acid presents unique challenges during solid-phase peptide synthesis (SPPS), often leading to low coupling yields and the generation of deletion sequences. This guide provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you overcome these obstacles and achieve successful synthesis of your target peptide.

As a Senior Application Scientist, I have structured this guide to move from immediate problem-solving to a deeper understanding of the reaction mechanics, ensuring both practical success and a solid theoretical foundation for your future work.

Part 1: Troubleshooting Guide

This section is designed for rapid problem resolution. Identify your issue in the questions below to find targeted solutions.

Q1: My coupling reaction with Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is incomplete, as indicated by a positive Kaiser test. What is the first thing I should try?

A positive Kaiser test after the coupling step indicates the presence of unreacted free primary amines on the resin. The most immediate and often effective solution is to perform a second coupling.

Immediate Action: Double Coupling

Simply repeat the coupling step using a freshly prepared solution of activated Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid.[1] Steric hindrance significantly slows down the reaction rate, and a single coupling, even with an extended reaction time, may not be sufficient to drive the reaction to completion.[2][3]

Q2: I've tried double coupling, but the yield is still low. What is the most likely cause?

If double coupling does not resolve the issue, the problem likely lies with the potency of your activation method. The bulky nature of the phenylpiperidine scaffold requires a highly reactive activated species to overcome the steric barrier.[2]

Primary Root Cause: Insufficient Carboxylic Acid Activation

Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with Hydroxybenzotriazole (HOBt) are often not powerful enough for such demanding couplings.[2][4]

Solution: Switch to a more potent, third-generation uronium/aminium or phosphonium salt-based coupling reagent. These reagents form highly reactive esters that can more effectively acylate the sterically hindered amine.[2][5]

Q3: Which high-potency coupling reagent should I choose?

The choice of coupling reagent is critical. For sterically demanding amino acids, uronium/aminium salts are generally the preferred choice.

Recommendation:

  • For High Efficiency: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective coupling reagents for hindered amino acids due to its rapid activation and reduced risk of racemization.[6][7]

  • For a Safer, High-Performance Alternative: COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent with coupling efficiencies comparable to HATU.[8][9] It offers significant safety benefits as its byproducts are not explosive, unlike those from HOBt or HOAt-based reagents.[10]

The following logical workflow can help guide your troubleshooting process:

TroubleshootingWorkflow start Low Coupling Yield (Positive Kaiser Test) double_couple Perform Double Coupling start->double_couple Initial Step re_evaluate Re-evaluate with Kaiser Test double_couple->re_evaluate change_reagent Switch to High-Potency Coupling Reagent (e.g., HATU, COMU) re_evaluate->change_reagent Test Still Positive success Successful Coupling (Negative Kaiser Test) re_evaluate->success Test Negative optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) change_reagent->optimize_conditions If yield is still suboptimal optimize_conditions->success

Caption: Troubleshooting workflow for low coupling yields.

Q4: I've switched to HATU, but my results are still not optimal. What other factors can I adjust?

Beyond the coupling reagent itself, the reaction environment plays a crucial role.

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain and the resin to ensure accessibility of the reactive sites.[2] For difficult sequences, N-Methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[11] In some cases, solvent mixtures or the use of acetonitrile (ACN) or tetrahydrofuran (THF) with PEG-based resins can be beneficial for coupling hindered amino acids.[2][11]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of sterically hindered couplings.[2] Applying gentle heat (e.g., 40-60°C) can significantly improve yields.[12] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion by utilizing elevated temperatures for short periods.[2][13][14]

  • Reaction Time: Sterically hindered couplings are inherently slower.[2] Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight may be necessary.[2]

Part 2: Frequently Asked Questions (FAQs)

This section provides deeper scientific context for the troubleshooting advice.

Q5: Why is Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid considered a "difficult" amino acid to couple?

The difficulty arises primarily from steric hindrance . The bulky phenyl group and the rigid cyclic piperidine backbone physically obstruct the approach of the activated carboxyl group to the resin-bound N-terminal amine. This is a classic example of a sterically demanding coupling, which slows down the rate of amide bond formation significantly.[2][15]

Q6: How do coupling reagents like HATU and COMU work, and why are they more effective?

HATU and COMU are uronium/aminium salt-based reagents. Their mechanism involves a two-step process:

  • Activation: They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate.

  • Ester Formation: This intermediate rapidly converts into a highly reactive ester (an active ester). In the case of HATU, this is a HOAt ester; for COMU, it is an Oxyma ester.[5][7]

These active esters are extremely good leaving groups, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine, even when sterically hindered.[7] The electron-withdrawing nature of the HOAt and Oxyma cores is key to their high reactivity.[7][16]

ActivationMechanism cluster_reactants Reactants cluster_products Products AA Fmoc-AA-COOH (Carboxylic Acid) ActiveEster Activated Oxyma Ester (Highly Reactive) AA->ActiveEster Activation Reagent COMU Reagent Reagent->ActiveEster Base Base (DIPEA) Base->ActiveEster AmideBond New Amide Bond (Fmoc-AA-CO-NH-Peptide-Resin) ActiveEster->AmideBond Coupling PeptideResin H₂N-Peptide-Resin PeptideResin->AmideBond

Caption: Simplified mechanism of COMU-mediated activation.

Q7: Can increasing the equivalents of the amino acid and coupling reagent help?

Yes, to a certain extent. Using a higher concentration of reactants can help drive the reaction forward according to Le Châtelier's principle. For difficult couplings, increasing the equivalents of the amino acid and coupling reagent from the standard 3-5 to 5-10 can be beneficial.[17] However, this should be combined with a more potent coupling reagent for best results, as simply increasing the concentration of a weak reagent may not be sufficient.

Q8: Are there any risks associated with using higher temperatures?

Yes. The primary risk is racemization , particularly for sensitive amino acids (though the target amino acid here is a DL-mixture, this is critical for adjacent chiral residues).[13] While elevated temperatures can improve coupling efficiency, they can also increase the rate of epimerization.[13][14] It is a trade-off that must be managed. For most amino acids, temperatures up to 60-80°C show minimal racemization, but this should be verified for your specific sequence.[12][13]

Part 3: Protocols and Data

This section provides detailed experimental procedures and comparative data to guide your experimental design.

Recommended Coupling Reagents and Conditions

The table below summarizes recommended conditions for coupling Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid.

ReagentEquivalents (AA:Reagent:Base)SolventTimeTemperatureKey Advantages
HATU 4 : 3.9 : 8NMP or DMF2 - 4 hrRT to 60°CVery high reactivity, excellent for hindered residues.[6][7]
COMU 3 : 3 : 6NMP or DMF2 - 4 hrRT to 60°CHigh reactivity, safer byproducts, good solubility.[8][10]
HBTU 4 : 3.9 : 8NMP or DMF4 - 8 hrRTGood efficiency, cost-effective.[5][6]
DIC/HOAt 5 : 5 : 10DMF/DCM4 - 12 hrRTBetter than DIC/HOBt, but may still be insufficient.[4]
Experimental Protocol: High-Efficiency Coupling using COMU

This protocol outlines a manual coupling cycle for Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid on a 0.1 mmol scale.

1. Resin Preparation & Fmoc Deprotection:

  • Swell the peptide-resin in DMF (or NMP) for 30 minutes.

  • Drain the solvent.

  • Add a 20% solution of piperidine in DMF. Agitate for 5 minutes.

  • Drain and repeat the piperidine treatment for 15-20 minutes.[17]

  • Wash the resin thoroughly with DMF (5-7 times).

  • Perform a Kaiser test to confirm the presence of free primary amines (beads turn blue).[18]

2. Amino Acid Activation:

  • In a separate vessel, dissolve Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (3 eq., 0.3 mmol) in DMF (or NMP).

  • Add COMU (3 eq., 0.3 mmol) and Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) to the amino acid solution.[8]

  • Allow the activation mixture to stand for 1-2 minutes.[8]

3. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult cases, the temperature can be increased to 50°C.[19]

  • Drain the reaction solution.

  • Wash the resin with DMF (3 times).

4. Post-Coupling Check & Recoupling (if necessary):

  • Perform a Kaiser test on a small sample of resin beads.

  • If the test is negative (beads remain colorless/yellow): The coupling is complete. Proceed to the next deprotection step.

  • If the test is positive (beads turn blue): The coupling is incomplete. Repeat steps 2 and 3 for a "double coupling".[18]

References

  • Coupling Reagents - AAPPTEC. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Solvents for Solid Phase Peptide Stynthesis Contents. AAPPTec. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. PubMed. [Link]

  • Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization*. ResearchGate. [Link]

  • Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv. [Link]

  • COMU: a third generation of uronium-type coupling reagents. PubMed. [Link]

  • A convenient approach to synthesizing peptide C-terminal N-alkyl amides. PubMed. [Link]

  • Solid-phase peptide synthesis at elevated temperatures: a search for and optimized synthesis condition of unsulfated cholecystokinin-12. PubMed. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. [Link]

  • Using double coupling to improve your peptide synthesis. Biotage. [Link]

  • Stirring solid-phase peptide synthesis to a new level of efficiency. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

Sources

Optimization

Preventing racemization of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid during synthesis

Technical Support Center: Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid Executive Summary You are working with Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid . This is a cyclic -amino acid derivative. While "racemiz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Executive Summary

You are working with Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid . This is a cyclic


-amino acid derivative. While "racemization" typically refers to the loss of optical activity in enantiomers, your primary challenge here is epimerization : the conversion of the desired cis-diastereomer (where the carboxylic acid and phenyl ring are on the same side) into the thermodynamically more stable trans-isomer.

This guide provides a self-validating protocol to maintain the cis-relative stereochemistry during peptide coupling and handling.

Module 1: The Mechanism of Failure

To prevent the issue, you must understand the driving force. The cis-isomer is energetically disfavored compared to the trans-isomer.

  • Thermodynamic Driver: In the cis-conformation, one of the bulky groups (either the -COOH or the -Phenyl) is forced into an axial position to maintain the cis relationship. In the trans-conformation, both groups can adopt the equatorial position, which is significantly lower in energy.

  • Chemical Trigger: The proton at C3 (alpha to the carbonyl) is acidic. Bases (used in deprotection or coupling) abstract this proton, forming a planar enolate. Upon reprotonation, the molecule relaxes into the lower-energy trans state.

Epimerization cluster_0 Critical Control Point Cis Cis-Isomer (Kinetic/Desired) High Energy (Axial/Equatorial) Enolate Planar Enolate Intermediate (Loss of Stereochemistry) Cis->Enolate Proton Abstraction (Fast) Base Base (DIEA/Piperidine) Base->Enolate Enolate->Cis Reprotonation (Disfavored) Trans Trans-Isomer (Thermodynamic) Low Energy (Diequatorial) Enolate->Trans Reprotonation (Favored)

Figure 1: The base-catalyzed epimerization pathway. The system naturally drifts toward the Trans-isomer once the enolate is formed.

Module 2: Coupling Protocol (The "Base-Free" Strategy)

The most common point of failure is the activation step. Standard protocols using HATU/DIEA or HBTU/DIEA are forbidden for this residue because the tertiary amine (DIEA) is strong enough to deprotonate C3.

Recommended Protocol: Carbodiimide/Oxime Activation This method generates the active ester without adding exogenous tertiary bases.

Reagents:
  • Activator: DIC (Diisopropylcarbodiimide)[1][2]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[3]

  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:
  • Dissolution: Dissolve Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in minimal DMF.

    • Why? Oxyma Pure is acidic (pKa ~4.6) and suppresses racemization better than HOBt.[4]

  • Cooling (Critical): Cool the solution to 0°C in an ice bath.

    • Why? Lower temperature kinetically slows the proton abstraction rate more than the coupling rate.

  • Activation: Add DIC (1.0 equiv) dropwise. Stir at 0°C for 2-5 minutes.

    • Visual Check: The solution may turn slightly yellow/orange; this is normal for Oxyma esters.

  • Coupling: Add the pre-activated mixture directly to the resin (or amine component).[5]

  • Reaction: Allow to warm to room temperature naturally. Cap reaction time at 60 minutes .

    • Why? Prolonged exposure increases the window for epimerization. If the coupling is difficult, re-couple with fresh reagents rather than extending time.

Comparative Risk Table:

Coupling SystemBase Required?Epimerization RiskRecommendation
HATU / DIEA Yes (2.0 eq) High DO NOT USE
HBTU / DIEAYes (2.0 eq)HighDO NOT USE
HOBt / DICNoModerate⚠️ Acceptable
Oxyma / DIC No Low Preferred
COMU / TMPYes (Weak base)Low-Moderate⚠️ Use Collidine (TMP) only

Module 3: Post-Coupling Stability (The "Hidden" Risk)

Once the residue is coupled, it is still vulnerable. Every subsequent Fmoc deprotection step exposes the C3 proton to 20% Piperidine (a secondary amine base).

Issue: The "cis" residue is now part of the peptide chain. Repeated exposure to piperidine during the synthesis of the next amino acids can cause "back-epimerization."

Troubleshooting Protocol: If you observe epimerization after the residue is successfully coupled:

  • Switch Deprotection Cocktail: Use 0.1 M HOBt in 20% Piperidine/DMF .

    • Mechanism:[4][6][7][8][9] The acidic HOBt buffers the piperidine, reducing its effective basicity (kinetic basicity) without preventing Fmoc removal.

  • Shorten Contact Time: Standard: 2 x 10 min. Modified: 2 x 3 min.

    • Logic: Fmoc removal is fast; epimerization is slower. Minimize the overlap.

  • Alternative Base: Use 50% Morpholine in DMF (slower deprotection, but pKa is lower than piperidine).

Module 4: Analytics & Verification

You cannot rely on standard C18 HPLC retention times to separate cis and trans isomers of this hydrophobic scaffold effectively unless the gradient is very shallow.

Recommended Analysis:

  • NMR (Proton):

    • Look at the coupling constant (

      
      ) between H3 and H4.
      
    • Cis (

      
      ):  Typically smaller (2–5 Hz) due to axial-equatorial relationship.
      
    • Trans (

      
      ):  Typically larger (10–12 Hz) due to diaxial relationship of the protons (if the ring flips to put protons axial). Note: In the stable trans-diequatorial conformation, the protons are diaxial.
      
  • Chiral HPLC:

    • Column: Chiralpak IC or AD-H.

    • Mobile Phase: Hexane/IPA/TFA (Isocratic).

    • Standard: You must synthesize the trans isomer (intentionally epimerize a small sample with 50% DBU/DMF overnight) to establish the retention time of the impurity.

FAQ: Troubleshooting Scenarios

Q: I am seeing a double peak on HPLC after coupling. Is this racemization? A: Since your starting material is "DL" (racemic), you already have a mixture of enantiomers (


 and 

). On an achiral column, these should elute as one peak. If you see two peaks, it is likely diastereomeric separation (Cis vs. Trans). This confirms epimerization occurred.[10]

Q: Can I use microwave synthesis? A: No. Microwave irradiation heats the solvent to 75-90°C. This provides the thermal energy required to overcome the activation barrier for proton abstraction, guaranteeing conversion to the thermodynamic trans product. Perform this coupling at Room Temperature or 0°C.

Q: Why not use Fmoc-Cl to make the acid chloride? A: Acid chlorides are highly activated and require a base scavenger (like DIEA or Collidine) during the coupling to neutralize the HCl generated. This presence of base re-introduces the risk. The neutral DIC/Oxyma method is safer.

References

  • Albericio, F., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 2009.

  • Carpino, L. A., et al. "Racemization Studies during Solid-Phase Peptide Synthesis using Azabenzotriazoles." Journal of Organic Chemistry, 1996.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Detailed discussion on Fmoc stability and base sensitivity).

  • Steinauer, R., et al. "Racemization of amino acids in peptide synthesis: A review." Bachem Technical Notes, 2024.

Sources

Troubleshooting

Technical Support: Solubilization Strategies for Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Case ID: FMOC-SOL-4PP3 Status: Open Priority: High (Blocking Synthesis) Agent: Senior Application Scientist[1] Executive Summary & Problem Analysis The Issue: You are encountering solubility difficulties with Fmoc-cis-DL...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FMOC-SOL-4PP3 Status: Open Priority: High (Blocking Synthesis) Agent: Senior Application Scientist[1]

Executive Summary & Problem Analysis

The Issue: You are encountering solubility difficulties with Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid in DMF (N,N-Dimethylformamide). This is a common bottleneck with bulky, non-natural amino acids.

The Root Cause: This molecule presents a "perfect storm" for aggregation due to three structural factors:

  • The "Grease" Factor: The piperidine ring is substituted with a phenyl group. When combined with the Fmoc group, you have a high density of aromatic rings promoting strong

    
     stacking interactions.
    
  • Rigid Geometry: Unlike flexible linear amino acids (like Fmoc-Gly-OH), the piperidine ring locks the molecule in a specific conformation (cis). This rigidity prevents the solvent from easily penetrating the crystal lattice.

  • Intermolecular Hydrogen Bonding: Even with the amine protected, the free carboxylic acid can dimerize or network with the carbamate oxygen of the Fmoc group, leading to "gelation" rather than precipitation.

Diagnostic Workflow

Before adding reagents, use this decision tree to determine the correct solubilization protocol.

SolubilityWorkflow Start Start: Visual Inspection of 0.2M Solution in DMF Turbid Solution is Turbid/Cloudy Start->Turbid Floating Solid Floats (Hydrophobic) Start->Floating Gel Solution Gelled/Viscous Start->Gel Sonicate Action: Sonication (5 min) + Warm (40°C) Turbid->Sonicate Wetting Action: DCM 'Pre-wetting' then add DMF Floating->Wetting Chaotrope Action: Add LiCl (0.4M) or Switch to NMP Gel->Chaotrope Check Re-inspect Solution Sonicate->Check Wetting->Check Chaotrope->Check Success Clear Solution: Proceed to Coupling Check->Success Clear Fail Still Insoluble Check->Fail Cloudy DMSO Action: Add 10-20% DMSO Fail->DMSO DMSO->Success

Figure 1: Diagnostic logic for troubleshooting Fmoc-AA solubility issues. Follow the path matching your visual observation.

Troubleshooting FAQs

Q1: The powder floats on top of the DMF and refuses to wet. What is happening?

A: This is the "hydrophobic shield" effect. The phenyl ring and Fmoc group are repelling the polar aprotic DMF.

  • The Fix: Use the DCM Pre-wetting Technique . Dissolve the amino acid in a small volume of Dichloromethane (DCM) first. DCM is less polar and solvates hydrophobic domains better. Once dissolved, dilute with DMF to your final volume.[2]

  • Note: Ensure your peptide synthesizer is compatible with DCM (most are).

Q2: I tried heating it, but it turned into a jelly-like substance. Is it ruined?

A: It is likely not chemically ruined, but it has formed a supramolecular organogel. This happens when heat breaks the crystal lattice, but as it cools, the molecules form an intermolecular hydrogen-bonding network instead of staying solvated.

  • The Fix: You need a Chaotropic Salt . Add Lithium Chloride (LiCl) to a final concentration of 0.4M. LiCl disrupts the hydrogen bond network, "melting" the gel back into a liquid state [1].

Q3: Can I add base (DIPEA) to help dissolve it?

A: WARNING: Proceed with extreme caution. While bases increase solubility by deprotonating the carboxylic acid, the Fmoc group is base-labile.

  • Rule: Only add DIPEA (Diisopropylethylamine) immediately before adding the solution to the resin.

  • Never store a stock solution of Fmoc-amino acid containing DIPEA; the Fmoc group will fall off, leading to double-hits (polymerization) during coupling [2].[1]

Q4: Why not just use 100% DMSO?

A: DMSO (Dimethyl Sulfoxide) is an excellent solvent but has high viscosity and is difficult to remove from the resin during washing steps. Residual DMSO can cause side reactions (oxidation) in sensitive residues like Methionine or Cysteine later in the sequence [3].

  • Recommendation: Use DMSO only as a co-solvent (max 20% v/v in DMF).

Experimental Protocols

Protocol A: The "Chaotropic Rescue" (For Gels/Aggregates)

Best for: Rigid analogs like phenylpiperidines that aggregate via H-bonding.[1]

  • Weigh the required amount of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid.

  • Prepare Solvent: Create a solution of 0.4M LiCl in anhydrous DMF . (Dissolve dry LiCl in DMF; this reaction is exothermic, let it cool).

  • Add Solvent: Add the LiCl/DMF solution to the amino acid to reach 0.2M concentration.

  • Sonicate: Sonicate for 5–10 minutes. The salt ions will disrupt the intermolecular H-bonds.

  • Filter: If a few particles remain, filter through a 0.45µm PTFE syringe filter to prevent line blockage.

Protocol B: The "Thermal Shock" (For Turbidity)

Best for: Stubborn crystals that need energy to break the lattice.

  • Set Water Bath: Heat a water bath to 45°C (Do not exceed 50°C to prevent Fmoc degradation).

  • Suspend: Add DMF to the amino acid.

  • Heat & Swirl: Place the vial in the bath for 2 minutes, then swirl. Repeat until clear.

  • Stabilize: Immediately add the activating reagent (e.g., HBTU/HATU) once dissolved. The activation often prevents re-precipitation.

Comparative Data: Solvent Efficacy

Solvent SystemSolubility RatingRisk ProfileRecommended Use
Pure DMF Low to ModerateLowStandard starting point.[1]
NMP (N-Methyl-2-pyrrolidone) HighLowBest Alternative. Use if DMF fails.[1]
DMF + 0.4M LiCl Very HighLowUse for "gelling" sequences.
DMF + 20% DMSO Very HighModerateUse for very hydrophobic residues. Wash resin thoroughly after.[3]
DCM (Dichloromethane) ModerateLowGood for pre-wetting; poor for coupling (slow kinetics).

Mechanistic Visualization

Understanding why the solubility fails helps you choose the right fix.

Mechanism cluster_0 Aggregation Forces cluster_1 Solubilization Strategy Molecule Fmoc-Phenylpiperidine PiStack Pi-Pi Stacking (Fmoc + Phenyl) Molecule->PiStack Promotes HBond H-Bond Network (Carboxyl-Carbamate) Molecule->HBond Promotes Insolubility Precipitate PiStack->Insolubility Causes Gelation Organogel HBond->Gelation Causes Solvent Polar Solvent (DMF/NMP) Solvent->PiStack Weakens Chaotrope Chaotrope (Li+) Disrupts H-Bonds Chaotrope->HBond Breaks

Figure 2: Mechanistic interaction map. Note that LiCl (Chaotrope) specifically targets the H-Bond network responsible for gelation.[1]

References

  • Seebach, D., et al. (1996). Lithium Salts in Peptide Chemistry: Improvement of Solubility and Coupling Efficiency. Helvetica Chimica Acta.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Merck/MilliporeSigma. Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide.

Sources

Optimization

Troubleshooting incomplete Fmoc removal in piperidine derivatives

Welcome to the technical support guide for troubleshooting Solid-Phase Peptide Synthesis (SPPS), focusing on the critical step of 9-fluorenylmethoxycarbonyl (Fmoc) group removal. This resource is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting Solid-Phase Peptide Synthesis (SPPS), focusing on the critical step of 9-fluorenylmethoxycarbonyl (Fmoc) group removal. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Fmoc deprotection with piperidine and its derivatives.

The Chemistry of Complete Deprotection

Successful peptide synthesis hinges on the quantitative removal of the Nα-Fmoc protecting group at every cycle. This reaction is a base-catalyzed β-elimination.[1] Piperidine, a secondary amine, serves a dual role: first, as a base to abstract the acidic proton on the fluorenyl ring, and second, as a nucleophilic scavenger for the resulting dibenzofulvene (DBF) electrophile.[2][3] The formation of a stable DBF-piperidine adduct drives the reaction to completion.[1][4] Incomplete deprotection leads to deletion sequences, which are often difficult to separate from the target peptide, compromising yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the Fmoc deprotection step.

Q1: I suspect incomplete Fmoc removal. How can I confirm this?

Answer: Two primary methods are used to verify the presence of free N-terminal amines after the deprotection step.

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative test.[5][6] A few resin beads are heated with ninhydrin solution. A deep blue color on the beads and in the solution indicates the presence of free primary amines, confirming successful deprotection.[7] A yellow or colorless result signifies a failed or incomplete reaction.[5][8]

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the deprotection effluent for the UV absorbance of the DBF-piperidine adduct, which has a characteristic maximum around 301 nm.[5][9] By collecting the entire effluent and using the Beer-Lambert law (A = εcl), you can quantify the amount of Fmoc group removed. A stable, flat baseline on a real-time UV trace indicates the reaction has gone to completion.[10][11]

Q2: My Kaiser test is negative (yellow). What are the most common causes and immediate solutions?

Answer: A negative Kaiser test is a clear indicator of deprotection failure. The issue can typically be traced to either the reagent or the reaction conditions. The following troubleshooting workflow should be followed.

A Incomplete Deprotection Suspected (Negative Kaiser Test) B Check Deprotection Reagent (e.g., 20% Piperidine in DMF) A->B C Is reagent fresh? Is concentration correct? B->C D Prepare fresh reagent. Ensure accurate concentration. C->D No E Extend Deprotection Time (e.g., from 2x5 min to 2x10 min) C->E Yes F Re-run deprotection & re-test D->F E->F G Deprotection Complete? F->G H Proceed to Coupling G->H Yes I Suspect Difficult Sequence (Aggregation or Steric Hindrance) G->I No J Implement Advanced Strategies (See Q4 & Q5) I->J

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Common Culprits:

  • Reagent Degradation: Piperidine can degrade via oxidation over time. Always use a solution prepared from a fresh bottle of high-quality piperidine.[5]

  • Incorrect Concentration: The standard concentration is 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).[2][12] Inaccurate preparation can lead to insufficient basicity.

  • Insufficient Reaction Time: While a 5-10 minute treatment (often repeated once) is standard, some sequences require longer exposure.[3][13]

  • Low Temperature: Deprotection is typically performed at ambient temperature. A significantly colder lab environment can slow the reaction kinetics.[5]

Q3: The deprotection seems to slow down as my peptide chain gets longer. Why?

Answer: This is a classic symptom of on-resin peptide aggregation. As the peptide elongates, it can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds. This physically blocks piperidine from accessing the N-terminal Fmoc group.[13][14] This is less a failure of the deprotection chemistry itself and more a physical accessibility problem.

Q4: How can I overcome incomplete deprotection caused by peptide aggregation?

Answer: The goal is to disrupt the secondary structures causing the aggregation.

StrategyMechanism of ActionTypical Implementation
Change Solvent N-Methyl-2-pyrrolidone (NMP) is a more polar solvent than DMF and is often better at disrupting hydrogen bonds.[5]Substitute DMF with NMP for both the deprotection and subsequent washing steps.
Increase Temperature Thermal energy can break the hydrogen bonds responsible for aggregation, increasing chain mobility.Perform the deprotection step at an elevated temperature (e.g., 40-50°C).[5]
Sonication Mechanical agitation provides physical energy to break up aggregated peptide chains on the resin.[5]Immerse the reaction vessel in a sonicator bath during the deprotection step.
Incorporate "Disrupting" Elements Use pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic points (e.g., every 6th residue) to introduce kinks that prevent β-sheet formation.[15]Plan the synthesis to include these special monomers in aggregation-prone sequences.
Q5: I have a sterically hindered sequence (e.g., adjacent bulky residues) and standard methods are failing. What are my options?

Answer: For exceptionally "difficult" sequences where steric hindrance or severe aggregation prevents complete deprotection, a stronger base may be required.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered base that is significantly more potent than piperidine and can often successfully deprotect where piperidine fails.[3][5]

    • Important Caveat: DBU itself does not scavenge the liberated DBF. This can lead to DBF reacting with the newly deprotected amine.[13] Therefore, DBU is almost always used in a cocktail that includes a nucleophilic scavenger. A common formulation is 2% DBU / 2% piperidine in DMF.[16]

    • Warning: DBU can increase the risk of side reactions like aspartimide formation, especially with Asp-Gly or Asp-Ser sequences.[3][17]

Q6: Are there direct replacements for piperidine I can use?

Answer: Yes, several alternatives to piperidine are available and effective.

  • 4-Methylpiperidine (4-MePip): This derivative shows nearly identical deprotection kinetics to piperidine and is a direct, drop-in replacement.[18][19] A key advantage is that it is not a controlled substance in many jurisdictions, simplifying procurement and storage.[18]

  • Piperazine: Piperazine is another effective secondary amine for Fmoc removal. It is less basic than piperidine, which can be advantageous in minimizing base-catalyzed side reactions like aspartimide formation.[14][20] It is often used at 5-10% (w/v) in a DMF/ethanol mixture to improve solubility.[14]

Key Experimental Protocols

Protocol 1: The Kaiser Test

This protocol is adapted from established methods for the qualitative detection of primary amines on resin.[7][8]

Reagents:

  • Solution A (KCN/Pyridine): 1 mL of 0.001 M aqueous KCN diluted in 49 mL of pyridine.

  • Solution B (Ninhydrin): 1 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C (Phenol): 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Collect a small sample of resin (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of Solution A.

  • Add 2-3 drops of Solution B.

  • Add 2-3 drops of Solution C.

  • Heat the tube at 110-120°C for 5 minutes.[7][8]

  • Observe the color of the beads and the solution.

Interpreting Results:

  • Intense Blue (Beads & Solution): Positive result. Free primary amines are present; deprotection was successful.

  • Yellow/Colorless (Beads & Solution): Negative result. No primary amines detected; deprotection is incomplete.[5]

  • Blue Beads, Colorless Solution: Incomplete reaction. Recouple or extend the deprotection time.[5]

Protocol 2: Quantitative UV-Vis Monitoring

This method quantifies Fmoc removal by measuring the absorbance of the DBF-piperidine adduct (molar extinction coefficient, ε ≈ 7800 L mol⁻¹ cm⁻¹ at ~301 nm).[4][21]

Procedure:

  • Perform the Fmoc deprotection step as usual.

  • Carefully collect all of the effluent (the piperidine solution) from the reaction vessel into a volumetric flask of known volume (e.g., 25 mL or 50 mL).

  • Add fresh solvent (typically DMF) to the flask to reach the total volume mark and mix thoroughly. This ensures all collected effluent is homogenized.

  • If the solution is highly concentrated, perform a known dilution with DMF to bring the absorbance into the linear range of the spectrophotometer (typically < 1.5 AU).

  • Using a quartz cuvette, measure the absorbance of the final solution at the absorbance maximum (approx. 301-304 nm), using clean DMF as a blank.

  • Calculate the total moles of Fmoc removed using the Beer-Lambert Law: Moles = (Absorbance × Volume [L]) / (ε × Path Length [cm]) × Dilution Factor .

  • Compare this value to the theoretical loading of the resin to determine the efficiency of the deprotection.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(7), 1309. [Link]

  • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(2), 149. [Link]

  • Bio-protocol. (2025). Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. [Link]

  • Góngora-Pérez, R. D., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(4), 386-391. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
  • Journal of the Mexican Chemical Society. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • ACS Green Chemistry Institute. (2023). Deprotection - Reagent Guides. [Link]

  • SciELO México. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • ResearchGate. (n.d.). Ultraviolet monitoring (λ 301 nm ) of Fmoc deprotection.... [Link]

  • Royal Society of Chemistry. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. [Link]

  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]

  • ResearchGate. (2025). Thermal Cleavage of the Fmoc Protection Group. [Link]

  • Vapourtec. (2022). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. [Link]

  • CHIMIA. (2009). Thermal Cleavage of the Fmoc Protection Group. [Link]

  • Taylor & Francis Online. (2023). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. [Link]

  • Royal Society of Chemistry. (2013). . [Link]

  • Springer Nature Experiments. (1990). Methods for Removing the Fmoc Group. [Link]

  • Royal Society of Chemistry. (2017). Simple and efficient Fmoc removal in ionic liquid. [Link]

  • Royal Society of Chemistry. (2016). Green Chemistry - In situ Fmoc removal. [Link]

  • Oxford Academic. (2000). Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Link]

  • ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]

  • CEM Corporation. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]

Sources

Troubleshooting

Minimizing steric hindrance effects of 4-phenylpiperidine residues

Topic: Minimizing Steric Hindrance & Optimizing Bioactivity Welcome to the Advanced Scaffold Support Hub. Ticket ID: #4PP-STERIC-OPT Assigned Specialist: Senior Application Scientist, Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Steric Hindrance & Optimizing Bioactivity

Welcome to the Advanced Scaffold Support Hub. Ticket ID: #4PP-STERIC-OPT Assigned Specialist: Senior Application Scientist, Dr. A. Vance Status: Open

Executive Summary

The 4-phenylpiperidine moiety is a privileged scaffold in medicinal chemistry (e.g., opioids like Fentanyl, SSRIs like Paroxetine). However, the steric bulk of the C4-phenyl group creates two distinct challenges:

  • Synthetic Lethargy: The steric cone angle of the secondary amine hinders Pd-catalyzed cross-coupling (Buchwald-Hartwig), particularly with ortho-substituted aryl halides.

  • Conformational Clashes: The equilibrium between the equatorial (thermodynamically favored) and axial (often bioactive) conformers can lead to high entropic penalties upon receptor binding.

This guide provides protocols to overcome synthetic barriers and strategies to minimize steric clashes in the binding pocket.

Module 1: Synthetic Troubleshooting (Cross-Coupling)

User Issue: "My Buchwald-Hartwig coupling of 4-phenylpiperidine with an ortho-substituted aryl bromide is stuck at <20% yield."

Diagnosis: The 4-phenyl group increases the "cone angle" of the nucleophile. Standard ligands (BINAP, dppf) fail because they crowd the Pd center, preventing the bulky amine from coordinating or undergoing reductive elimination. You are likely experiencing a stalled catalytic cycle at the Reductive Elimination step.

The Solution: Sterically Demanding Ligands

To minimize the steric clash at the metal center, you must use dialkylbiaryl phosphine ligands that are bulky yet electron-rich.

Recommended Protocol: RuPhos Pd G4 System Why? RuPhos is specifically designed for secondary amines. Its bulk promotes reductive elimination, while its electron-rich nature facilitates oxidative addition.

Step-by-Step Protocol:

  • Catalyst Loading: Use RuPhos Pd G4 (1.0 – 2.0 mol%). If G4 is unavailable, generate in situ using Pd(OAc)₂ + RuPhos (1:2 ratio).

  • Base Selection:

    • Standard:NaOtBu (1.4 equiv).[1] The t-butoxide anion is bulky but highly basic, ensuring rapid deprotonation without coordinating tightly to Pd.

    • Base-Sensitive Substrates: Use LiHMDS (1.0 M in THF). Lithium hexamethyldisilazide is non-nucleophilic and soluble, preventing aggregation issues.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed). Avoid polar aprotic solvents (DMF/DMSO) as they can coordinate to Pd and slow the reaction.

  • Temperature: 80 °C – 100 °C.

Optimization Decision Matrix (Visualized):

SyntheticOptimization Start Start: 4-Phenylpiperidine Coupling CheckElectrophile Check Electrophile Sterics Start->CheckElectrophile Unbindered Unblocked Aryl Halide (e.g., 4-bromoanisole) CheckElectrophile->Unbindered Low Sterics Hindered Hindered/Ortho-Substituted (e.g., 2-bromo-toluene) CheckElectrophile->Hindered High Sterics Ligand1 BrettPhos Pd G4 (High Activity) Unbindered->Ligand1 Ligand2 RuPhos Pd G4 (Steric Specialist) Hindered->Ligand2 BaseCheck Base Sensitive Groups? (Esters, Nitriles) Ligand2->BaseCheck BaseStd NaOtBu (Toluene, 100°C) BaseCheck->BaseStd No BaseSoft LiHMDS or Cs2CO3 (Dioxane, 80-100°C) BaseCheck->BaseSoft Yes

Figure 1: Decision matrix for optimizing Pd-catalyzed amination of 4-phenylpiperidine.

Module 2: Medicinal Chemistry (SAR & Binding)

User Issue: "The phenyl ring is clashing with the receptor wall (steric clash), but removing it kills potency. How do I minimize the steric penalty?"

Diagnosis: The 4-phenylpiperidine scaffold exists in a dynamic equilibrium between two chair conformations:

  • Equatorial Phenyl (Favored): The phenyl group is equatorial to avoid 1,3-diaxial strain.

  • Axial Phenyl (High Energy): The phenyl group is axial.

Crucial Insight: Many G-Protein Coupled Receptors (GPCRs), particularly opioid and NK1 receptors, bind the axial conformer. If your receptor demands the axial shape, the molecule pays an energetic penalty to flip from equatorial to axial before binding. This "conformational cost" reduces potency.

Strategy 1: The "Methyl Lock" (Minimizing Entropic Penalty)

To minimize the steric hindrance of binding, you must pre-organize the molecule into the bioactive conformation.

  • The Fix: Introduce a methyl group at the C3 position .

  • Mechanism: In cis-3-methyl-4-phenylpiperidine, the methyl group and the phenyl group will orient to minimize gauche interactions. This can be used to "lock" the phenyl ring into the axial or equatorial position relative to the nitrogen lone pair, reducing the entropy loss upon binding [1].

Strategy 2: Flattening the Ring (Dehydrogenation)

If the "thickness" of the piperidine chair is causing the clash:

  • The Fix: Convert the piperidine to a 1,2,3,6-tetrahydropyridine .

  • Mechanism: This introduces a double bond at C4-C5. The phenyl ring becomes coplanar (or nearly so) with the double bond, flattening the vector and removing the axial/equatorial duality. This mimics the "fentanyl" to "analog" transition, often retaining potency while altering the steric footprint.

Strategy 3: Isosteric Replacement

If the phenyl ring itself is too bulky for the hydrophobic pocket:

  • The Fix: Replace the Phenyl with Bicyclo[1.1.1]pentane (BCP) .

  • Mechanism: BCP is a "saturated phenyl" mimic. It has the same linear vector but is physically smaller (less broad) and non-aromatic, reducing steric clashes with narrow receptor walls while maintaining the lipophilic projection [2].

Conformational Logic Flow:

SARLogic Scaffold 4-Phenylpiperidine (Lead) Clash Receptor Clash Detected Scaffold->Clash Analysis Is the clash Axial or Equatorial? Clash->Analysis Strat1 Strategy: Rigidification (Add 3-Me to lock conformation) Analysis->Strat1 Bioactive conformer is high energy Strat2 Strategy: Flattening (Tetrahydropyridine) Analysis->Strat2 Ring thickness is the issue Strat3 Strategy: Isostere (Replace Ph with BCP) Analysis->Strat3 Phenyl width is the issue

Figure 2: Strategic workflow for mitigating steric clashes in SAR optimization.

Module 3: Quantitative Data & FAQ
Catalyst Screening Data (Representative)

Reaction: 4-phenylpiperidine + 2-bromotoluene (1.0 equiv), NaOtBu (1.4 equiv), Toluene, 100°C, 12h.

Catalyst SystemLigand ClassSteric BulkYield (%)Notes
Pd(PPh₃)₄MonodentateLow< 5%Ligand dissociation too fast; Pd black forms.
Pd(OAc)₂ / BINAPBidentateMedium15%Bite angle insufficient for hindered reductive elimination.
RuPhos Pd G4 Dialkylbiaryl High 92% Optimal.[2] Bulky ligand accelerates C-N bond formation.
BrettPhos Pd G4DialkylbiarylVery High45%Too bulky; hinders amine coordination (better for primary amines).
Frequently Asked Questions

Q: Can I use XPhos instead of RuPhos? A: XPhos is excellent for aryl chlorides, but for secondary amines like 4-phenylpiperidine, RuPhos is generally superior. XPhos is better suited for primary amines or aniline couplings. If you only have XPhos, increase temperature to 110°C.

Q: How does Fluorine substitution affect the steric profile? A: Introducing a Fluorine at C3 (3-fluoro-4-phenylpiperidine) creates a strong "gauche effect." The C-F bond prefers to be anti-periplanar to the Nitrogen lone pair. This can be used to electrostatically "steer" the phenyl group into a specific orientation without adding the steric bulk of a methyl group [3].

References
  • NIH/NIDA . (1985). Conformation-activity study of 4-phenylpiperidine analgesics. National Library of Medicine. [Link]

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next?. Chemistry – A European Journal. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Synthesis of Peptides Containing Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

[1][2] Executive Summary The incorporation of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (often abbreviated as Fmoc-4-Ph-Nipecotic acid or similar derivatives) presents a unique set of challenges in solid-phase pep...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The incorporation of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (often abbreviated as Fmoc-4-Ph-Nipecotic acid or similar derivatives) presents a unique set of challenges in solid-phase peptide synthesis (SPPS) and downstream purification.[1][2] This non-canonical amino acid is a constrained


-amino acid  used to restrict peptide backbone conformation and improve metabolic stability.[1][2]

Users typically encounter two distinct classes of failure modes:

  • Chromatographic Splitting: The appearance of "doublets" or split peaks in analytical HPLC, often mistaken for impurity profiles.

  • Synthetic Deletions: Low coupling efficiency due to the steric bulk of the phenyl-substituted piperidine ring and the low nucleophilicity of the secondary amine.

This guide provides a technical breakdown of these issues, offering validated protocols for synthesis optimization and diastereomer separation.

Part 1: The "Double Peak" Phenomenon (Stereochemical Analysis)

Q: Why does my purified peptide show two distinct peaks with the same mass?

A: You are observing diastereomers, not impurities.

The building block is supplied as cis-DL .[3] This designation indicates two critical stereochemical facts:

  • cis: The relative stereochemistry between the carboxylic acid (C3) and the phenyl group (C4) is fixed (likely cis).

  • DL: The molecule is a racemic mixture of two enantiomers (e.g.,

    
     and 
    
    
    
    ).

When you couple this racemic mixture to a peptide chain composed of chiral L-amino acids, you create two distinct molecular entities called diastereomers . Unlike enantiomers, diastereomers have different physical properties, including different interaction strengths with C18 stationary phases.

FeatureEnantiomers (Building Block)Diastereomers (Final Peptide)
Composition Mirror images (Racemic)Non-mirror image stereoisomers
HPLC Behavior Co-elute on achiral C18Separate (distinct retention times)
Mass Spec Identical (

)
Identical (

)
Action Required None (used as is)Decision required (Separate or Pool)
Decision Matrix: Handling Diastereomers

Before purification, determine the goal of your experiment using the flowchart below.

Diastereomer_Decision_Tree start Peptide Contains Fmoc-cis-DL-4-Ph-Pip-3-COOH q1 Is the peptide for biological screening? start->q1 branch1 Yes (Activity Assay) q1->branch1 branch2 No (Standard/Ref) q1->branch2 action1 Isolate BOTH peaks separately. Test individually. branch1->action1 action2 Pool fractions. Use as diastereomeric mix. branch2->action2 reason1 Rationale: One isomer is likely more active (eutomer) than the other (distomer). action1->reason1

Figure 1: Strategic decision tree for handling diastereomeric peptide mixtures generated by DL-amino acid incorporation.

Part 2: Synthesis Troubleshooting (Steric Hindrance)

Q: Why is the coupling efficiency so low (Deletion Sequences)?

A: The piperidine ring creates a sterically hindered secondary amine.

The Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid introduces two bottlenecks:

  • Coupling TO the residue (Step A): After removing the Fmoc from the piperidine nitrogen, you are left with a secondary amine constrained within a ring. This is significantly less nucleophilic than a standard primary amine (like Alanine) or even a linear secondary amine (like N-methyl amino acids).[1][2]

  • Coupling OF the residue (Step B): The phenyl group at position 4 sterically shields the carboxylic acid at position 3, slowing down activation and acylation.

Protocol: High-Efficiency Coupling for Hindered Amines

Standard HBTU/DIPEA protocols will fail. Use the following optimized protocol for coupling the next amino acid onto the piperidine ring.

Reagents Required:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[2][4]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical additive for secondary amines.[1][2]

  • Solvent: DMF or NMP (NMP is preferred for difficult sequences).[2][5]

Step-by-Step Procedure:

  • Swelling: Swell resin in NMP for 20 minutes.

  • Activation (Pre-mix):

    • Dissolve Amino Acid (5.0 eq) and HATU (4.9 eq) in NMP.

    • Add HOAt (5.0 eq).[2]

    • Add DIPEA (10.0 eq).[2]

    • Note: Pre-activate for only 30-60 seconds to avoid racemization of the incoming His/Cys, if applicable.

  • Coupling:

    • Add mixture to resin.[2][5]

    • Microwave (Recommended): 75°C for 5 minutes (25W).

    • Room Temp (Alternative): Double couple (2 x 2 hours).

  • Monitoring: Use the Chloranil Test (for secondary amines), NOT the Kaiser Test. The Kaiser test detects primary amines and will yield a false negative (indicating "coupled") even if the secondary amine is unreacted.

Part 3: Purification & Isolation Guide

Separating Diastereomers

If your application requires isolating the single isomers, you must optimize the gradient to maximize resolution between the two diastereomeric peaks.

Method Development Strategy:

  • Column Selection: Use a column with high carbon loading or specific steric selectivity.[2]

    • Recommended: C18 Phenyl-Hexyl or C18 with high surface area (e.g., 300Å pore size if peptide >3kDa, otherwise 100Å).

  • Mobile Phase Modifier:

    • Switch from TFA (Trifluoroacetic acid) to Perchlorate or Phosphate buffer (pH 2.[2]5) for the analytical run to check if resolution improves.

    • Note: For prep, stick to TFA/Formic Acid for volatility, but run a shallower gradient.

  • Gradient Shallowing:

    • Standard: 5-95% B over 20 min (Slope ~4.5%/min).[1][2]

    • Isomer Separation: Identify the elution %B (e.g., 35% B). Create a focused gradient: 25% to 45% B over 30 minutes (Slope ~0.6%/min).

Table 1: Troubleshooting Chromatographic Issues

SymptomProbable CauseCorrective Action
Broad, single peak Co-eluting diastereomersUse a flatter gradient (0.5% B/min). Lower temperature to 15°C to reduce kinetic exchange.
Split peak (Doublet) Diastereomers (Expected)Collect fractions separately. Re-inject to confirm purity of each isomer.
Peak tailing Secondary amine interactionAdd 0.1% TFA and 1% HFIP (Hexafluoroisopropanol) to mobile phase A to suppress silanol interactions.
Missing Mass (-16 to -18 Da) Aspartimide formationIf the sequence contains Asp-Gly or Asp-Asn, the steric bulk of the piperidine might force a turn, promoting aspartimide.[1] Add 0.1M HOBt to the piperidine deprotection solution.

Part 4: Visualizing the Synthesis Workflow

The following diagram illustrates the critical checkpoints where the synthesis of peptides containing Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid differs from standard SPPS.

Synthesis_Workflow step1 Fmoc Removal (Piperidine Ring N) check1 Chloranil Test (Secondary Amine) step1->check1 step2 Coupling Next AA (Steric Barrier) check1->step2 Positive (Blue) method Use HATU/HOAt Double Couple step2->method cleavage TFA Cleavage step2->cleavage hplc HPLC Analysis (Expect 2 Peaks) cleavage->hplc

Figure 2: Critical checkpoints in the synthesis workflow. Note the requirement for Chloranil testing and enhanced coupling conditions.

References

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews. Comprehensive review covering orthogonal protection strategies and troubleshooting difficult sequences. [2]

  • Albericio, F., & Tulla-Puche, J. (2008). The Status of the Art of Peptide Synthesis. Description of HATU/HOAt activation for sterically hindered secondary amines. [2]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Provides protocols relevant to secondary amine coupling difficulties similar to those found in piperidine derivatives. [2]

  • Bachem Technical Guides. Peptide Purification Process & Methods. General strategies for separating diastereomeric peptides using RP-HPLC.

  • Gilson Applications. Synthetic Peptide Purification Using Preparative LC-MS. Discusses separation of impurities and isomers in complex peptide mixtures.

Sources

Troubleshooting

Overcoming aggregation during synthesis with Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Executive Summary: The "Double Trouble" Challenge Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid presents a unique convergence of synthetic challenges in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Trouble" Challenge

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid presents a unique convergence of synthetic challenges in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this residue introduces two distinct barriers:

  • Steric Occlusion: The 4-phenyl group creates a massive hydrophobic shadow over the reaction center. Furthermore, the piperidine ring functions as a hindered secondary amine , making acylation significantly more difficult than with primary amines.

  • Aggregation Propensity: As a constrained

    
    -amino acid analogue, this molecule is prone to inducing turn structures or 
    
    
    
    -sheet stacking on the resin. This leads to "difficult sequences" where the resin shrinks, and diffusion of reagents drops near-zero.

This guide provides a self-validating workflow to diagnose, treat, and resolve these issues.

Diagnostic Module: "Is it Aggregation?"

Before altering your chemistry, you must confirm if the issue is aggregation or simply slow kinetics. Standard Kaiser tests will fail here because they detect primary amines. You must use the Chloranil or Isatin test for the secondary amine of the piperidine ring.

Protocol: The Chloranil Test (For Secondary Amines)

Use this to check if the Fmoc group has been removed or if coupling onto the piperidine ring is complete.

  • Sampling: Remove ~5 mg of resin beads from the vessel. Wash 3x with DCM and 3x with MeOH.

  • Reagent A: Saturated acetaldehyde in DMF.

  • Reagent B: 2% p-Chloranil in DMF.

  • Reaction: Place beads in a small vial. Add 2 drops of Reagent A and 2 drops of Reagent B. Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: (+) Secondary amine present (Fmoc removed, or Coupling failed).

    • Colorless/Yellow Beads: (-) No free amine (Coupling complete, or Fmoc intact).

Expert Insight: If the beads are blue (positive) but the coupling yield is low, you are likely facing aggregation-induced steric shielding . Proceed to the Solvation Strategy below.

Solvation Strategy: Breaking the -Sheets

Standard DMF is often insufficient to solvate the hydrophobic 4-phenyl group or disrupt the hydrogen bonding networks formed by the constrained backbone.

The "Magic Mixture" & Chaotropic Salts

To disrupt intermolecular H-bonds, you must alter the solvent environment.[1]

Solvent SystemCompositionMechanism of ActionRecommended Use
Standard DMFPolar aprotic solvationStandard couplings (likely to fail here).
Chaotropic 0.1 M LiCl in DMF Disrupts H-bonds via ionic interferenceFirst line of defense. Use for all washes and coupling steps involving this residue.
Magic Mix DCM / DMF / NMP (1:1:1)Balances polarity and swellingUse if resin shrinkage is observed (e.g., Polystyrene resins).
Power Wash DMSO / NMP (1:4)High dielectric constantUse for pre-coupling washes to "relax" the peptide chain.
Visualization: Aggregation Disruption Mechanism

Aggregation_Disruption cluster_0 Aggregated State cluster_1 Solvated State A1 Peptide Chain A A2 Peptide Chain B A1->A2 H-Bonds A2->A1 Hydrophobic Stacking Salt Chaotropic Salt (Li+ Cl-) A2->Salt Add 0.1M LiCl B1 Peptide Chain A Salt->B1 B2 Peptide Chain B Salt->B2 Disruption B1->Salt Ion Binding

Caption: Chaotropic salts (LiCl) intercalate between peptide chains, disrupting the hydrogen bonding network responsible for aggregation.

Coupling Optimization: Overcoming Steric Hindrance

The secondary amine of the piperidine ring is electronically less reactive and sterically crowded by the 4-phenyl group. Standard HBTU/DIC protocols will likely result in deletion sequences.

Recommended Coupling Protocol

1. Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . These are superior for hindered secondary amines due to the HOAt leaving group effect.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

2. Microwave Assistance (Critical): Kinetic energy is the most effective tool against the steric bulk of the phenyl group.

  • Temperature: 75°C

  • Power: 25-30 Watts

  • Time: 2 x 5 minutes (Double coupling is mandatory).

Warning: Monitor for Epimerization . The cis configuration is thermodynamically distinct. High temperatures (>80°C) or strong bases (DBU) can promote cis-to-trans isomerization. Always run a test cleavage and check HPLC against a standard if possible.

3. The "Hard" Coupling (Next Amino Acid onto Piperidine): Coupling the next amino acid onto the N-terminus of the 4-phenylpiperidine is the bottleneck.

  • Strategy: Convert the incoming amino acid into an Acid Chloride (using Triphosgene) or an Acid Fluoride (using TFFH). These are smaller and more reactive electrophiles than bulky OBt/OAt esters.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / Deletion Sequence Diag Perform Chloranil Test Start->Diag Result_Neg Test Negative (Colorless) Diag->Result_Neg Fmoc Intact? Result_Pos Test Positive (Dark Blue) Diag->Result_Pos Fmoc Removed Action_Deprotect Extend Deprotection (20% Pip + 0.1M LiCl) Increase Temp to 50°C Result_Neg->Action_Deprotect Decision_Agg Is it Aggregation? Result_Pos->Decision_Agg Solvent_Fix Switch Solvent: DMF + 0.1M LiCl or NMP/DMSO Decision_Agg->Solvent_Fix Yes (Resin shrunk) Coupling_Fix Switch Reagent: HATU or PyAOP Double Couple @ 75°C Decision_Agg->Coupling_Fix No (Just slow) Final Verify with HPLC (Check for cis/trans) Solvent_Fix->Final Coupling_Fix->Final

Caption: Step-by-step decision tree for diagnosing and treating synthesis failures associated with hindered secondary amines.

Frequently Asked Questions (FAQs)

Q: Why can't I use the Kaiser test? A: The Kaiser test relies on the reaction of ninhydrin with primary amines to form Ruhemann's purple. The nitrogen in 4-phenylpiperidine is a secondary amine (part of a ring). It will not react to produce the blue/purple color, leading to false negatives (thinking coupling is complete when it isn't).

Q: My resin volume decreases significantly after adding this residue. Why? A: This is a classic sign of aggregation (pseudo-crystalline formation on the solid phase). The hydrophobic interaction of the phenyl groups and the rigid backbone are collapsing the resin matrix. Immediate Action: Wash with DCM (to swell polystyrene) or switch to a PEG-based resin (like ChemMatrix) which has better swelling properties in polar solvents. Add 0.1M LiCl to your subsequent deprotection and coupling steps.

Q: Can I use pseudoproline dipeptides to fix this? A: Not directly. Pseudoprolines (oxazolidines) are specific to Ser/Thr/Cys residues.[2] Since your "problem" residue is a piperidine derivative, you cannot replace it with a pseudoproline. However, if your sequence contains Ser/Thr/Cys nearby, inserting a pseudoproline there can disrupt the overall backbone H-bonding and help solvate the difficult 4-phenylpiperidine region.

Q: I see two peaks in my HPLC after cleavage. Is this expected? A: It is likely diastereomeric separation . The "DL" in the name implies a racemic mixture if not resolved, but even if you started with a pure enantiomer, the "cis" relationship between the carboxylic acid and the phenyl group can isomerize to "trans" under high heat or strong base. If the peaks have identical mass (check LC-MS), you likely have epimerization. Lower the microwave temperature to 50°C and extend the time instead.

References

  • BenchChem. (2025).[1][3][4] Chloranil Test Protocol for Secondary Amines. Technical Support Bulletin. Link

  • Sigma-Aldrich (Merck). (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Peptide Synthesis Technical Guide. Link

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Context: Use of HATU/PyAOP for hindered amines). Link

  • American Peptide Society. (2025). Taming Aggregation: Strategies for Difficult Sequences. Research Highlights. Link

  • Mutter, M., et al. (1995). Pseudoprolines: A new concept for the synthesis of difficult sequences. (Context: General aggregation theory). Link

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Executive Summary: The "Slow-Coupling" Hazard You are likely working with Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid because you are introducing conformational constraints into a peptide backbone or developing a pe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Slow-Coupling" Hazard

You are likely working with Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid because you are introducing conformational constraints into a peptide backbone or developing a peptidomimetic drug.

The Core Problem: This molecule presents a "perfect storm" for moisture-related failure.

  • Steric Hindrance: The 4-phenyl group on the piperidine ring creates significant steric bulk near the carboxylic acid. This slows down the acylation reaction (coupling) significantly compared to standard amino acids (e.g., Fmoc-Ala-OH).

  • Kinetic Competition: In peptide synthesis, coupling is a race between the amine nucleophile (your peptide chain) and water (hydrolysis). Because this molecule couples slowly, water has a prolonged window of opportunity to attack the activated ester.

If moisture is present, you will observe low coupling efficiency, truncated sequences, or difficult-to-remove impurities , even if you use standard excess equivalents.

Storage & Preparation (The "Before" Phase)

User Question: "I just received the vial. It was shipped on ice, but the bottle feels wet. Can I open it immediately?"

Technical Directive: NO. Opening a cold vial in a humid lab causes immediate condensation inside the bottle. This water will adsorb onto the powder, leading to hydrolysis during your next synthesis cycle.

Protocol: The Thermal Equilibration Workflow

Follow this strict chain of custody to preserve the integrity of the Fmoc-group and the free acid.

StorageProtocol Received Package Received (Cold Chain) Desiccator Transfer to Desiccator (Do NOT Open Vial) Received->Desiccator Immediate Equilibrate Equilibrate to Room Temp (Min. 3-4 Hours) Desiccator->Equilibrate Wait Open Open Vial (In Low Humidity) Equilibrate->Open Safe Weigh Weigh Quickly (Avoid prolonged air exposure) Open->Weigh Reseal Purge with Argon/N2 & Reseal with Parafilm Weigh->Reseal Immediately Reseal->Desiccator Return to Storage

Figure 1: Thermal equilibration and handling workflow to prevent condensation-induced degradation.

Key Checkpoints:

  • Desiccant: Ensure your desiccator contains fresh indicator silica gel (blue/orange, not pink/green).

  • Temperature: Store long-term at +2°C to +8°C. Do not freeze unless specified by the CoA, as freeze-thaw cycles can aggregate the powder.

Solubilization & Coupling (The "During" Phase)

User Question: "My coupling yield is only 40%, but I used 4 equivalents. Is the Fmoc group falling off?"

Technical Analysis: It is unlikely the Fmoc group is falling off (unless base is present). The issue is likely Active Ester Hydrolysis .

When you activate this sterically hindered amino acid (using HATU/DIC/Oxyma), you create a reactive species. If your solvent (DMF/NMP) contains even 0.05% water , the water will hydrolyze this active ester back to the carboxylic acid before it can react with the amine on the resin.

The Kinetic Competition Mechanism

HydrolysisMechanism cluster_outcomes Kinetic Competition Start Fmoc-4-phenyl-pip-3-COOH + Activator (e.g., HATU) ActiveEster Activated Ester Species (Highly Reactive) Start->ActiveEster PathA Path A: Reaction with Amine (Slow due to Steric Bulk) ActiveEster->PathA Dry Conditions PathB Path B: Reaction with Water (Fast if Wet) ActiveEster->PathB Moisture Present Product Desired Peptide Bond PathA->Product DeadEnd Hydrolyzed Acid (Coupling Fails) PathB->DeadEnd

Figure 2: The kinetic competition between peptide bond formation and hydrolysis. The 4-phenyl steric bulk slows Path A, making Path B dominant if moisture is present.

Solvent Quality Standards

For this specific amino acid, standard "HPLC Grade" DMF is insufficient. You must use Anhydrous grade or dry your solvents.

SolventMax Water ContentRecommended Drying AgentWhy?
DMF (N,N-Dimethylformamide)< 0.03% (300 ppm)Molecular Sieves (4Å)Primary solvent; hygroscopic. Absorbs water from air rapidly.
NMP (N-Methyl-2-pyrrolidone)< 0.02% (200 ppm)Molecular Sieves (4Å)Better for hindered couplings, but oxidizes if wet.
DCM (Dichloromethane)< 0.01% (100 ppm)Calcium Hydride / DistillationUsed for resin swelling; immiscible with water but can carry moisture.

Pro-Tip: Add activated 4Å molecular sieves to your amino acid solution immediately after dissolving it, and let it sit for 15 minutes before adding the coupling reagent.

Troubleshooting & Recovery (The "After" Phase)

FAQ: Common Failure Modes

Q1: The powder is clumping and sticking to the spatula. Is it ruined?

  • Diagnosis: The material is hygroscopic and has absorbed ambient moisture.

  • Solution: Do not use "wet" amino acid for critical couplings.

    • Recovery: Place the open vial in a vacuum desiccator over Phosphorus Pentoxide (

      
      ) or KOH pellets overnight. This will remove adsorbed water.
      

Q2: I see a "double peak" on HPLC after coupling. Is this racemization?

  • Diagnosis: This molecule is supplied as cis-DL (a racemic mixture of diastereomers). You should see two peaks if your HPLC column separates enantiomers, or if the coupling created diastereomers with the existing peptide chain.

  • Moisture Link: However, if you see three or four peaks, moisture may have caused oxazolone-mediated racemization during the slow activation step.

  • Fix: Use Oxyma Pure/DIC activation instead of HATU/DIEA. Oxyma suppresses racemization better in moist environments [1].

Q3: Can I use a stronger base to force the reaction?

  • Diagnosis: No. Increasing base (DIEA/NMM) concentration increases the risk of Fmoc cleavage and racemization .

  • Fix: Use double coupling . Perform the reaction for 1 hour, drain, and repeat with fresh reagents. This is more effective than extending time or adding base.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt and HOAt. Chemistry – A European Journal.

  • Merck / Novabiochem. Peptide Synthesis Technical Guide: Handling of Fmoc-Amino Acids.

  • Albericio, F., et al. (2018). Peptide Synthesis: Use of DMF and NMP. Organic Process Research & Development.

  • PubChem. Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid Compound Summary.[1]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Identification of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

This guide serves as a technical manual for the mass spectrometric identification and quality control of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (CAS: 1217659-66-1), a critical non-proteinogenic amino acid scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the mass spectrometric identification and quality control of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (CAS: 1217659-66-1), a critical non-proteinogenic amino acid scaffold used in peptidomimetic drug discovery.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary

The incorporation of sterically constrained amino acids like Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is a standard strategy to improve the metabolic stability and receptor selectivity of peptide therapeutics. However, the cis-configuration creates unique analytical challenges. Standard low-resolution MS often fails to distinguish the target cis-isomer from its thermodynamic trans-impurity or the regioisomeric 4-phenyl-3-carboxy variants.

This guide compares the performance of Triple Quadrupole (QqQ) versus High-Resolution Q-TOF/Orbitrap platforms for the identification of this compound. It establishes a self-validating protocol for distinguishing the target molecule from critical synthetic impurities.

Comparative Analysis: Analytical Platforms

For routine ID and purity analysis, researchers often choose between rapid low-res screening and high-res characterization. The table below compares these approaches specifically for this Fmoc-protected scaffold.

FeatureMethod A: Low-Res QqQ (ESI) Method B: High-Res Q-TOF / Orbitrap Verdict
Primary Application Quantitation & Routine ConfirmationImpurity Profiling & Isomer IDMethod B is essential for initial lot validation.[1]
Mass Accuracy Nominal (± 0.5 Da)< 5 ppmHigh accuracy required to distinguish isobaric impurities.
Isomer Separation Relies solely on LC retention timeCan couple with Ion Mobility (IM-MS)IM-MS separates cis/trans based on Collisional Cross Section (CCS).
Fmoc Stability High in-source fragmentation (Fmoc loss)Tunable soft ionizationMethod B preserves the molecular ion [M+H]⁺ better.
Throughput High (< 2 min/sample)Medium (5-10 min/sample)Method A is superior for high-throughput library QC.

Key Insight: While QqQ is sufficient for confirming the presence of the mass, it generates false positives if trans-isomers are present. High-Resolution MS (HRMS) is the requisite standard for establishing stereochemical purity in early-phase drug development.

Technical Deep Dive: Fragmentation & Mechanism

Understanding the fragmentation pathway is crucial for interpreting MS/MS spectra. The Fmoc group is labile and produces characteristic reporter ions.[2]

Predicted Fragmentation Pathway

The ionization of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (


, MW 427.49) typically follows a charge-remote fragmentation mechanism or charge-directed cleavage at the carbamate linker.
  • Precursor Ion:

    
    
    
  • Primary Fragment (Fmoc Loss): Cleavage of the fluorenylmethyloxycarbonyl group yields the dibenzofulvene species and the free amino acid core.

    • 
       (protonated core)
      
    • Alternatively, the dibenzofulvene carbocation is observed at m/z 179.08 .

  • Secondary Fragment (Core Breakdown): The piperidine ring undergoes retro-Diels-Alder (RDA) or decarboxylation.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree and fragmentation logic for validating the compound.

FragmentationPathway Precursor Precursor [M+H]+ m/z 428.186 Activation CID Activation (20-35 eV) Precursor->Activation Fmoc_Cation Fmoc Reporter Ion (Dibenzofulvene) m/z 179.08 Activation->Fmoc_Cation Carbamate Cleavage Core_Ion Deprotected Core (Phenylpiperidine-COOH) m/z 206.12 Activation->Core_Ion Neutral Loss (Fmoc) Decarbox Decarboxylation [M-Fmoc-CO2]+ m/z 162.13 Core_Ion->Decarbox -CO2 (44 Da) Ring_Frag Ring Cleavage (Tropylium-like) m/z 91.05 Core_Ion->Ring_Frag High Energy

Caption: MS/MS fragmentation pathway showing the characteristic Fmoc reporter ion (m/z 179) and the specific core transition (m/z 206) used for MRM quantification.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to ensure scientific rigor. It includes a "system suitability" step using the Fmoc reporter ion to verify ionization efficiency.

Materials
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade)

  • Solvent B: Acetonitrile + 0.1% Formic Acid[3]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm)

  • Instrumentation: Q-TOF or Triple Quadrupole MS.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid in 1 mL DMSO (Stock).

    • Dilute 1:100 in 50:50 Water:ACN to reach ~10 µg/mL.

    • Critical Step: Filter through a 0.2 µm PTFE filter to remove particulate matter that causes ion suppression.

  • LC Gradient Setup:

    • Flow Rate: 0.4 mL/min

    • Temp: 40°C

    • Gradient: 5% B (0-1 min)

      
       95% B (1-6 min) 
      
      
      
      Hold (6-8 min).
    • Why: A slow ramp is necessary to separate the cis (target) from the trans (impurity) isomer, which often co-elutes on fast gradients.

  • MS Acquisition Parameters (ESI+):

    • Capillary Voltage: 3500 V

    • Fragmentor: 135 V (Optimized to prevent in-source Fmoc loss)

    • Gas Temp: 300°C

    • Scan Range: m/z 100 – 1000

  • Data Analysis & Validation Criteria:

    • Criterion 1: Presence of parent ion m/z 428.18 ± 0.5 .

    • Criterion 2: Co-elution of the m/z 179.08 (Fmoc) and m/z 206.12 (Core) fragments in the MS/MS channel.

    • Criterion 3 (Purity): No significant peak at m/z 206.12 in the MS1 scan (indicates degradation/free amine).

Differentiating Cis vs. Trans Isomers

The cis and trans isomers have identical masses (


 428.18) and similar fragmentation patterns. However, they possess different Collisional Cross Sections (CCS)  and dipole moments.
Workflow for Isomer Distinction
  • Chromatographic Separation: The cis isomer generally elutes later than the trans isomer on C18 columns due to intramolecular H-bonding between the carboxylic acid and the carbamate, which reduces polarity in the cis form relative to the trans form.

  • Ion Mobility (Optional but Recommended): If available, use Drift Tube Ion Mobility (DTIMS). The cis isomer typically has a more compact structure (smaller CCS) than the extended trans isomer.

IsomerWorkflow cluster_detection Detection Logic Sample Crude Sample LC C18 Separation Sample->LC Peak1 Peak 1 (Trans) Early Elution LC->Peak1 tR ~3.2 min Peak2 Peak 2 (Cis) Late Elution LC->Peak2 tR ~3.5 min Result Purity Verification Peak1->Result Impurity Peak2->Result Target

Caption: Chromatographic logic for distinguishing stereoisomers. Cis-isomers typically exhibit greater retention on RP-HPLC due to intramolecular shielding.

Common Impurities & Troubleshooting

When analyzing this product, watch for these specific impurity signals:

m/z SignalIdentityOriginAction
206.1 Free Amine (Des-Fmoc)Storage degradation or base contaminationCheck pH of mobile phase; ensure no amine bases (e.g., piperidine) are in the injector.
250.1 Fmoc-Piperidine (No Phenyl/COOH)Synthesis starting material impurityReject lot; indicates failure in core synthesis.
450.2 [M+Na]⁺ AdductSalt contaminationUse high-purity volatile buffers (Ammonium Formate).

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Kaufmann, A. (2014). The practicability of ion mobility spectrometry in high resolution mass spectrometry based screening. Analytica Chimica Acta. Link

  • Santa Cruz Biotechnology. Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid Product Data. Link

  • Holčapek, M., et al. (2012). Mass spectrometry in the analysis of structural isomers. Mass Spectrometry Reviews. Link

  • Sigma-Aldrich. Fundamental MS Fragmentation of Fmoc-Amino Acids. Link

Sources

Comparative

Validating the Stereochemical Integrity of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Executive Summary: The Stereochemical Challenge In the synthesis of peptidomimetics and GPCR ligands, the scaffold Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid represents a critical structural node. Its value lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In the synthesis of peptidomimetics and GPCR ligands, the scaffold Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid represents a critical structural node. Its value lies in the specific spatial arrangement of the phenyl and carboxylic acid groups, which dictates the secondary structure of the resulting peptide or the binding affinity of the small molecule.

However, this compound presents a dual stereochemical challenge:

  • Diastereomeric Purity (cis vs. trans): The thermodynamic preference for the trans-diequatorial conformation often leads to trans impurities during synthesis. Validating the kinetic cis product is the primary quality control (QC) hurdle.

  • Enantiomeric Composition (DL - Racemic): As a "DL" product, it contains a 1:1 mixture of enantiomers. While chiral resolution is a separate downstream process, ensuring the product is indeed a racemate (and not accidentally enriched or epimerized) is part of the validation.

This guide compares the three primary methodologies for validating this stereochemistry—1H NMR , X-ray Crystallography , and HPLC/SFC —providing actionable protocols and data interpretation frameworks.

Comparative Analysis of Validation Methodologies

The following table summarizes the performance of each method in the context of validating this specific Fmoc-piperidine derivative.

FeatureMethod A: 1H NMR Spectroscopy Method B: X-Ray Crystallography Method C: HPLC/SFC Chromatography
Primary Output Relative Stereochemistry (cis vs. trans)Absolute Configuration (3D Structure)Purity Quantification (% de / % ee)
Mechanism Scalar Coupling Constants (

)
Electron Density MappingDifferential Solvation/Interaction
Throughput High (15 min/sample)Low (Days to Weeks)High (20 min/sample)
Sample Req. ~5-10 mg (Destructive/Recoverable)Single Crystal (Hard to grow)<1 mg (Destructive)
Resolution Excellent for diastereomers; Null for enantiomers*AbsoluteTunable for both
Cost Low (Standard instrumentation)High (Specialized facility)Medium (Consumables)

*Note: NMR cannot distinguish enantiomers without a chiral shift reagent.

Deep Dive: The NMR Validation Protocol (The "Gold Standard")

For Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid , 1H NMR is the most robust tool for immediate batch release. The validation relies on the Karplus relationship , which correlates the vicinal coupling constant (


) with the dihedral angle between protons at C3 and C4.
The Conformational Logic

The bulky 4-phenyl group acts as a "conformation anchor," locking the piperidine ring into a chair conformation where the phenyl group is equatorial to minimize 1,3-diaxial steric strain.

  • In the Trans Isomer: The C3-carboxylic acid is also equatorial. The protons at C3 and C4 are both axial .

    • Result:

      
       dihedral angle 
      
      
      
      Large
      
      
      value (10–13 Hz)
      .
  • In the Cis Isomer: The C3-carboxylic acid is forced into an axial position. The proton at C3 is equatorial , while the proton at C4 is axial .

    • Result:

      
       dihedral angle 
      
      
      
      Small
      
      
      value (3–5 Hz)
      .
Experimental Protocol: NMR Validation
  • Sample Prep: Dissolve 10 mg of the compound in 600 µL of DMSO-d6 . (CDCl3 may cause peak broadening due to rotamers of the Fmoc/carbamate group; DMSO-d6 typically sharpens these signals at elevated temperatures).

  • Acquisition: Run a standard proton sequence (zg30) at 298K . If rotamers broaden the signals, heat to 353K (80°C) to coalesce the carbamate rotamers.

  • Processing: Apply a 0.3 Hz line broadening (LB) window function.

  • Analysis: Locate the H3 and H4 methine signals. H3 is typically deshielded (downfield, ~3.0–3.5 ppm) due to the alpha-carbonyl effect.

Expected Data Table
ProtonSignal Multiplicity (Cis)Coupling (

) (Cis)
Signal Multiplicity (Trans)Coupling (

) (Trans)
H-4 (Benzylic) ddd / dt3.5 – 5.0 Hz tt / td11.0 – 13.0 Hz
H-3 (Alpha-COOH) doublet / dd3.5 – 5.0 Hz doublet / dd11.0 – 13.0 Hz

Critical Insight: If you observe a coupling constant of ~11 Hz, your synthesis has produced the thermodynamic trans product, or significant epimerization has occurred.

Visualization of Stereochemical Logic

The following diagram illustrates the decision tree for assigning stereochemistry based on the experimental data derived from the synthesis workflow.

StereochemValidation Start Crude Product Fmoc-cis-DL-4-phenylpiperidine-3-COOH NMR Method A: 1H NMR Analysis (Focus on H3-H4 Coupling) Start->NMR CouplingCheck Measure J(H3,H4) NMR->CouplingCheck LargeJ J = 10-13 Hz (Diaxial Protons) CouplingCheck->LargeJ Large Splitting SmallJ J = 3-5 Hz (Axial-Equatorial) CouplingCheck->SmallJ Small Splitting TransConclusion TRANS Isomer Detected (Thermodynamic Product) LargeJ->TransConclusion CisConclusion CIS Isomer Confirmed (Kinetic Product) SmallJ->CisConclusion TransConclusion->Start Reprocess/Discard HPLC Method C: HPLC Purity Check CisConclusion->HPLC FinalQC Final QC Release (Stereochem Validated) HPLC->FinalQC Purity > 98%

Figure 1: Logic flow for validating the cis-configuration using NMR coupling constants. The distinction relies on the geometry of the H3 and H4 protons.

Method 3: Chromatographic Separation (HPLC/SFC)

While NMR confirms the identity, HPLC quantifies the purity. The cis and trans isomers are diastereomers, meaning they have different physical properties and can be separated on achiral phases, though chiral phases often provide better selectivity.

Protocol: Diastereomer Separation (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 254 nm (Fmoc absorption) and 210 nm.

  • Expected Elution: The cis isomer is generally more polar (due to the axial COOH/solvation accessibility) and often elutes earlier than the trans isomer in Reverse Phase, though this must be confirmed with standards.

Protocol: Enantiomer Assessment (Chiral SFC)

To confirm the "DL" (racemic) status or separate the enantiomers:

  • Column: Chiralpak IG or AD-H (Amylose-based).

  • Modifier: 20-30% Methanol with 0.1% DEA (Diethylamine) or TFA (depending on if the COOH is free or protected). Note: For free acid, use TFA to suppress ionization.

  • Flow: 3.0 mL/min (SFC conditions).

  • Result: Expect two peaks of equal area (1:1 ratio) for the DL product.

References

  • National Institutes of Health (PubChem). (2025). 4-Piperidinecarboxylic acid, 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-, ethyl ester, hydrochloride (1:1) - Stereochemistry Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2]. Dalton Transactions. Retrieved from [Link]

  • SIELC Technologies. (2025). Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Validation

Technical Guide: Chromatographic Separation of DL-Isomers in Phenylpiperidine Derivatives

Executive Summary Objective: To provide a comparative technical analysis of chromatographic strategies for the enantioseparation of phenylpiperidine derivatives (e.g., Methylphenidate, Pethidine analogs). Key Findings: W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a comparative technical analysis of chromatographic strategies for the enantioseparation of phenylpiperidine derivatives (e.g., Methylphenidate, Pethidine analogs). Key Findings: While Normal Phase HPLC (NP-HPLC) on polysaccharide columns remains the gold standard for initial selectivity (


), Supercritical Fluid Chromatography (SFC) offers a 3-5x reduction in analysis time and superior environmental sustainability. Reversed-Phase HPLC (RP-HPLC) is viable specifically for LC-MS applications but often requires complex buffer optimization to suppress silanol interactions with the basic piperidine nitrogen.
Recommendation:  For high-throughput screening (HTS) in drug discovery, SFC with Chiralpak IA/IB  columns is the preferred workflow. For QC and trace impurity analysis where MS sensitivity is paramount, RP-HPLC on Chiralpak AD-RH or Chirobiotic V2  is recommended.

Introduction: The Chiral Challenge of Phenylpiperidines

Phenylpiperidine derivatives are a structural backbone for various analgesics and psychostimulants. The pharmacological divergence between enantiomers in this class is profound. For instance, in Methylphenidate (MPH) , the


-threo isomer is the "eutomer" (active component), possessing significantly higher affinity for the dopamine transporter than its 

-isomer "distomer" [1].

The separation challenge lies in the basicity of the secondary amine in the piperidine ring (


). Without careful method design, this amine interacts with residual silanols on the stationary phase, causing severe peak tailing and loss of resolution (

).

Comparative Analysis of Separation Techniques

Normal Phase HPLC (NP-HPLC)

The Traditional Benchmark NP-HPLC utilizes non-polar mobile phases (Hexane/Heptane) with alcohol modifiers.

  • Columns: Amylose/Cellulose carbamates (Chiralpak AD-H, Chiralcel OD-H).

  • Mechanism: Hydrogen bonding and steric inclusion.

  • Pros: Highest historical success rate; predictable scale-up.

  • Cons: High solvent cost; incompatibility with MS detection (due to non-volatile solvents); long equilibration times.

Reversed Phase HPLC (RP-HPLC)

The Bio-Analytical Choice

  • Columns: Immobilized polysaccharides (Chiralpak AD-RH, IG) or Macrocyclic Antibiotics (Chirobiotic V2).

  • Mechanism: Hydrophobic inclusion and ionic interactions.

  • Pros: MS compatible (using volatile buffers like ammonium acetate); suitable for biological matrices (plasma/urine).

  • Cons: Lower general selectivity compared to NP; requires strict pH control to maintain the ionization state of the piperidine.

Supercritical Fluid Chromatography (SFC)

The Modern Standard SFC uses supercritical


 with polar modifiers (MeOH/EtOH).[1]
  • Columns: Immobilized polysaccharides (Chiralpak IA, IB, IC, IG).[2][3]

  • Pros: Low viscosity allows high flow rates (3-5 mL/min) without backpressure penalties; "Green" chemistry; rapid equilibration.

  • Cons: Equipment cost; limited solubility for very polar derivatives (though less of an issue for phenylpiperidines).

Performance Matrix: Methylphenidate Case Study

Data synthesized from comparative studies [2, 3, 5].

MetricNP-HPLC (Chiralpak AD)RP-HPLC (Chirobiotic V2)SFC (Chiralpak IA)
Mobile Phase Hexane/EtOH/DEA (98:2:0.1)MeOH/20mM

(92:[4]8)

/MeOH/DEA (85:15:0.1)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Run Time ~15-20 min~10 min< 5 min
Resolution (

)
1.82 (High)1.3 - 1.5 (Moderate)> 2.0 (High)
Solvent Cost HighMediumLow
MS Compatible NoYes Yes (with makeup flow)

Experimental Protocols

Protocol A: High-Selectivity Normal Phase HPLC

Application: Quality Control (QC) of raw API where resolution is critical.

  • Column: Chiralpak AD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase Prep:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: Ethanol (Absolute).

    • Crucial Additive: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to Solvent B. Note: For phenylpiperidines, basic additives (DEA) generally suppress tailing better than acidic ones unless the molecule is already a salt.

  • Isocratic Conditions: 90:10 (Hexane:Ethanol+DEA).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210-220 nm (Phenyl chromophore).

Protocol B: High-Throughput SFC Screening

Application: Drug discovery screening of multiple derivatives.

  • System: UPC

    
     or equivalent SFC system.
    
  • Column Bank: Chiralpak IA, IB, IC, IG (

    
     mm, 3-5 
    
    
    
    m). Immobilized phases are required to withstand aggressive modifiers.
  • Gradient Screening:

    • Mobile Phase A:

      
      .
      
    • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA-amine).

    • Gradient: 5% to 40% B over 5 minutes.

  • Backpressure: 120-150 bar.

  • Temperature: 40°C.

  • Success Criteria: Select the column yielding

    
     in the shortest time.
    

Mechanistic Visualization

Diagram 1: Chiral Recognition Mechanism

This diagram illustrates the "Three-Point Interaction" model required for separating phenylpiperidine enantiomers on polysaccharide columns.

ChiralMechanism Analyte Phenylpiperidine (Analyte) Interaction1 H-Bonding (C=O / NH groups) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl rings) Analyte->Interaction2 Interaction3 Steric Inclusion (Piperidine Ring fit) Analyte->Interaction3 CSP Polysaccharide CSP (Selector) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantioseparation (Different Retention Times) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: The "Three-Point Interaction" model. Separation requires at least three steric/electronic interactions between the phenylpiperidine and the chiral selector.

Diagram 2: Method Development Workflow

A decision tree for selecting the correct technique based on laboratory needs.

MethodWorkflow Start Start: Phenylpiperidine Sample Throughput Is High Throughput Required? Start->Throughput Yes_SFC Select SFC (Chiralpak IA/IB) Throughput->Yes_SFC Yes No_HPLC Is MS Detection Required? Throughput->No_HPLC No Opt_SFC Optimize: MeOH + 0.1% Amine Yes_SFC->Opt_SFC Yes_RP Select RP-HPLC (Chirobiotic V2 / AD-RH) Buffer: NH4OAc No_HPLC->Yes_RP Yes No_NP Select NP-HPLC (Chiralpak AD-H / OD-H) Solvent: Hex/EtOH No_HPLC->No_NP No Opt_RP Optimize: pH 4.0 - 6.0 Yes_RP->Opt_RP Opt_NP Optimize: Add 0.1% DEA No_NP->Opt_NP

Caption: Strategic decision tree for selecting the optimal chromatographic mode based on throughput and detection requirements.

Senior Scientist Insights & Troubleshooting

The "Basic Amine" Problem

Phenylpiperidines are notorious for peak tailing. This is rarely a column failure but rather a method failure.

  • Root Cause: The secondary amine interacts with acidic silanols on the silica support.

  • The Fix: Always use a basic additive in NP-HPLC and SFC. Diethylamine (DEA) at 0.1% is standard. For RP-HPLC, ensure the buffer pH is either high enough to suppress ionization (pH > 9, requires hybrid silica columns) or low enough to fully protonate the amine while using a column that tolerates charge (like Chirobiotic V2) [4].

Solvent Switching (Immobilized vs. Coated)

Be wary of "Universal" screening.

  • Warning: Traditional columns (AD-H, OD-H) are coated. Injecting Ethyl Acetate, THF, or DCM will strip the chiral selector, destroying the column.

  • Solution: For aggressive solvent screening (DCM/THF), strictly use Immobilized versions (Chiralpak IA, IB, IC, IG). These are chemically bonded and robust [5].

References

  • Aboul-Enein, H. Y., & Ali, I. (2002).[5] Normal phase chiral HPLC of methylphenidate: comparison of different polysaccharide-based chiral stationary phases. Chirality, 14(1), 47-50.[5]

  • Hassan, M., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119.[4]

  • De Klerck, K., et al. (2014).[2] Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography.[2][3] Journal of Chromatography A, 1328, 85-97.[2]

  • Sigma-Aldrich. (n.d.).[6] HPLC Analysis of Ritalinic Acid and Ritalin (Methylphenidate) Enantiomers on Astec® CHIROBIOTIC® V2.[6]

  • Ghanem, A., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Chromatographia, 63, 221–227.

Sources

Comparative

A Comparative Guide to Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic Acid and Other β-Amino Acids in Peptidomimetic Design

Introduction: The Rise of β-Amino Acids in Modern Drug Discovery In the quest for more robust and effective therapeutic peptides, researchers are increasingly turning to non-natural amino acids to overcome the inherent l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of β-Amino Acids in Modern Drug Discovery

In the quest for more robust and effective therapeutic peptides, researchers are increasingly turning to non-natural amino acids to overcome the inherent limitations of their α-amino acid counterparts, such as poor metabolic stability and limited conformational diversity.[1] Among the most promising of these are β-amino acids, structural isomers of α-amino acids where the amine group is attached to the β-carbon, one atom further from the carboxyl group.[2][] This seemingly minor alteration has profound consequences, most notably a dramatic increase in resistance to enzymatic degradation by proteases.[1][4][5][6] Peptides incorporating β-amino acids, known as β-peptides or α,β-hybrid peptides, can adopt unique and stable secondary structures (foldamers), offering a powerful toolkit for designing peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles.[7][8][9]

This guide provides an in-depth comparison of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid , a conformationally constrained cyclic β-amino acid, with other widely used acyclic β-amino acids. We will explore their distinct impacts on peptide structure, stability, and synthetic handling, supported by experimental data and detailed protocols to inform your research and development endeavors.

Structural Paradigm Shift: Constrained Cyclic vs. Flexible Acyclic β-Amino Acids

The primary distinction within the β-amino acid family lies in their backbone flexibility. This structural difference is a critical design parameter, dictating the resulting peptide's conformation and, consequently, its biological function.

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid represents a class of conformationally constrained β-amino acids.[10] Its rigid piperidine ring pre-organizes the peptide backbone, significantly reducing the entropic penalty upon binding to a biological target.[11][12] The cis relationship between the phenyl group and the carboxyl group, coupled with the ring structure, forces the peptide chain into a well-defined turn or bend. This makes it an exceptional tool for mimicking β-turns or for nucleating specific helical structures in hybrid peptides.[13] The phenyl group itself can engage in crucial hydrophobic or π-stacking interactions within a receptor's binding pocket.

In contrast, acyclic β-amino acids like Fmoc-L-β-homophenylalanine and Fmoc-L-β-homoleucine offer greater conformational flexibility. While they still provide the proteolytic resistance inherent to the β-amino acid backbone, their linear structure allows for a wider range of accessible conformations.[14][15]

  • Fmoc-L-β-homophenylalanine serves as a direct acyclic analogue to our primary compound, featuring the same phenyl side chain. It is a key building block for creating peptides with enhanced hydrophobic interactions and for developing novel therapeutic peptides and peptide libraries.[14][15][16][17]

  • Fmoc-L-β-homoleucine introduces an aliphatic isobutyl side chain, useful for probing hydrophobic interactions where aromaticity is not required.

The choice between a constrained cyclic and a flexible acyclic β-amino acid is a fundamental decision in the design of a peptidomimetic, as illustrated in the workflow below.

G start Peptidomimetic Design Goal q1 Is a specific, rigid conformation (e.g., β-turn mimicry) required for high-affinity binding? start->q1 cyclic Utilize Constrained Cyclic β-Amino Acids (e.g., Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid) q1->cyclic  Yes q2 Does the design require flexibility to accommodate an induced fit or for library screening? q1->q2  No refine Refine side-chain choice based on required interactions (hydrophobic, aromatic, etc.) cyclic->refine acyclic Utilize Flexible Acyclic β-Amino Acids (e.g., Fmoc-β-homophenylalanine) acyclic->refine q2->acyclic  Yes stability Incorporate for enhanced proteolytic stability q2->stability  No/Uncertain stability->refine SPPS_Workflow cluster_resin Reaction Vessel cluster_reagents Reagent Preparation Resin Resin-Bound Peptide (Free N-terminus) Coupling 3. Add activated amino acid solution to resin. Couple for 1-4 hours. Resin->Coupling AA 1. Dissolve Fmoc-β-Amino Acid, HBTU, and HOBt in DMF Base 2. Add DIEA to activate AA->Base Base->Coupling Wash1 4. Wash Resin (DMF, DCM) Coupling->Wash1 Kaiser 5. Perform Kaiser Test to confirm coupling completion Wash1->Kaiser Kaiser->Coupling Positive (Yellow) Recouple Deprotect 6. Fmoc Deprotection: Add 20% Piperidine/DMF Kaiser->Deprotect Negative (Blue) Wash2 7. Wash Resin (DMF) Deprotect->Wash2 Next Ready for next coupling cycle or final cleavage Wash2->Next

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structure is paramount. Non-aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structure is paramount. Non-aromatic heterocyclic compounds, such as substituted piperidines, are prevalent scaffolds in medicinal chemistry. When these structures are further functionalized with protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and exist as stereoisomers, their unambiguous identification becomes a critical analytical challenge. This guide provides an in-depth analysis of the infrared (IR) spectrum of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid, offering a framework for its interpretation and comparison with potential alternatives and isomers.

The Significance of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an invaluable tool for identifying the components of a molecule. For a multi-functional molecule like Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid, the IR spectrum is a composite fingerprint arising from its carboxylic acid, carbamate (Fmoc), phenyl, and piperidine moieties.

Deconstructing the IR Spectrum: A Region-by-Region Analysis

The IR spectrum of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid can be logically dissected into several key regions, each revealing the presence of specific functional groups.

The Hydroxyl and C-H Stretching Region (4000 cm⁻¹ - 2500 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of O-H and C-H bonds.

  • Carboxylic Acid O-H Stretch (Broad, ~3300-2500 cm⁻¹): One of the most recognizable features in the spectrum will be a very broad absorption band due to the O-H stretching of the carboxylic acid group. This broadening is a direct consequence of intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state.[1][2][3] This broad peak is often superimposed on the C-H stretching bands.[1]

  • Aromatic and Aliphatic C-H Stretches (~3100-2850 cm⁻¹): Sharp peaks in this region correspond to C-H stretching vibrations.

    • Aromatic C-H (typically >3000 cm⁻¹): The phenyl group will exhibit C-H stretching absorptions at wavenumbers slightly above 3000 cm⁻¹.[4]

    • Aliphatic C-H (typically <3000 cm⁻¹): The piperidine ring and the methylene group of the Fmoc moiety will show C-H stretching bands just below 3000 cm⁻¹.[4]

The Carbonyl Stretching Region (1800 cm⁻¹ - 1650 cm⁻¹)

This region is crucial for identifying the two carbonyl groups present in the molecule.

  • Carboxylic Acid C=O Stretch (~1760-1690 cm⁻¹): A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid is expected.[1][5] Its exact position can be influenced by hydrogen bonding; dimerized acids typically absorb around 1710 cm⁻¹.[3]

  • Fmoc (Carbamate) C=O Stretch (~1730-1690 cm⁻¹): The Fmoc protecting group, which is a carbamate, also possesses a carbonyl group. The C=O stretching vibration of carbamates typically appears in this region. This peak may overlap with the carboxylic acid carbonyl peak, potentially leading to a broadened or asymmetric band.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of complex vibrational modes, including bending, scissoring, and rocking motions, that are unique to the overall molecular structure.

  • Aromatic C=C Stretches (~1600-1450 cm⁻¹): The phenyl group will display several medium to sharp bands in this region due to in-ring C=C stretching vibrations.[4]

  • C-O Stretch (~1320-1210 cm⁻¹): The carboxylic acid will show a C-O stretching band.[1][2]

  • O-H Bend (~1440-1395 cm⁻¹ and 950-910 cm⁻¹): The in-plane and out-of-plane bending of the carboxylic acid O-H group can also be observed in this region.[1]

  • Piperidine Ring Vibrations: The piperidine ring itself will contribute to a complex pattern of absorptions in the fingerprint region, making it a unique identifier for this molecular scaffold.

Comparative Analysis: Distinguishing Cis vs. Trans Isomers

A key analytical challenge is the differentiation between the cis and trans isomers of 4-phenylpiperidine-3-carboxylic acid. While both isomers share the same functional groups, their different spatial arrangements can lead to subtle but significant differences in their IR spectra.

The most telling distinction often lies in the C-H stretching region, specifically in the appearance of Bohlmann bands .

  • Bohlmann Bands: These are a series of weak to medium absorption bands that appear at wavenumbers lower than the typical C-H stretching region (i.e., <2800 cm⁻¹ ).[2] Their presence is indicative of C-H bonds that are oriented anti-periplanar (trans and coplanar) to the lone pair of electrons on the nitrogen atom of the piperidine ring.[2]

In the cis isomer of a substituted piperidine, the ring conformation is more likely to allow for this anti-periplanar arrangement of axial C-H bonds at C2 and C6 relative to the nitrogen lone pair. Conversely, in the trans isomer, steric hindrance often forces the ring into a conformation where this specific geometric requirement is not met.

Therefore, the presence of significant Bohlmann bands in the 2800-2700 cm⁻¹ region is a strong indicator of the cis configuration . The spectrum of the trans isomer is expected to show only very weak or no absorptions in this specific range.[2]

dot graph ERD { layout=neato; graph [overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} }

Caption: Logical workflow for interpreting the IR spectrum of the target molecule and distinguishing its cis/trans isomers.

Summary of Expected IR Absorptions

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Carboxylic AcidO-H Stretch~3300-2500Strong, Very BroadCharacteristic feature due to hydrogen bonding.[1][2][3]
C=O Stretch~1760-1690StrongPosition influenced by dimerization.[1][3][5]
C-O Stretch~1320-1210Medium
O-H Bend~1440-1395, ~950-910Medium
Fmoc (Carbamate)C=O Stretch~1730-1690StrongMay overlap with carboxylic acid C=O stretch.
C-N Stretch~1300-1200Medium
Phenyl GroupC-H Stretch>3000Medium-WeakDistinguishes from aliphatic C-H.[4]
C=C Stretch~1600-1450Medium-Weak, Multiple BandsIn-ring vibrations.[4]
Piperidine & AlkylC-H Stretch<3000Strong
cis-PiperidineC-H Stretch<2800Weak-MediumBohlmann Bands , key for cis isomer identification.[2]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of a solid sample like Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is recommended.

Attenuated Total Reflectance (ATR-FTIR)
  • Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. A typical scan range would be 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

KBr Pellet Method
  • Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Background Scan: Run a background spectrum with the empty sample holder.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.

dot graph G { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} }

Caption: Step-by-step workflows for acquiring solid-state IR spectra.

Conclusion

The infrared spectrum of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is rich with information, providing clear evidence for its constituent functional groups. A systematic interpretation, starting from the high-frequency stretching regions and moving to the complex fingerprint region, allows for a comprehensive structural confirmation. Crucially, for distinguishing between the cis and trans diastereomers, the presence or absence of Bohlmann bands below 2800 cm⁻¹ serves as a reliable diagnostic tool. By following a rigorous experimental protocol, researchers and drug development professionals can confidently use IR spectroscopy to verify the identity and stereochemistry of this and similar complex molecules, ensuring the integrity of their synthetic and analytical workflows.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Jones, D. A. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link] (Note: Specific deep link was unavailable, linking to the main platform)

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(16), 3324–3337. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from [Link]

  • Vaia. (n.d.). Suggest a method that would allow you to distinguish between cis. Retrieved from [Link]

  • University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link] (Note: Specific deep link was unavailable, linking to the main university site)

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid proper disposal procedures

This operational guide details the disposal procedures for Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (CAS: 1014018-07-5).[1] It is designed for laboratory personnel to ensure compliance with environmental safety r...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the disposal procedures for Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid (CAS: 1014018-07-5).[1] It is designed for laboratory personnel to ensure compliance with environmental safety regulations (RCRA/EPA) and to maintain the integrity of the chemical hygiene plan.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the compound's identity and understand the specific hazards that dictate the waste stream.[2]

Property Data
Chemical Name Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid
CAS Number 1014018-07-5
Molecular Formula C₂₇H₂₅NO₄
Molecular Weight 427.49 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in organic solvents (DMF, DCM, DMSO); Insoluble in water.[1][3]
GHS Hazard Classification

Treat this compound as a Hazardous Substance . While specific toxicological data for this isomer is limited, analogous Fmoc-amino acids and phenylpiperidines are classified as follows:

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[2][4][5][6][7][8]

  • H302: Harmful if swallowed (Potential based on piperidine pharmacophore).[4]

Pre-Disposal Handling & Segregation

Critical Operational Insight: The Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile .[1][9] Contact with secondary amines (e.g., Piperidine, Morpholine) will trigger deprotection, releasing the free amine and dibenzofulvene.[1]

  • Segregation Rule: NEVER mix this waste with basic solutions or amine-containing waste streams unless intended for quenching.[1]

  • Incompatibility: Keep away from strong oxidizers and strong bases.[5]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator if dust generation is likely.

  • Hands: Nitrile rubber gloves (Minimum thickness: 0.11 mm).

  • Eyes: Chemical safety goggles (ANSI Z87.1).

  • Body: Lab coat with closed sleeves; long pants.

Disposal Decision Logic (Workflow)

The following decision matrix outlines the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Material Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste (Powder, contaminated paper, gloves) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution PackSolid Double-bag in clear polyethylene bags or place in wide-mouth HDPE jar SolidWaste->PackSolid LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Fmoc-cis-DL-4-phenylpiperidine-3-COOH PackSolid->LabelSolid BinSolid Disposal via Incineration Service LabelSolid->BinSolid SolventCheck Identify Primary Solvent LiquidWaste->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., DMF, DMSO, MeOH) SolventCheck->NonHalogenated No Halogens CombineHalo Combine in Halogenated Waste Carboy Halogenated->CombineHalo CombineNonHalo Combine in Organic Waste Carboy NonHalogenated->CombineNonHalo FinalLiquid Disposal via Chemical Waste Contractor CombineHalo->FinalLiquid CombineNonHalo->FinalLiquid

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compatibility and regulatory compliance.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Expired Aliquots)[1]
  • Containment: Transfer the solid into a screw-cap container (HDPE or Glass). If the original container is intact, use it.

  • Secondary Containment: Place the container inside a clear, sealable polyethylene bag (Ziploc type) to prevent secondary contamination of the waste bin.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Full IUPAC name (No abbreviations like "Fmoc-cmpd").

    • Hazards: Check "Irritant" and "Toxic".[4]

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Rinsates)
  • Solvent Identification: Determine if the carrier solvent is Halogenated (DCM) or Non-Halogenated (DMF, Methanol).

  • Segregation: Pour into the appropriate carboy.

    • Note: If the solution contains Piperidine (from deprotection steps), ensure it is not mixed with acidic waste streams to avoid exothermic neutralization or fume generation.

  • Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., Acetone). Add the first rinse to the hazardous waste container. Subsequent rinses can often be treated as standard solvent waste.

Emergency Spill Response Protocol

In the event of a spill, rapid containment prevents laboratory contamination. Because this compound is an Fmoc-protected solid, it is generally stable but can form irritating dust.[1]

SpillResponse Event Spill Detected Secure 1. Secure Area Alert personnel, demarcate zone Event->Secure PPE 2. Don PPE Gloves, Goggles, N95 Mask Secure->PPE Type Solid or Liquid? PPE->Type SolidSpill Solid Spill Type->SolidSpill LiquidSpill Liquid Spill Type->LiquidSpill CleanSolid Wet Sweep Method Cover with wet paper towels to suppress dust SolidSpill->CleanSolid CleanLiquid Absorb Use vermiculite or spill pads LiquidSpill->CleanLiquid Decon 3. Decontaminate Surface Wipe with Ethanol/Isopropanol Then wash with soap & water CleanSolid->Decon CleanLiquid->Decon Dispose 4. Disposal Place all debris in Hazardous Waste Decon->Dispose

Figure 2: Step-by-step spill response workflow emphasizing dust suppression and solvent decontamination.[1]

Decontamination Note: Since Fmoc compounds are insoluble in water, do not attempt to clean the initial spill with water alone. Use Ethanol or Isopropanol to solubilize the residue, then follow up with soap and water.[10]

Regulatory Compliance (RCRA & EPA)

  • RCRA Status: This specific compound is not listed on the EPA's P-list or U-list.[1] However, it must be characterized by the generator.

  • Waste Code Assignment:

    • If mixed with flammable solvents (Acetone, MeOH): D001 (Ignitable).

    • If mixed with Halogenated solvents (DCM): F002 (Spent Halogenated Solvents).

    • Pure Solid: Generally classified as Non-RCRA Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise), but institutional policy usually mandates incineration.

  • Documentation: Maintain a log of the waste generation date. Federal law (USA) requires waste to be removed from satellite accumulation areas within 3 days once the container is full.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Fmoc-4-phenylpiperidine-4-carboxylic acid (Analogous Structure). Retrieved from [1]

  • Thermo Fisher Scientific. (2023). 4-Phenylpiperidine-4-carboxylic acid p-methylbenzenesulfonate Safety Data Sheet. Retrieved from [1]

  • BenchChem. (2025).[8][10] Proper Disposal of Fmoc-Amino Acids: A Comprehensive Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2024). Chemical Wastes in the Peptide Synthesis Process. Retrieved from [1]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid

Executive Summary & Operational Philosophy Handling Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid requires a safety protocol that goes beyond standard Fmoc-amino acid procedures. While the Fmoc group provides chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Philosophy

Handling Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid requires a safety protocol that goes beyond standard Fmoc-amino acid procedures. While the Fmoc group provides chemical stability, the phenylpiperidine core is a privileged scaffold often associated with significant biological activity (e.g., opioid receptor modulation).

The Core Directive: Treat this reagent not just as a chemical building block, but as a potentially bioactive pharmacophore . Safety is not merely compliance; it is the prevention of cross-contamination that preserves both researcher health and assay integrity.

Risk Profile & Hazard Assessment

Before selecting PPE, we must understand the specific hazards. This compound presents a dual-risk profile: Physical Irritation (standard for Fmoc-acids) and Pharmacological Potential (specific to the piperidine scaffold).

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1]Direct contact with powder or solution must be zero.
Eye Irritation H319 Causes serious eye irritation.[1]Dust generation during weighing is the critical control point.
STOT SE 3 H335 May cause respiratory irritation.[1]Inhalation of fines/dust is the primary entry route.
Bioactivity N/APhenylpiperidines are common opioid scaffolds.Treat as potent. Assume biological activity until proven otherwise.

PPE Matrix: The Defense System

Standard laboratory attire (coat, goggles) is insufficient for bioactive pharmacophores. You must deploy a Barrier-in-Depth strategy.

Personal Protective Equipment Specifications
ComponentStandard RequirementTechnical Justification (The "Why")
Hand Protection Double-Gloving Strategy Inner: Nitrile (2.5 mil)Outer: Nitrile (4-5 mil, extended cuff)Fmoc reagents are typically dissolved in DMF or NMP . These polar aprotic solvents permeate thin nitrile rapidly, carrying the dissolved reagent through to the skin [1]. Double gloving provides a "breakthrough buffer."
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Engineering controls (Hood) are superior to PPE. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum to block particulate inhalation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are inadequate for powders that behave like static aerosols. Goggles seal the ocular cavity against drifting fines.
Body Protection Tyvek® Lab Coat or Sleeve Covers Cotton lab coats absorb spills. Disposable Tyvek sleeves prevent cuff contamination—the most common site of researcher exposure during weighing.

Operational Protocols: Step-by-Step

Safe Weighing & Transfer Workflow

Static electricity is the enemy of Fmoc-protected powders. The fluorenyl group makes these solids prone to "jumping" or clinging to spatulas, increasing dispersion risk.

The Protocol:

  • Equilibrate: Allow the reagent bottle to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Static Control: Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Causality: This neutralizes surface charge, preventing the powder from scattering.

  • Transfer: Weigh inside a chemical fume hood. If the balance is draft-sensitive, use a static-dissipative draft shield .

  • Solubilization: Add solvent (DMF/DMSO) immediately after weighing to lock the solid into a liquid phase, eliminating the inhalation hazard.

Visualization: Safe Weighing Logic Flow

The following diagram outlines the decision process for safe handling.

SafeHandling Start Start: Reagent Retrieval CheckHood Is Balance in Fume Hood? Start->CheckHood HoodYes Engage Airflow (Face Velocity > 100 fpm) CheckHood->HoodYes Yes HoodNo STOP: High Risk CheckHood->HoodNo No StaticCheck Neutralize Static (Ionizer/Gun) HoodYes->StaticCheck Weigh Weigh Reagent StaticCheck->Weigh Dissolve Add Solvent (DMF/DMSO) Immediately Weigh->Dissolve RespReq Don N95/P100 Respirator HoodNo->RespReq PowderContain Use Powder Containment Hood RespReq->PowderContain PowderContain->Weigh Clean Wet Wipe Area (10% Ethanol) Dissolve->Clean

Caption: Logical workflow for minimizing particulate exposure during the critical weighing phase.

Emergency Response & Disposal

Spills (Solid vs. Solution)
  • Solid Spill: Do NOT sweep. Sweeping generates aerosols.

    • Action: Cover with wet paper towels (soaked in water or mild soap) to dampen the powder, then wipe up. Place in a sealed bag.

  • Solution Spill (DMF/DMSO):

    • Action: Absorb with vermiculite or polypropylene pads. Do not use paper towels alone, as DMF dissolves nitrile gloves; use tongs or heavy-duty butyl gloves for cleanup.

Disposal Strategy

Compliance with RCRA (USA) or local environmental laws is mandatory.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidCollect in a dedicated "Solid Hazardous Waste" drum. Do not throw in trash.
Liquid Waste Non-Halogenated OrganicIf dissolved in DMF/DMSO/Piperidine.
Liquid Waste Halogenated OrganicOnly if DCM (Dichloromethane) was used in the process. Keep separate from non-halogenated waste to reduce disposal costs.

References

  • PubChem. (2023). Compound Summary: 4-Phenylpiperidine-4-carboxylic acid derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Piperidine derivatives and Fmoc-protection hazards.[2][Link]

Sources

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